Hafnium tert-butoxide
Description
Structure
3D Structure of Parent
Propriétés
Numéro CAS |
2172-02-3 |
|---|---|
Formule moléculaire |
C16H40HfO4 |
Poids moléculaire |
475.0 g/mol |
Nom IUPAC |
hafnium;2-methylpropan-2-ol |
InChI |
InChI=1S/4C4H10O.Hf/c4*1-4(2,3)5;/h4*5H,1-3H3; |
Clé InChI |
YZABPPRMRYHJGL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Hf+4] |
SMILES canonique |
CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Hf] |
Pictogrammes |
Flammable; Irritant |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Hafnium tert-butoxide
For Researchers, Scientists, and Drug Development Professionals
Hafnium (IV) tert-butoxide, with the chemical formula Hf(OtBu)4, is a crucial precursor in materials science, particularly in the fabrication of hafnium oxide (HfO2) thin films for semiconductor devices and as a catalyst in various organic transformations. Its high volatility and thermal stability make it an ideal candidate for deposition techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). This guide provides a comprehensive overview of the primary synthesis and purification methods for obtaining high-purity hafnium tert-butoxide, complete with detailed experimental protocols, comparative data, and safety considerations.
Synthesis Methodologies
Two primary chemical routes for the synthesis of this compound are well-documented: the alcoholysis of a hafnium amide precursor and the salt metathesis reaction between a hafnium halide and an alkali metal tert-butoxide. An electrochemical approach has also been described.
Alcoholysis of Tetrakis(diethylamido)hafnium(IV)
This is one of the most common and reliable methods, offering a high-purity product.[1][2] The synthesis is a two-step process: first, the synthesis of the hafnium amide precursor, followed by its reaction with tert-butanol (B103910).
Step 1: Synthesis of Tetrakis(diethylamido)hafnium(IV) [Hf(NEt2)4]
This precursor is synthesized by reacting hafnium tetrachloride (HfCl4) with lithium diethylamide (LiNEt2).[3][4] The formation of insoluble lithium chloride (LiCl) drives the reaction to completion.[3][4]
Step 2: Synthesis of this compound [Hf(OtBu)4]
The hafnium amide precursor is then reacted with an excess of anhydrous tert-butanol. The volatile diethylamine (B46881) byproduct is removed along with the solvent prior to purification.[1][2]
Salt Metathesis Reaction
This method involves the reaction of hafnium tetrachloride with an alkali metal tert-butoxide, such as potassium tert-butoxide (K OtBu). The driving force for this reaction is the precipitation of the alkali metal chloride salt (e.g., KCl).
Experimental Protocols
All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques due to the moisture sensitivity of the reagents and products.[1]
Protocol for Alcoholysis Method
Step 1: Synthesis of Tetrakis(diethylamido)hafnium(IV)
-
Reaction Setup: In a glovebox, add lithium diethylamide (4.23 eq.) and anhydrous toluene (B28343) to a round bottom flask.
-
Addition of HfCl4: Slowly add hafnium tetrachloride (1.00 eq.) to the stirred solution. This reaction is exothermic and should be performed with care.[3]
-
Reaction: Seal the flask and stir the mixture overnight at room temperature.
-
Filtration: Remove the precipitated lithium chloride by filtration.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.[3]
Step 2: Synthesis of this compound
-
Reaction Setup: In a glovebox, dissolve the purified tetrakis(diethylamido)hafnium(IV) (1 eq.) in anhydrous toluene in a Schlenk flask. In a separate flask, prepare a solution of anhydrous tert-butanol (8 eq.) in toluene.
-
Reaction: Cool the hafnium amide solution in an ice bath. Add the tert-butanol solution dropwise via cannula transfer.[1]
-
Stirring: After the addition is complete, remove the ice bath, allow the solution to warm to room temperature, and stir for approximately 1.5 hours.[5]
-
Solvent Removal: Remove the solvent and volatile byproducts under reduced pressure.
-
Purification: The final product is purified by vacuum distillation.[1]
Protocol for Salt Metathesis Method
-
Reaction Setup: Under a nitrogen atmosphere, add potassium tert-butoxide and n-hexane to a three-necked flask and stir to form a uniform suspension.
-
Addition of HfCl4: Add hafnium tetrachloride (at a molar ratio of K OtBu to HfCl4 of 4.8:1) to the reaction system while maintaining the temperature between 20 and 60°C.[6]
-
Reaction: After the addition, maintain the reaction temperature between 40-65°C and stir for 6-10 hours.[6]
-
Solvent Removal: Remove the n-hexane solvent under atmospheric pressure.
-
Purification: Once the solvent is completely removed, purify the product by reduced pressure distillation.[6]
Purification
The primary and most effective method for purifying the liquid this compound is vacuum distillation .[1] This technique separates the volatile product from non-volatile impurities and any remaining starting materials or byproducts.
-
Procedure: The crude product is heated under a high vacuum (typically around 50 mTorr). The this compound vaporizes and is then condensed in a cooled receiving flask, leaving less volatile impurities behind. The receiver flask is often cooled with an ice bath to ensure efficient condensation.[1]
Data Presentation
The following tables summarize the quantitative data for the synthesis and purification of this compound and its precursor.
| Parameter | Value | Reference |
| Reagents | ||
| Hafnium Tetrachloride | 8.33 g (26 mmol) | [3] |
| Lithium Diethylamide | 8.70 g (110 mmol) | [3] |
| Solvent | ||
| Toluene | 80 mL | [3] |
| Purification | ||
| Distillation Temperature | 145 °C | [3] |
| Distillation Pressure | 50 mTorr | [3] |
| Yield | 9.3 g (76%) | [3] |
| Product Appearance | Colorless and transparent liquid | [3] |
Table 1: Synthesis of Tetrakis(diethylamido)hafnium(IV)
| Parameter | Value | Reference |
| Reagents | ||
| Hf(NEt2)4 | 4.67 g (10 mmol) | [1] |
| tert-Butanol | 5.93 g (80 mmol) | [1] |
| Solvent | ||
| Toluene | 40 mL + 10 mL | [1] |
| Purification | ||
| Distillation Temperature | ~30 °C | [1] |
| Distillation Pressure | 50 mTorr | [1] |
| Yield | 2.2 g (46%) | [1] |
| Product Appearance | Colorless and transparent liquid | [1] |
Table 2: Synthesis of this compound via Alcoholysis
| Parameter | Value | Reference |
| Reagents | ||
| Hafnium Tetrachloride | 1 part (molar) | [6] |
| Potassium tert-butoxide | 4.8 parts (molar) | [6] |
| Solvent | ||
| n-Hexane | Not specified | [6] |
| Purification | ||
| Distillation Temperature | 90-92 °C | [6] |
| Distillation Pressure | 5 mmHg | [6] |
| Yield | Not specified | |
| Product Appearance | Not specified |
Table 3: Synthesis of this compound via Salt Metathesis
Workflow and Logic Diagrams
Caption: Workflow for the synthesis of this compound via the alcoholysis route.
Safety and Handling
This compound is a flammable liquid and is sensitive to moisture and air.[7][8][9] All handling should be performed in a well-ventilated area, preferably within a glovebox or under an inert atmosphere.
-
Personal Protective Equipment (PPE): Safety glasses, a face shield, and chemical-resistant gloves are mandatory.[7][8]
-
Fire Safety: Keep away from sources of ignition. Use carbon dioxide, dry chemical, or foam for extinction. Do not use a water jet.[7][8][9]
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere. Containers that have been opened must be carefully resealed and kept upright.[7]
-
Spills: Absorb spills with inert material and place in a suitable container for disposal. Remove all sources of ignition.[8][9]
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always consult the original literature and relevant safety data sheets before undertaking any experimental work.
References
- 1. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of zirconium( iv ) and hafnium( iv ) isopropoxide, sec -butoxide and tert -butoxide - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01280A [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. CN102351891B - Method for synthesizing hafnium tetra-tert-butoxide - Google Patents [patents.google.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. gelest.com [gelest.com]
An In-depth Technical Guide to the Chemical Properties of Hafnium tert-butoxide
Introduction
Hafnium tert-butoxide, with the chemical formula Hf(OC(CH₃)₃)₄, is a mononuclear organometallic compound that has garnered significant attention in the fields of materials science and semiconductor technology.[1][2][3] As a volatile liquid precursor, it is highly valued for the deposition of hafnium oxide (HfO₂) thin films through techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[1][2][3] These HfO₂ films exhibit a high dielectric constant, a critical property for the fabrication of next-generation semiconductor devices.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is typically a colorless to slightly yellow liquid at room temperature.[4] It is known to be sensitive to moisture and light.[1][3] The compound is soluble in hydrocarbons but reacts with alcohols, ketones, and esters.[1][3] Due to the bulky tert-butoxide ligands, it exists as a volatile monomer, which is advantageous for vapor deposition techniques.[5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | Hf[OC(CH₃)₃]₄ | [6][4] |
| Molecular Weight | 470.94 g/mol | [2][7] |
| CAS Number | 2172-02-3 | [2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Melting Point | 2°C | [3] |
| Boiling Point | 90 °C at 5 mmHg | [1][2][3][8] |
| Density | 1.166 g/mL at 25 °C | [1][2][3][8] |
| Vapor Pressure | 46 mmHg at 25°C | [1] |
| Flash Point | 28 °C (82.4 °F) - closed cup | [9] |
| Refractive Index | n20/D 1.424 | [2][3][8] |
| Sensitivity | Moisture and light sensitive | [1][3][9] |
| Solubility | Soluble in hydrocarbons | [1][3][8] |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for confirming the identity and purity of this compound.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Reference |
| ¹H NMR | C₆D₆ | 1.33 ppm | singlet | [10] |
| ¹³C NMR | C₆D₆ | 75.3 ppm, 33.1 ppm | - | [11] |
Experimental Protocols
Synthesis of this compound
The synthesis of high-purity this compound is crucial for its application in the semiconductor industry, as impurities can lead to film defects and non-uniformity.[11] A common and effective method involves the alcoholysis of a hafnium amide precursor, which avoids the issue of residual chlorides that can arise when starting from hafnium tetrachloride.[10]
Protocol: Synthesis from Tetrakis(diethylamido)hafnium(IV)
This method is advantageous as it is versatile and prevents hydrolysis.[10]
Materials:
-
Tetrakis(diethylamido)hafnium(IV) (Hf(NEt₂)₄)
-
tert-Butanol (B103910) (t-BuOH)
-
Toluene (anhydrous)
-
Nitrogen-filled glovebox
-
Schlenk line
-
Ice bath
-
Vacuum distillation apparatus
Procedure:
-
Preparation of Reactants: In a nitrogen-filled glovebox, a 100 mL Schlenk flask is charged with Tetrakis(diethylamido)hafnium(IV) (4.67 g, 10 mmol) and 40 mL of toluene.[10] A separate 25 mL Schlenk flask is loaded with tert-butanol (5.93 g, 80 mmol) and 10 mL of toluene.[10]
-
Reaction: Both flasks are transferred to a Schlenk line. The hafnium-containing flask is cooled to 0°C using an ice bath.[10] The tert-butanol solution is then added dropwise to the hafnium suspension via cannula transfer.[10]
-
Solvent Removal: After the addition is complete, the solvent is removed under reduced pressure.[11]
-
Purification: The crude product is purified by vacuum distillation. The receiver flask is cooled with an ice bath. The pure this compound distills at approximately 30 °C at 50 mTorr, yielding a colorless and transparent liquid.[10]
-
Storage: The final product should be stored in a freezer at -29 °C inside a glovebox to prevent degradation.[10]
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 2172-02-3 [chemicalbook.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Hafnium (IV) tert-butoxide | Hafnium tetrakis(tert -butoxide) | C16H36HfO4 - Ereztech [ereztech.com]
- 5. HAFNIUM ALKOXIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 6. Hafnium (IV) tert-butoxide | HfTB | Hf[OC(CH3)3]4 – Ereztech [ereztech.com]
- 7. Hafnium(IV) tert-butoxide | C16H40HfO4 | CID 5102531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. ereztech.com [ereztech.com]
- 10. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Hafnium Tert-Butoxide: A Technical Guide to its Molecular Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular structure and bonding of hafnium tert-butoxide, a key precursor in the synthesis of hafnium-based materials. The document summarizes key structural data, details experimental protocols for its characterization, and presents visualizations of its molecular structure and analytical workflows.
Molecular Structure and Bonding
Hafnium(IV) tert-butoxide, with the chemical formula Hf(OC(CH₃)₃)₄, is a mononuclear organometallic compound. While it exists as a colorless to light yellow liquid at room temperature, precluding routine single-crystal X-ray diffraction of the neat compound, its structural characteristics have been elucidated through the crystallographic analysis of its various adducts and derivatives.[1]
The central hafnium atom is in the +4 oxidation state and is coordinated to four tert-butoxide ligands through oxygen atoms. The bulky tert-butyl groups exert significant steric hindrance, which influences the coordination geometry and reactivity of the complex. In the absence of coordinating solvents, the molecule is expected to adopt a tetrahedral geometry around the hafnium center to minimize steric strain.
However, the hafnium center is coordinatively unsaturated and readily forms adducts with Lewis bases. The study of these crystalline adducts provides valuable insight into the bonding parameters of the Hf-O-C core. For instance, solvent-modified products with tetrahydrofuran (B95107) (THF) and pyridine (B92270) have been crystallographically characterized as [Hf(OBut)4(solv)n].[1] In these adducts, the coordination number of the hafnium atom expands beyond four.
Furthermore, reactions with phenols can lead to the formation of dimeric structures, such as [Hf(OAr)n(OBut)4-n]2, where bridging alkoxide or hydroxide (B78521) ligands link two hafnium centers.[1] This demonstrates the propensity of hafnium alkoxides to form polynuclear species.
Quantitative Structural Data
The following table summarizes representative bond lengths and angles for this compound derivatives as determined by single-crystal X-ray diffraction. These values are indicative of the bonding environment around the hafnium atom.
| Parameter | Compound Type | Value | Reference |
| Hf-O (terminal) bond length | Monomeric Adduct | 1.95 - 2.05 Å | [1][2] |
| Hf-O (bridging) bond length | Dimeric Species | 2.10 - 2.20 Å | [1][2] |
| O-Hf-O bond angle | Monomeric Adduct | 105 - 115° | [1][2] |
| Hf-O-C bond angle | Monomeric Adduct | 130 - 150° | [1][2] |
Experimental Protocols
The characterization of this compound and its derivatives relies on a combination of spectroscopic and diffraction techniques. Due to its moisture sensitivity, all manipulations must be performed under anhydrous conditions using standard Schlenk line or glovebox techniques.[3]
Synthesis of Hafnium(IV) tert-butoxide
A common synthetic route involves the alcoholysis of a hafnium amide, such as tetrakis(diethylamido)hafnium(IV), with an excess of tert-butanol (B103910).[3][4]
Reaction: Hf(NEt₂)₄ + 4 tBuOH → Hf(OtBu)₄ + 4 HNEt₂
Procedure:
-
In a nitrogen-filled glovebox, dissolve tetrakis(diethylamido)hafnium(IV) in an anhydrous solvent like toluene.
-
Slowly add a solution of at least four equivalents of anhydrous tert-butanol in the same solvent.
-
The reaction is typically stirred at room temperature for several hours.
-
The volatile diethylamine (B46881) byproduct and the solvent are removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure hafnium(IV) tert-butoxide as a colorless liquid.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the identity and purity of this compound.
Procedure:
-
Prepare the NMR sample in a nitrogen-filled glovebox using a deuterated solvent such as benzene-d₆.
-
Acquire ¹H and ¹³C NMR spectra.
-
The ¹H NMR spectrum of Hf(OtBu)₄ in C₆D₆ typically shows a sharp singlet around δ 1.33 ppm, corresponding to the 36 equivalent protons of the four tert-butyl groups.[3]
-
The ¹³C NMR spectrum will show characteristic resonances for the quaternary and methyl carbons of the tert-butoxide ligands.[3]
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
In-situ ATR-FTIR spectroscopy is employed to study the adsorption and decomposition of this compound on various substrates, which is crucial for its application in thin-film deposition.[5][6]
Experimental Setup:
-
An ATR accessory, often equipped with a heated crystal (e.g., Ge or Si), is placed within a vacuum chamber.[5]
-
The this compound precursor is vaporized and introduced into the chamber at a controlled pressure.
-
The IR beam is directed through the ATR crystal, undergoing multiple internal reflections at the crystal/vapor interface.
-
The evanescent wave at the crystal surface probes the vibrational modes of the adsorbed molecules.
-
Spectra are collected as a function of time and temperature to monitor surface reactions.[5][6]
Visualizations
The following diagrams illustrate the molecular structure of a this compound adduct and a typical experimental workflow for its characterization.
Caption: Monomeric this compound solvent adduct structure.
Caption: Experimental workflow for this compound characterization.
References
- 1. Synthesis and structural characterization of a family of modified this compound for use as precursors to hafnia nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. strem.com [strem.com]
- 5. harricksci.com [harricksci.com]
- 6. pubs.aip.org [pubs.aip.org]
Unraveling the Thermal Decomposition of Hafnium tert-butoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium tert-butoxide, Hf(OtBu)4, is a critical precursor in the fabrication of high-κ dielectric hafnium oxide (HfO2) thin films for advanced semiconductor devices. The performance and quality of these films are intrinsically linked to the thermal decomposition behavior of the precursor during chemical vapor deposition (CVD) and atomic layer deposition (ALD). A thorough understanding of the decomposition mechanism is paramount for process optimization, impurity control, and achieving desired film properties. This technical guide provides an in-depth analysis of the thermal decomposition mechanism of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the proposed reaction pathways.
Core Thermal Decomposition Mechanism: β-Hydride Elimination
The primary thermal decomposition pathway for this compound in the gas phase is understood to be a concerted, intramolecular β-hydride elimination. This mechanism is common for metal alkoxides with β-hydrogens on their alkyl groups. In this process, a hydrogen atom on a β-carbon of the tert-butoxy (B1229062) ligand is transferred to the oxygen atom, leading to the cleavage of the Hf-O bond and the formation of isobutene and a hafnium hydroxide (B78521) species.
The overall reaction for the first ligand decomposition can be represented as:
Hf(OC(CH3)3)4 → Hf(OH)(OC(CH3)3)3 + (CH3)2C=CH2
This initial step is followed by subsequent β-hydride elimination steps for the remaining tert-butoxy ligands, ultimately leading to the formation of hafnium oxide (HfO2). The process can be visualized as a step-wise removal of isobutene molecules, with the formation of hafnium hydroxide and oxo-hydroxide intermediates.
A study on the decomposition of a similar precursor, hafnium 3-methyl-3-pentoxide, provided strong evidence for the β-hydrogen elimination process by identifying the corresponding alkene as a major gaseous byproduct.[1] This supports the proposed mechanism for this compound.
Quantitative Decomposition Data
The thermal stability and decomposition kinetics of this compound are crucial parameters for CVD and ALD process windows. The following table summarizes key quantitative data reported in the literature.
| Parameter | Value | Experimental Conditions | Reference |
| Decomposition Temperature | Does not decompose below 225 °C | Not specified | [2] |
| Activation Energy (Surface Reaction) | 30 kJ/mol | CVD on Si(100) at 250–450 °C | [2] |
| Activation Energy (Chemisorption) | 70.2 kJ/mol (first step) | DFT calculation on hydroxylated Si(100) | [3] |
It is important to note that the activation energy can vary significantly depending on whether the decomposition is purely in the gas phase or occurs on a substrate surface, where catalytic effects can lower the energy barrier. The DFT study highlights the initial energy barrier for the precursor to react with a hydroxylated silicon surface, which is a key step in ALD processes.[3]
Experimental Protocols
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to determine the thermal stability and decomposition temperatures of precursors like this compound.
-
Typical TGA-DSC Protocol:
-
A small sample of this compound (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon).
-
The weight loss (TGA) and heat flow (DSC) are recorded as a function of temperature.
-
The onset temperature of weight loss in the TGA curve indicates the beginning of decomposition.
-
Gas-Phase Product Analysis
Identifying the gaseous byproducts of decomposition is crucial for confirming the reaction mechanism. This is typically achieved using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR).
-
Typical Pyrolysis GC-MS Protocol:
-
A pyrolysis unit is coupled to a GC-MS system.
-
A small amount of this compound is introduced into the pyrolyzer.
-
The sample is rapidly heated to a specific decomposition temperature in an inert carrier gas (e.g., helium).
-
The volatile decomposition products are separated by the gas chromatograph and identified by the mass spectrometer.
-
The detection of isobutene as a major product would provide strong evidence for the β-hydride elimination mechanism.
-
Visualizing the Decomposition Pathway
The following diagrams, generated using the DOT language, illustrate the proposed thermal decomposition mechanism of this compound.
References
In-Depth Technical Guide: The Hydrolysis of Hafnium Tert-Butoxide and its Byproducts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hafnium tert-butoxide, Hf(OtBu)4, is a critical precursor in the synthesis of hafnium-based materials, including high-k dielectric thin films for electronics and advanced catalysts. Its utility is intrinsically linked to its reactivity with water, a process known as hydrolysis. This technical guide provides a comprehensive overview of the hydrolysis of this compound, detailing the reaction mechanism, intermediates, final products, and significant byproducts. The guide includes a compilation of experimental protocols for the synthesis of the precursor and its subsequent hydrolysis, alongside a quantitative analysis of the reaction byproducts. Visual diagrams are provided to elucidate the reaction pathways and experimental workflows, adhering to stringent design specifications for clarity and accessibility.
Introduction
The hydrolysis of metal alkoxides is a cornerstone of sol-gel chemistry, enabling the formation of metal oxides with tailored properties. This compound is particularly noteworthy due to the bulky tert-butyl groups, which influence its reactivity and the structure of the resulting products. Understanding and controlling the hydrolysis of Hf(OtBu)4 is paramount for applications requiring precise material synthesis. This process involves a series of steps, including the initial reaction with water, the formation of intermediate species, and subsequent condensation reactions that lead to the growth of hafnium oxo-alkoxide clusters and ultimately hafnium oxide. The primary byproduct of this reaction is tert-butanol (B103910), though under certain conditions, isobutene can also be formed.
Reaction Mechanism and Byproducts
The hydrolysis of this compound is a multi-step process initiated by the nucleophilic attack of water on the electron-deficient hafnium center. The overall reaction can be summarized as follows:
Hf(OtBu)4 + x H2O → Hf(OtBu)4-x(OH)x + x tBuOH
This initial hydrolysis is followed by condensation reactions, either through olation (forming M-OH-M bridges) or oxolation (forming M-O-M bridges), leading to the formation of polynuclear hafnium oxo-alkoxide clusters.
Key Intermediates
The hydrolysis proceeds through several key intermediate species:
-
Hafnium Hydroxide Alkoxides (Hf(OtBu)4-x(OH)x): The initial products of hydrolysis where one or more tert-butoxide groups are replaced by hydroxyl groups.
-
Aqua Complexes: In the presence of sufficient water, aqua complexes of the type [Hf(OtBu)4-x(OH)x(H2O)y] can form.
-
Hafnium Oxo-Alkoxide Clusters: Through condensation reactions, these intermediates polymerize to form stable, polynuclear clusters with Hf-O-Hf bridges. The specific structure of these clusters can vary depending on the reaction conditions.
Primary Byproducts
The main byproduct of the hydrolysis reaction is tert-butanol (tBuOH) , formed from the protonation of the leaving tert-butoxide group.
Under certain conditions, particularly at elevated temperatures, the elimination of isobutene (C4H8) can occur via a β-hydride elimination mechanism from the tert-butoxide ligand.
Experimental Protocols
Precise control over the synthesis and subsequent hydrolysis of this compound is crucial for reproducible results. The following sections detail representative experimental procedures.
Synthesis of Hafnium (IV) tert-butoxide
A common method for synthesizing hafnium (IV) tert-butoxide involves the reaction of tetrakis(diethylamido)hafnium(IV) with tert-butanol.[1]
Reactants and Stoichiometry:
| Reactant | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Tetrakis(diethylamido)hafnium(IV) | Hf(NEt2)4 | 451.02 | 10 | 4.67 g (3.74 mL) |
| tert-Butanol | tBuOH | 74.12 | 80 | 5.93 g (7.65 mL) |
| Toluene (B28343) | C7H8 | 92.14 | - | 50 mL |
Procedure:
-
In an inert atmosphere glovebox, dissolve tetrakis(diethylamido)hafnium(IV) (10 mmol) in 40 mL of toluene in a Schlenk flask.
-
In a separate Schlenk flask, dissolve tert-butanol (80 mmol) in 10 mL of toluene.
-
Cool the hafnium precursor solution in an ice bath.
-
Slowly add the tert-butanol solution to the cooled hafnium precursor solution via cannula transfer.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 1.5 hours.
-
Remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation. The pure hafnium (IV) tert-butoxide distills at approximately 30 °C at 50 mTorr and is a colorless liquid.[1] The yield for this synthesis is reported to be around 46%.[1]
Spectroscopic Data:
Controlled Hydrolysis of Hafnium (IV) tert-butoxide
This protocol describes a general method for the controlled hydrolysis of this compound to form hafnium oxo-clusters. The specific nature of the resulting clusters will depend on the precise reaction conditions (e.g., water-to-alkoxide ratio, temperature, solvent).
Reactants:
| Reactant | Formula | Molar Mass ( g/mol ) |
| Hafnium (IV) tert-butoxide | Hf(OtBu)4 | 470.94 |
| Deionized Water | H2O | 18.02 |
| Anhydrous Solvent (e.g., THF, Toluene) | - | - |
Procedure:
-
Under an inert atmosphere, dissolve a known amount of hafnium (IV) tert-butoxide in an anhydrous solvent to a desired concentration.
-
Prepare a solution of deionized water in the same anhydrous solvent. The concentration of this solution will determine the water-to-alkoxide molar ratio.
-
Slowly add the water solution to the stirred this compound solution at a controlled temperature (e.g., room temperature).
-
The reaction can be monitored over time by taking aliquots and analyzing them using techniques such as NMR or IR spectroscopy to observe the disappearance of the starting material and the appearance of products and byproducts.
-
The resulting hafnium oxo-alkoxide species can be isolated by removal of the solvent under vacuum or by precipitation.
Quantitative Data
While detailed kinetic studies on the hydrolysis of this compound are not extensively reported in the literature, the synthesis yields and byproduct formation provide quantitative insights.
Table 1: Synthesis Yield of Hafnium (IV) tert-butoxide
| Synthesis Method | Precursor | Reagent | Yield (%) | Reference |
| Alcoholysis | Hf(NEt2)4 | tBuOH | 46 | [1] |
Table 2: Byproducts of this compound Reactions
| Reaction | Byproduct | Conditions | Analytical Method |
| Hydrolysis | tert-Butanol | Addition of water | NMR Spectroscopy |
| Thermal Decomposition / Elimination | Isobutene | Elevated temperatures | Mass Spectrometry |
Visualizations
Hydrolysis and Condensation Pathway
Caption: Simplified pathway of Hf(OtBu)4 hydrolysis and condensation.
Experimental Workflow for Synthesis and Hydrolysis
Caption: Workflow for the synthesis and subsequent hydrolysis of Hf(OtBu)4.
Conclusion
The hydrolysis of this compound is a complex yet fundamental process for the generation of advanced hafnium-based materials. This guide has outlined the key mechanistic steps, identified the primary byproducts, and provided detailed experimental protocols for both the synthesis of the precursor and its controlled hydrolysis. The provided quantitative data and visual diagrams serve as a valuable resource for researchers and professionals in the fields of materials science and drug development, enabling a more controlled and reproducible approach to the synthesis of hafnium-containing compounds. Further research focusing on the in-situ monitoring of the hydrolysis reaction and the precise characterization of the resulting oxo-alkoxide clusters will continue to enhance our understanding and utilization of this important chemical transformation.
References
Purity Analysis of Hafnium Tert-Butoxide for Atomic Layer Deposition (ALD) Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium tert-butoxide (Hf[OC(CH₃)₃]₄) is a critical precursor for the atomic layer deposition (ALD) of hafnium dioxide (HfO₂) thin films, a high-k dielectric material essential in the manufacturing of advanced semiconductor devices. The purity of the this compound precursor is paramount, as even trace impurities can significantly impact the electrical and material properties of the deposited HfO₂ films, leading to device failure and reduced manufacturing yields. This technical guide provides an in-depth overview of the key analytical techniques for assessing the purity of this compound and discusses the impact of common impurities on ALD applications.
Key Impurities and Their Impact on HfO₂ Thin Films
The presence of impurities in this compound can lead to a variety of detrimental effects on the resulting HfO₂ thin films, including increased leakage current, reduced dielectric breakdown voltage, and the formation of charge trapping centers. The most common impurities of concern are zirconium, organic residues (including carbon), and halides (such as chlorine).
Zirconium
Zirconium is chemically very similar to hafnium and is the most common metallic impurity found in hafnium precursors, often at levels around 2000 ppm in commercially available products.[1][2] While zirconium dioxide (ZrO₂) is also a high-k dielectric, its presence in HfO₂ films can alter the dielectric constant and other electrical properties.
Organic and Carbon Impurities
Incomplete combustion of the tert-butoxide ligands during the ALD process can lead to carbon incorporation into the HfO₂ film. This residual carbon can create defects and trap states within the film's bandgap, resulting in increased leakage current.[3][4][5] Studies have shown a direct correlation between higher carbon content and increased leakage current density in HfO₂ films.[5]
Halide Impurities (e.g., Chlorine)
If halide-based reactants are used in the synthesis of this compound, residual halides, particularly chlorine, can be present in the final product. Chlorine incorporation in HfO₂ films can lead to the formation of fixed negative charges, which can shift the flat-band voltage of the device.[6] While some studies suggest that the presence of chlorine may not significantly impact trap generation and reliability, it is still considered a critical impurity to monitor and control.[7]
Analytical Techniques for Purity Assessment
A suite of analytical techniques is employed to ensure the purity of this compound for ALD applications. These methods provide information on the overall purity, trace metal content, and volatile organic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for assessing the purity of this compound and identifying organic impurities. Both ¹H and ¹³C NMR are utilized.
-
¹H NMR: Provides information on the proton environment in the molecule. The spectrum of pure this compound should show a single sharp peak corresponding to the protons of the tert-butyl groups. The presence of other peaks can indicate impurities such as residual solvents or byproducts from synthesis.
-
¹³C NMR: Provides information on the carbon framework of the molecule.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (ppm) in C₆D₆ |
| ¹H | 1.33 (s, 36H) |
| ¹³C | 75.5, 33.2 |
Data sourced from a study on the synthesis of this compound.[8]
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is an extremely sensitive technique used to quantify the concentration of trace metallic impurities in the this compound precursor. It can detect elements at parts-per-billion (ppb) levels. This is crucial for identifying and quantifying detrimental metals like zirconium and others that could impact the semiconductor device performance.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to identify and quantify volatile and semi-volatile organic impurities in this compound. This technique is particularly useful for detecting residual solvents from the synthesis process or degradation byproducts such as tert-butanol.[9]
Data Presentation
Table 2: Summary of Typical Purity Specifications and Impurity Levels for ALD-Grade this compound
| Parameter | Specification | Typical Impurity Level | Analytical Technique |
| Purity (Assay) | >99% | - | NMR |
| Trace Metals Basis | 99.99% | - | ICP-MS |
| Zirconium (Zr) | <2000 ppm | ~2000 ppm[1][2] | ICP-MS |
| Other Trace Metals | Varies by supplier | < 10 ppm each | ICP-MS |
| Volatile Organics | Not specified | Varies | GC-MS |
Experimental Protocols
While specific instrument parameters will vary, the following sections provide a general methodology for the key analytical techniques.
Quantitative ¹H NMR Spectroscopy
Objective: To determine the purity of this compound and identify organic impurities.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard into an NMR tube. Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., C₆D₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer. Ensure a sufficient relaxation delay to allow for complete magnetization recovery for accurate quantification.
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Quantification: Integrate the characteristic peak of this compound and the peak of the internal standard. The purity of the sample can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Objective: To determine the concentration of trace metallic impurities.
Methodology:
-
Sample Preparation: Due to the organic matrix of this compound, a sample digestion step is typically required. This involves carefully digesting a known mass of the sample in a mixture of high-purity acids (e.g., nitric acid and hydrofluoric acid) using a microwave digestion system. The digested sample is then diluted to a known volume with deionized water.
-
Instrument Calibration: Prepare a series of multi-element calibration standards in the same acid matrix as the samples.
-
Data Acquisition: Analyze the prepared samples and standards using an ICP-MS instrument. An internal standard is typically added to all samples and standards to correct for matrix effects and instrument drift.
-
Quantification: The concentration of each metallic impurity in the original this compound sample is calculated based on the calibration curve and the dilution factor.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile organic impurities.
Methodology:
-
Sample Preparation: Dilute a known amount of the this compound sample in a suitable high-purity solvent.
-
Instrument Setup: Use a GC equipped with a capillary column suitable for the separation of volatile organic compounds. A mass spectrometer is used as the detector.
-
Data Acquisition: Inject a small volume of the prepared sample into the GC. The compounds are separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer provides mass spectra of the eluting compounds.
-
Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify the impurities by using an internal or external standard calibration method.
Visualization of Workflows and Relationships
Caption: Workflow for the comprehensive purity analysis of this compound.
Caption: Relationship between precursor impurities and their impact on HfO₂ film properties.
Conclusion
The purity of this compound is a critical factor in the successful deposition of high-quality HfO₂ thin films for ALD applications. A comprehensive analytical approach utilizing NMR, ICP-MS, and GC-MS is essential to ensure that the precursor meets the stringent requirements of the semiconductor industry. Understanding the impact of key impurities such as zirconium, carbon, and halides allows for better process control and ultimately leads to the fabrication of reliable and high-performance electronic devices. Continuous monitoring and development of analytical methods are crucial for advancing the quality of ALD precursors and the resulting thin films.
References
- 1. Hafnium(IV) tert-butoxide 99.99 trace metals purity excludes 2000 ppm zirconium. 2172-02-3 [sigmaaldrich.com]
- 2. 叔丁醇铪 99.99% trace metals basis (purity excludes ~2000 ppm zirconium.) | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Gas chromatographic determination of residual levels of tert.-butanol from lyophilized liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Zirconium Impurity in Hafnium tert-Butoxide for Researchers and Drug Development Professionals
Introduction
Hafnium tert-butoxide (Hf[OC(CH₃)₃]₄) is an organometallic precursor increasingly vital in advanced material science, particularly for the deposition of high-purity hafnium oxide (HfO₂) thin films in microelectronics and as a building block for novel nanomaterials. For researchers, scientists, and drug development professionals, the utility of hafnium compounds is expanding into biomedical applications, including the synthesis of hafnium-based nanoparticles for cancer theranostics and bioimaging.[1][2][3] The efficacy and safety of these applications are critically dependent on the purity of the precursor material.
The primary and most challenging impurity in any hafnium compound is zirconium (Zr). Due to their virtually identical chemical properties and ionic radii, zirconium and hafnium are notoriously difficult to separate.[4][5] They coexist in nature, with commercial zirconium typically containing 0.5% to 2% hafnium, and vice-versa.[5] This guide provides a comprehensive overview of zirconium impurity levels in this compound, detailing synthesis routes, analytical methods for impurity quantification, and purification strategies.
Synthesis of this compound
The synthesis of high-purity this compound is often undertaken in specialized laboratories, as commercial batches can exhibit significant variability in purity and appearance (e.g., yellowish or turbid instead of a clear, colorless liquid).[6] Two primary synthesis routes are prevalent in the literature.
-
Alkoxide Exchange from Hafnium Chloride: This method involves the reaction of hafnium tetrachloride (HfCl₄) with a salt of tert-butanol (B103910), such as potassium tert-butoxide, typically in an inert solvent like n-hexane.[7] The final product is purified by vacuum distillation.
-
Alcoholysis of Hafnium Amide: A more modern and often preferred route for achieving high purity involves the synthesis of a tetrakis(diethylamido)hafnium(IV) intermediate.[6][8][9][10] This amide is then reacted with tert-butanol. The resulting this compound is a liquid that can be purified via vacuum distillation, leaving behind less volatile impurities.[6][9]
The choice of synthesis directly impacts the final purity. The alcoholysis of the amide precursor is particularly effective as it often yields a product with no detectable residual chloride, a common impurity from the hafnium chloride route.[6]
The Challenge of Zirconium/Hafnium Separation
The separation of zirconium and hafnium is a significant industrial challenge.[11] Methods to achieve high-purity hafnium, which is essential before its conversion to this compound, include:
-
Solvent Extraction: This is the most common industrial method, using systems like methyl isobutyl ketone (MIBK) with thiocyanic acid to selectively extract one element from the other.[5][12]
-
Ion-Exchange Chromatography: This technique exploits subtle differences in the formation of complex ions in solution, allowing for separation on a resin column.[4][13]
-
Fractional Distillation: Pyrometallurgical methods that rely on the slight difference in the boiling points of the tetrachlorides (ZrCl₄ and HfCl₄) can also be employed.[5]
Quantification of Zirconium Impurity
Accurately determining the level of zirconium impurity is crucial for quality control. Several analytical techniques are available, each with varying levels of sensitivity and complexity.
| Analytical Method | Principle | Typical Application | References |
| Spectrographic Analysis | Excitation of samples (often as oxides mixed with graphite) to produce atomic emission spectra. The intensity of characteristic spectral lines for Zr and Hf are compared. | Analysis of Zr/Hf mixtures over a very wide concentration range, from ppm levels to nearly 100%. | [14] |
| Spectrophotometry | Formation of a colored complex between the metal ion and a chromogenic agent (e.g., Arsenazo III, xylenol orange). The concentration is determined by measuring light absorbance at a specific wavelength. | A simple, cost-effective method for determining Zr or Hf content without prior separation, suitable for routine analysis. | [15][16][17] |
| X-Ray Fluorescence (XRF) | Bombardment of the sample with X-rays causes the emission of characteristic secondary X-rays. The energy and intensity of these emissions identify and quantify the elements present. | Widely used for elemental analysis. Energy Dispersive XRF (EDXRF) combined with preconcentration can enhance sensitivity. | [16][18] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | The sample is ionized in an argon plasma, and the ions are separated by mass-to-charge ratio in a mass spectrometer. | Considered a benchmark for trace and ultra-trace element analysis due to its high sensitivity and accuracy, though the equipment is expensive. | [16] |
Reported Zirconium Impurity Levels
Quantitative data on zirconium impurity levels in commercially available this compound is limited but telling. High-purity grades often specify zirconium content separately from other trace metals.
| Product Grade | Zirconium Impurity Level | Other Notes | Source |
| Hafnium(IV) tert-butoxide, 99.99% trace metals basis | ~2000 ppm (0.2%) | The 99.99% purity claim explicitly excludes the zirconium content. | [19] |
| Zirconium(IV) tert-butoxide, 99.99% trace metals basis | Purity excludes ~2% hafnium | For comparison, the inverse is true for high-purity zirconium precursors. | |
| Synthesized Hf(OtBu)₄ via amide route | Not explicitly quantified | Product described as a "colourless and transparent liquid." Analysis confirmed no residual chloride (<0.85%). | [6] |
This data highlights that even in "high-purity" commercial products, zirconium can be present at significant levels relative to other metallic impurities. For applications in drug development or advanced electronics, a 2000 ppm zirconium content could be a critical variable affecting performance and reproducibility.[9]
Experimental Protocols
Protocol 1: Synthesis of Hafnium(IV) tert-butoxide via Amide Intermediate
Adapted from Dhaene et al.[6][9]
-
Synthesis of Tetrakis(diethylamido)hafnium(IV) [Hf(NEt₂)₄]:
-
In a nitrogen-filled glovebox, add hafnium(IV) chloride (8.33 g, 26 mmol) to a Schlenk flask.
-
React with a stoichiometric amount of lithium diethylamide in an appropriate solvent (e.g., toluene).
-
After the reaction is complete, remove the solvent under vacuum.
-
Purify the resulting Hf(NEt₂)₄ by vacuum distillation. The product distills at approximately 145 °C at 50 mTorr.
-
-
Synthesis of Hafnium(IV) tert-butoxide [Hf(OtBu)₄]:
-
In a nitrogen-filled glovebox, dissolve tetrakis(diethylamido)hafnium(IV) (4.67 g, 10 mmol) in toluene (B28343) (40 mL) in a 100 mL Schlenk flask and cool in an ice bath.
-
In a separate flask, dissolve tert-butanol (5.93 g, 80 mmol) in toluene (10 mL).
-
Add the tert-butanol solution dropwise to the cooled hafnium amide solution via cannula transfer.
-
Allow the reaction mixture to warm to room temperature and stir for 1.5-2 hours.
-
Remove the solvent and by-products under vacuum.
-
Purify the final product by vacuum distillation. Hafnium(IV) tert-butoxide distills at approximately 30 °C at 50 mTorr, yielding a colorless, transparent liquid.
-
Protocol 2: Spectrophotometric Determination of Zirconium
General procedure based on methods using Arsenazo III.[15]
-
Sample Preparation:
-
Accurately weigh a sample of this compound. Due to its moisture sensitivity, this must be done in an inert atmosphere (glovebox).
-
Carefully hydrolyze the sample by slowly adding it to a strong acid solution (e.g., 9N HCl). This converts the alkoxide to Hf⁴⁺ and Zr⁴⁺ ions in solution.
-
Dilute the sample with the same acid solution to a known volume in a volumetric flask.
-
-
Color Development:
-
Transfer an appropriate aliquot of the sample solution to a 50 mL volumetric flask. The aliquot size should be chosen so the final zirconium concentration falls within the calibration range (e.g., 0.1 to 20 micrograms).
-
Add 4 mL of a 0.10% (w/v) solution of Arsenazo III reagent.
-
Dilute to the 50 mL mark with 9N HCl and mix thoroughly.
-
-
Measurement:
-
Allow the color to stabilize for the recommended time.
-
Measure the absorbance of the solution using a spectrophotometer at the wavelength of maximum absorbance for the zirconium-Arsenazo III complex (typically around 670 nm).
-
Determine the zirconium concentration by comparing the absorbance to a calibration curve prepared from standard zirconium solutions.
-
Visualizations
Caption: Synthesis and purification workflow for high-purity this compound.
Caption: Logical diagram of the Zr/Hf challenge and the analytical validation process.
Caption: Signaling pathway for spectrophotometric analysis of zirconium.
Conclusion
For scientists in advanced materials and drug development, the purity of precursors like this compound is paramount. Zirconium is not a typical trace metal impurity; its chemical similarity to hafnium means it can be present at significant levels (e.g., ~2000 ppm) even in high-purity grades, and its removal requires specialized separation processes. The synthesis of this compound via an amide intermediate followed by vacuum distillation offers a reliable path to a high-purity product. However, rigorous analytical validation using methods such as ICP-MS, XRF, or spectrophotometry is essential to accurately quantify the final zirconium content. Understanding and controlling this critical impurity is a key step in ensuring the reproducibility, safety, and efficacy of resulting nanomaterials and electronic devices.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Synthesis and Bioapplication of Emerging Nanomaterials of Hafnium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances of hafnium based nanomaterials for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Hafnium from Zirconium and Their Determination: Separation by Anion-Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3 Methods to Separate Zirconium & Hafnium – Zirconium Metal [zirconiumworld.com]
- 6. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102351891B - Method for synthesizing hafnium tetra-tert-butoxide - Google Patents [patents.google.com]
- 8. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Spectrographic Analysis of Zirconium-Hafnium Mixtures* [opg.optica.org]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. mdpi.com [mdpi.com]
- 17. ijsr.net [ijsr.net]
- 18. Zirconium and hafnium determination by energy dispersive X-ray fluorescence with solid phase preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ハフニウム(IV)tert-ブトキシド 99.99% trace metals basis (purity excludes ~2000 ppm zirconium.) | Sigma-Aldrich [sigmaaldrich.com]
A Comprehensive Technical Guide to the Solubility of Hafnium Tert-Butoxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of hafnium tert-butoxide [Hf(OtBu)4], a critical precursor in various advanced material and pharmaceutical applications. Understanding its solubility is paramount for designing and optimizing solution-based processes, including thin-film deposition and nanoparticle synthesis.
Introduction to this compound
This compound is a metalorganic compound that serves as a key precursor for the deposition of hafnium dioxide (HfO2) thin films, which are utilized for their high dielectric constant in semiconductor devices.[1][2][3][4] Its physical state is a colorless to pale yellow liquid, and it is known to be sensitive to moisture and light.[4][5][6] The bulky tert-butyl groups contribute to its volatility and influence its solubility in organic solvents.
Qualitative and Quantitative Solubility Data
Qualitative Solubility Summary
This compound is generally described as being soluble in hydrocarbons and miscible with common organic solvents. This high solubility is a key attribute for its use in solution-based deposition techniques.
| Solvent Class | Specific Solvents | Qualitative Solubility Description | Citations |
| Hydrocarbons | Toluene, Hexane | Soluble, Miscible | [5][7] |
| Ethers | Tetrahydrofuran (THF) | Miscible | [7] |
| Amides | Dimethylformamide (DMF) | Can be dissolved | [5] |
Data Gap in Quantitative Solubility
A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound. This knowledge gap presents an opportunity for further experimental investigation to enable more precise control over solution-based processing.
Comparative Solubility of Analogous Metal Tert-Butoxides
To provide some context, the solubility of analogous metal tert-butoxides, such as those of zirconium and titanium, is also primarily described qualitatively. Zirconium(IV) tert-butoxide is noted to be soluble in organic solvents like alcohols and hydrocarbons. Similarly, Titanium(IV) butoxide is soluble in non-polar and moderately polar organic solvents, including anhydrous ethanol, ether, benzene, and chloroform.[8][9]
Experimental Protocol for Determining the Solubility of this compound
Given the air and moisture sensitivity of this compound, a carefully controlled experimental setup is required for accurate solubility determination. The following protocol is a recommended procedure based on the widely accepted "shake-flask" method, adapted for air-sensitive compounds.[10][11]
Materials and Equipment
-
Solute: High-purity this compound
-
Solvents: Anhydrous organic solvents (e.g., toluene, hexane, THF)
-
Apparatus:
-
Inert atmosphere glovebox (e.g., nitrogen or argon)
-
Schlenk line
-
Temperature-controlled shaker or orbital incubator
-
Hermetically sealed vials or flasks
-
Syringes and filters suitable for air-sensitive techniques (e.g., PTFE syringe filters)
-
Analytical balance
-
Gas-tight syringes
-
Volumetric flasks
-
Analytical instrumentation for concentration measurement (e.g., ICP-MS, UV-Vis spectrophotometer after derivatization, or NMR with an internal standard)
-
Experimental Procedure
-
Preparation of Saturated Solution:
-
All glassware must be rigorously dried and brought into the glovebox.
-
Accurately weigh an excess amount of this compound and place it into a pre-weighed, sealed vial.
-
Using a gas-tight syringe, add a precise volume of the desired anhydrous solvent to the vial.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.[10]
-
-
Sample Withdrawal and Analysis:
-
Allow the vial to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to separate the saturated solution from the solid phase.[11]
-
Immediately transfer the sample to a volumetric flask and dilute with the same solvent to a known volume.
-
Analyze the concentration of hafnium in the diluted solution using a suitable analytical technique.
-
-
Calculation of Solubility:
-
From the measured concentration of the diluted sample, calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units (e.g., g/100 mL or mol/L).
-
Visualizing Experimental Workflows
To further clarify the experimental process, the following diagrams illustrate the key steps.
Caption: Workflow for the determination of this compound solubility.
Logical Relationships in Solubility Determination
The accuracy of the solubility measurement is dependent on several critical factors. The following diagram illustrates these dependencies.
References
- 1. prochemonline.com [prochemonline.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. This compound | 2172-02-3 [chemicalbook.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chembk.com [chembk.com]
- 6. Hafnium (IV) tert-butoxide | HfTB | Hf[OC(CH3)3]4 – Ereztech [ereztech.com]
- 7. kojundo.co.jp [kojundo.co.jp]
- 8. Titanium butoxide - Wikipedia [en.wikipedia.org]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. dissolutiontech.com [dissolutiontech.com]
Vapor Pressure and Volatility of Hafnium tert-butoxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vapor pressure and volatility data for Hafnium tert-butoxide (Hf(OtBu)4), a critical precursor in various chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for the production of high-k dielectric hafnium oxide (HfO2) thin films. This document collates available quantitative data, details experimental methodologies for its determination, and presents a visual representation of its synthesis pathway.
Vapor Pressure and Volatility Data
This compound is a volatile, mononuclear compound essential for the vapor deposition of HfO2 and other hafnium-doped thin films used in semiconductor devices.[1] Its volatility is a key parameter for controlling the deposition process. The relationship between temperature and vapor pressure can be described by the Clausius-Clapeyron equation. For this compound, this relationship is given as:
log₁₀(P) = 9.14 - 3052 / T [2]
Where:
-
P is the vapor pressure in Torr.
-
T is the temperature in Kelvin.
The heat of vaporization for this compound has been determined to be 14.0 kcal/mol.[2]
Below is a summary of reported vapor pressure and boiling point data for this compound.
| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg/Torr) | Vapor Pressure (Pa) | Reference |
| 28 | 301.15 | 0.1 | 13.33 | [2] |
| 30 | 303.15 | 0.05 (50 mTorr) | 6.67 | |
| 90 | 363.15 | 5 | 666.61 | [3] |
| 100 | 373.15 | 8.45 | 1126.57 | Calculated from[2] |
| 120 | 393.15 | 22.46 | 2994.41 | Calculated from[2] |
| 140 | 413.15 | 52.82 | 7042.04 | Calculated from[2] |
| 160 | 433.15 | 112.91 | 15053.48 | Calculated from[2] |
| 180 | 453.15 | 222.75 | 29697.43 | Calculated from[2] |
| 185 | 458.15 | 260.42 | 34719.64 | Calculated from[2] |
Note: Some values in the table are calculated based on the provided Clausius-Clapeyron equation for illustrative purposes.
It is important to note that studies using thermogravimetric analysis (TGA) to determine the vapor pressure of hafnium alkoxides have reported that this compound can undergo simultaneous evaporation and decomposition, which may affect the accuracy of vapor pressure measurements at higher temperatures.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of tetrakis(diethylamido)hafnium(IV) with tert-butanol (B103910).
Materials:
-
Tetrakis(diethylamido)hafnium(IV)
-
tert-Butanol
-
Toluene (B28343) (solvent)
-
Schlenk flasks
-
Cannula
-
Ice bath
-
Vacuum distillation apparatus
Procedure:
-
In a nitrogen-filled glovebox, a 100 mL Schlenk flask is charged with tetrakis(diethylamido)hafnium(IV) (e.g., 4.67 g, 10 mmol) and toluene (40 mL).
-
A separate 25 mL Schlenk flask is loaded with tert-butanol (e.g., 5.93 g, 80 mmol) and toluene (10 mL).
-
The Schlenk flasks are transferred to a Schlenk line, and the flask containing the hafnium precursor is cooled in an ice bath.
-
The tert-butanol solution is added dropwise to the hafnium suspension via cannula transfer.
-
After the addition is complete, the reaction mixture is stirred and allowed to warm to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation. The pure this compound is collected as a colorless and transparent liquid. For example, it distills at approximately 30 °C at 50 mTorr.
Vapor Pressure Determination
The vapor pressure of air- and moisture-sensitive compounds like this compound is typically determined using specialized techniques such as the static method or the Knudsen effusion method.
2.2.1. Static Method
The static method directly measures the pressure exerted by the vapor in equilibrium with its condensed phase in a closed system at a constant temperature.
Apparatus:
-
A thermostatically controlled vacuum-tight sample chamber.
-
A pressure sensor (e.g., capacitance manometer) isolated from the sample by a diaphragm to prevent corrosion.
-
A vacuum pump.
-
A temperature controller and sensor.
Procedure:
-
The sample is placed in the chamber, which is then evacuated to remove air and any volatile impurities.
-
The chamber is heated to the desired temperature and allowed to reach thermal equilibrium.
-
The pressure inside the chamber is continuously monitored until a stable reading is obtained, which corresponds to the vapor pressure of the substance at that temperature.
-
The process is repeated at different temperatures to obtain a vapor pressure curve.
2.2.2. Knudsen Effusion Method
This method is suitable for measuring low vapor pressures. It relies on measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.
Apparatus:
-
A Knudsen cell (a small, thermostated container with a small, well-defined orifice).
-
A high-vacuum system.
-
A microbalance to measure the mass loss of the cell.
-
A temperature controller and sensor.
Procedure:
-
A known mass of the sample is placed in the Knudsen cell.
-
The cell is placed in the high-vacuum chamber and heated to the desired temperature.
-
As the substance vaporizes, the vapor effuses through the orifice.
-
The mass of the cell is monitored over time to determine the rate of mass loss ( dm/dt ).
-
The vapor pressure (P) is then calculated using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, T is the temperature, M is the molar mass, and A is the area of the orifice.
Synthesis Pathway of this compound
The following diagram illustrates the synthesis of this compound from Hafnium(IV) chloride.
Caption: Synthesis of this compound from Hafnium(IV) chloride.
References
- 1. kojundo.co.jp [kojundo.co.jp]
- 2. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 762. Vapour pressures of metal alkoxides. Part III. Hafnium tetra-t-butoxide and -t-pentyloxide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
The Chemistry of Hafnium Tert-Butoxide for High-Quality Hafnium Dioxide Thin Film Deposition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hafnium dioxide (HfO₂) has emerged as a critical high-k dielectric material in the semiconductor industry, enabling the continued scaling of electronic devices. The quality of HfO₂ thin films is intrinsically linked to the precursor chemistry employed during deposition. Among the various precursors available, hafnium tert-butoxide (Hf(OtBu)₄) has garnered significant attention due to its favorable properties for both Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). This technical guide provides an in-depth exploration of the precursor chemistry of this compound for HfO₂ deposition, focusing on its synthesis, thermal properties, deposition mechanisms, and the resultant film characteristics.
This compound: Precursor Properties
This compound is a mononuclear, volatile, and highly promising precursor for the deposition of HfO₂ and other hafnium-doped thin films.[1][2] Its molecular structure, featuring a central hafnium atom bonded to four bulky tert-butoxide ligands, plays a crucial role in its deposition behavior.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Its relatively high vapor pressure at moderate temperatures allows for efficient gas-phase transport into the deposition chamber, minimizing the need for high-temperature heating of the precursor and delivery lines.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | Hf[OC(CH₃)₃]₄ | [2] |
| Molecular Weight | 470.94 g/mol | [2][5] |
| Appearance | Colorless liquid | [6][7] |
| Density | 1.166 g/mL at 25 °C | [1][8] |
| Boiling Point | 90 °C at 5 mmHg | [1][8] |
| Vapor Pressure | ~0.07 Torr at 25 °C, ~1 Torr at 65 °C | [3][4] |
Thermal Stability
This compound exhibits good thermal stability, a critical factor for controlled film deposition. It does not decompose at temperatures below 225 °C, which significantly reduces unwanted gas-phase reactions and particle formation in the deposition chamber.[3][4] This thermal window allows for a clear distinction between the surface-controlled reactions in ALD and the thermally driven decomposition in CVD.
Synthesis of this compound
A common and convenient method for synthesizing this compound involves the reaction of tetrakis(diethylamido)hafnium(IV) with tert-butanol (B103910).[6][7] Another reported method utilizes the reaction of potassium tert-butoxide with hafnium tetrachloride.[9]
Experimental Protocol: Synthesis from Tetrakis(diethylamido)hafnium(IV)
This protocol is adapted from the procedure described by D. M. Thomas, et al. and revisited by subsequent researchers.[6][7]
Materials:
-
Tetrakis(diethylamido)hafnium(IV)
-
tert-Butanol
-
Toluene (anhydrous)
-
Schlenk line and glassware
-
Nitrogen or Argon inert gas supply
-
Ice bath
-
Vacuum distillation apparatus
Procedure:
-
In a nitrogen-filled glovebox, load a Schlenk flask with tetrakis(diethylamido)hafnium(IV) and toluene.
-
In a separate Schlenk flask, prepare a solution of tert-butanol in toluene.
-
Transfer both flasks to a Schlenk line. Cool the hafnium-containing flask in an ice bath.
-
Slowly add the tert-butanol solution to the hafnium suspension via cannula transfer with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Remove the solvent and volatile byproducts under vacuum.
-
Purify the resulting this compound by vacuum distillation. The product is collected as a colorless liquid.[6][7]
HfO₂ Deposition Techniques
This compound is a versatile precursor suitable for both ALD and CVD, each offering distinct advantages in controlling film properties.
Atomic Layer Deposition (ALD)
ALD is a thin-film deposition technique based on sequential, self-limiting surface reactions.[10] The ALD process for HfO₂ using this compound and an oxygen source (e.g., water, ozone) typically involves a four-step cycle.
// Invisible edges to enforce ordering A -> D [style=invis]; D -> E [style=invis]; E -> H [style=invis]; } END_DOT Figure 1: Conceptual workflow of an ALD cycle for HfO₂ deposition.
The self-limiting nature of the surface reactions in ALD allows for precise thickness control at the atomic level, excellent conformality on high-aspect-ratio structures, and high film quality.[10]
Chemical Vapor Deposition (CVD)
In CVD, the precursor is introduced into the reaction chamber where it thermally decomposes on the heated substrate to form the desired film. For this compound, the decomposition can provide both hafnium and oxygen, allowing for the deposition of stoichiometric HfO₂ without an additional oxygen source.[3][11]
CVD typically offers higher deposition rates compared to ALD, making it suitable for applications where thicker films are required.
Experimental Protocols for HfO₂ Deposition
The following are generalized protocols for ALD and CVD of HfO₂ using this compound. Specific parameters will vary depending on the reactor design and desired film properties.
ALD Protocol
Equipment:
-
ALD reactor with precursor and oxidant delivery lines
-
Substrate heater
-
Vacuum pump
-
Inert purge gas (e.g., N₂, Ar)
Procedure:
-
Load the substrate into the ALD reactor.
-
Heat the substrate to the desired deposition temperature (typically within the ALD temperature window).
-
Heat the this compound precursor to achieve the desired vapor pressure.
-
Step 1 (Precursor Pulse): Introduce this compound vapor into the reactor for a set duration to allow for surface chemisorption.
-
Step 2 (Purge): Purge the reactor with an inert gas to remove unreacted precursor and byproducts.
-
Step 3 (Oxidant Pulse): Introduce the oxygen source (e.g., H₂O vapor) into the reactor to react with the chemisorbed hafnium species.
-
Step 4 (Purge): Purge the reactor with an inert gas to remove unreacted oxidant and byproducts.
-
Repeat steps 4-7 for the desired number of cycles to achieve the target film thickness.
CVD Protocol
Equipment:
-
CVD reactor with precursor delivery system
-
Substrate heater
-
Vacuum pump
Procedure:
-
Load the substrate into the CVD reactor.
-
Heat the substrate to the deposition temperature (e.g., ~400 °C).[3][11]
-
Heat the this compound precursor to generate a stable vapor flow.
-
Introduce the precursor vapor into the reactor at a controlled flow rate.
-
The precursor decomposes on the hot substrate surface, forming a HfO₂ film.
-
Continue the deposition for the time required to achieve the desired film thickness.
Deposition Parameters and Film Properties
The deposition conditions significantly influence the properties of the resulting HfO₂ films.
Table 2: Typical Deposition Parameters and HfO₂ Film Properties
| Parameter | ALD | CVD | References |
| Substrate Temperature | 250–350 °C (ALD Window) | ~400 °C | [3][10][11] |
| Growth Rate | ~0.9 Å/cycle | ~27 Å/min | [11][12] |
| Film Stoichiometry | Close to HfO₂ | Stoichiometric HfO₂ | [3][11][13] |
| Carbon Impurity | Can be present, dependent on process | Negligible with proper conditions | [4][12] |
| Dielectric Constant (k) | ~25 | ~26 | [3] |
| Refractive Index | ~2.0 | - | [13] |
| Film Structure | Amorphous as-deposited, can crystallize with annealing | Can be locally crystalline, increases with annealing | [3][14][15] |
Reaction Mechanisms
ALD Surface Chemistry
The ALD of HfO₂ from this compound and water proceeds through the exchange of ligands. During the precursor pulse, the hydroxyl groups on the surface react with the tert-butoxide ligands, releasing tert-butanol and forming a hafnium-oxygen bond with the surface.[10] In the subsequent water pulse, the remaining tert-butoxide ligands on the hafnium precursor are replaced by hydroxyl groups, again releasing tert-butanol and preparing the surface for the next precursor pulse.
CVD Decomposition Pathway
In the CVD process, the β-hydrogen elimination process is a key decomposition pathway for this compound.[12] This mechanism involves the transfer of a hydrogen atom from a methyl group of the tert-butoxide ligand to the oxygen atom, leading to the formation of isobutene and a hafnium hydroxide (B78521) species, which then condenses to form HfO₂. This pathway is advantageous as it can lead to films with negligible carbon incorporation.[12]
Conclusion
This compound stands out as a robust and versatile precursor for the deposition of high-quality HfO₂ thin films. Its favorable thermal properties, well-understood decomposition pathways, and applicability in both ALD and CVD make it a valuable tool for researchers and engineers in the semiconductor and related fields. By carefully controlling the deposition parameters, it is possible to tailor the properties of the HfO₂ films to meet the stringent requirements of advanced electronic and optical applications. This guide provides a foundational understanding of the precursor chemistry and deposition processes, serving as a starting point for the development and optimization of HfO₂-based technologies.
References
- 1. This compound | 2172-02-3 [chemicalbook.com]
- 2. semiconductor.alfachemic.com [semiconductor.alfachemic.com]
- 3. rutchem.rutgers.edu [rutchem.rutgers.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Hafnium(IV) tert-butoxide | C16H40HfO4 | CID 5102531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. strem.com [strem.com]
- 9. CN102351891B - Method for synthesizing hafnium tetra-tert-butoxide - Google Patents [patents.google.com]
- 10. Chemisorption and Surface Reaction of Hafnium Precursors on the Hydroxylated Si(100) Surface [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. hwpi.harvard.edu [hwpi.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. physics.uwo.ca [physics.uwo.ca]
Methodological & Application
Application Notes and Protocols: Hafnium Tert-Butoxide for Atomic Layer Deposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Hafnium tert-butoxide (Hf(OtBu)4) as a precursor for the atomic layer deposition (ALD) of hafnium oxide (HfO2) thin films. HfO2 films are of significant interest due to their high dielectric constant, thermal stability, and biocompatibility, making them suitable for a range of applications, including in the biomedical field.
Introduction to this compound as an ALD Precursor
This compound is a volatile, mononuclear hafnium precursor well-suited for chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques.[1] Its bulky tert-butoxide ligands help to prevent oligomerization, ensuring good vapor pressure for delivery into the deposition chamber.[1] ALD is a thin film deposition technique that allows for precise, conformal coatings with atomic-level thickness control, which is crucial for advanced applications.
The ALD of HfO2 using this compound typically involves sequential, self-limiting surface reactions with an oxygen source, such as water (H2O) or ozone (O3). The choice of oxygen source can influence the film properties and deposition temperature.
Key Properties and Applications
Physical and Chemical Properties of this compound:
| Property | Value |
| Chemical Formula | C₁₆H₃₆HfO₄ |
| Molecular Weight | 470.95 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 90 °C at 5 mmHg[2] |
| Density | 1.166 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.424[2] |
Properties of ALD-Deposited HfO₂ Films:
HfO₂ films deposited via ALD exhibit several desirable properties:
-
High Dielectric Constant (high-k): This makes them suitable for applications in microelectronics and as insulating layers in sensors.
-
Thermal Stability: HfO₂ films can withstand high temperatures, which is important for many fabrication processes.
-
Biocompatibility: Hafnium oxide is considered biocompatible, opening up applications in biomedical implants and devices.[3]
-
Chemical Inertness: HfO₂ is resistant to many chemical etchants, providing robust protective coatings.[3]
Applications in Research and Drug Development:
The unique properties of ALD-grown HfO₂ films make them promising for several applications in the biomedical and pharmaceutical fields:
-
Biosensors: HfO₂ can be used as a high-k dielectric layer in field-effect transistor (FET)-based biosensors to enhance sensitivity for detecting biomolecules such as DNA and proteins.[4] Its biocompatibility and insulating properties are advantageous for creating stable and reliable sensing platforms.[5][6][7]
-
Drug Delivery: The precise thickness control of ALD allows for the creation of nanoscale coatings on drug particles. These coatings can act as barriers to control the release rate of active pharmaceutical ingredients (APIs), enabling targeted and delayed drug delivery.[8]
-
Biomedical Implants: HfO₂ coatings can be applied to biomedical implants to improve their biocompatibility and prevent corrosion.[3] The conformal nature of ALD ensures that even complex implant geometries are uniformly coated.
Experimental Protocols
Safety and Handling of this compound
This compound is a flammable liquid and is sensitive to moisture.[2][9] Proper safety precautions must be taken during handling and storage.
-
Handling: Handle in an inert atmosphere (e.g., a glovebox) to prevent reaction with air and moisture.[10] Use appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
General ALD Protocol for HfO₂ using this compound and Water
This protocol provides a general procedure for the deposition of HfO₂ thin films using this compound and deionized water as the oxygen source. The specific parameters may need to be optimized for your ALD system and desired film properties.
Materials and Equipment:
-
ALD reactor
-
This compound precursor
-
Deionized water
-
High-purity nitrogen or argon gas for purging
-
Substrates (e.g., silicon wafers)
-
Substrate cleaning solutions (e.g., piranha etch, RCA clean)
Protocol Steps:
-
Substrate Preparation:
-
Thoroughly clean the substrates to remove any organic and inorganic contaminants. Standard cleaning procedures like piranha etch followed by an RCA clean are recommended for silicon substrates.
-
Dry the substrates completely, for example, by blowing with high-purity nitrogen gas.
-
Load the cleaned substrates into the ALD reactor.
-
-
System Preparation:
-
Heat the ALD reactor to the desired deposition temperature. The ALD window for this compound and water is typically in the range of 250-350 °C.[11]
-
Heat the this compound precursor to a temperature that provides sufficient vapor pressure for delivery to the reactor. This temperature will depend on your ALD system's delivery lines and is typically in the range of 70-90 °C.
-
Ensure the deionized water source is at a stable temperature, usually room temperature.
-
-
ALD Cycle:
-
One ALD cycle consists of four steps: a. This compound Pulse: Introduce this compound vapor into the reactor chamber for a specific duration (e.g., 0.5 - 2 seconds). The precursor will react with the hydroxyl (-OH) groups on the substrate surface in a self-limiting manner. b. Purge: Purge the reactor with an inert gas (e.g., N₂ or Ar) for a sufficient time (e.g., 5 - 20 seconds) to remove any unreacted precursor and byproducts from the chamber. c. Water Pulse: Introduce water vapor into the reactor chamber (e.g., 0.1 - 1 second). The water molecules will react with the precursor ligands on the surface, forming Hf-O bonds and regenerating the -OH surface termination. d. Purge: Purge the reactor again with the inert gas (e.g., 5 - 20 seconds) to remove excess water and reaction byproducts.
-
-
Film Deposition:
-
Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle (GPC) is typically in the range of 0.1 - 0.2 nm/cycle, but this should be calibrated for your specific process conditions.
-
-
Post-Deposition:
-
After the final cycle, cool down the reactor under an inert gas flow.
-
Remove the coated substrates from the reactor.
-
Characterize the deposited HfO₂ films using appropriate techniques (e.g., ellipsometry for thickness, X-ray photoelectron spectroscopy for composition, atomic force microscopy for surface morphology).
-
ALD Protocol for HfO₂ using this compound and Ozone
Ozone can be used as an alternative oxygen source, which may offer advantages such as lower deposition temperatures and different film properties.
Protocol Modifications:
-
Replace the water source with an ozone generator.
-
The ozone pulse duration will need to be optimized (e.g., 0.5 - 5 seconds).
-
The deposition temperature window may differ from the water-based process. A study using a similar precursor, tert-butoxytris(ethylmethylamido)hafnium, with ozone showed a deposition temperature of 300 °C.[12]
Data Presentation
Table 1: Typical ALD Process Parameters for HfO₂ Deposition
| Parameter | This compound + H₂O | tert-butoxytris(ethylmethylamido)hafnium + O₃[12] |
| Precursor | This compound | tert-butoxytris(ethylmethylamido)hafnium |
| Oxidant | Deionized Water | Ozone (O₃) |
| Deposition Temperature | 250 - 350 °C[11] | 300 °C[12] |
| Precursor Temperature | 70 - 90 °C (system dependent) | Not specified |
| Growth per Cycle (GPC) | ~0.1 - 0.2 nm/cycle (estimated) | 0.16 nm/cycle[12] |
| Film Density | ~9.0 g/cm³ | 7.6 g/cm³[12] |
| Refractive Index | ~1.9 - 2.1 | Not specified |
Visualizations
Caption: The four sequential steps of an atomic layer deposition (ALD) cycle for HfO₂.
Caption: A typical experimental workflow for ALD of HfO₂ thin films.
References
- 1. semiconductor.alfachemic.com [semiconductor.alfachemic.com]
- 2. Hafnium(IV) tert-butoxide 99.99 trace metals purity excludes 2000 ppm zirconium. 2172-02-3 [sigmaaldrich.com]
- 3. Ultra-Long-Term Reliable Encapsulation Using an Atomic Layer Deposited HfO2/Al2O3/HfO2 Triple-Interlayer for Biomedical Implants | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ALD HfO2 Films for Defining Microelectrodes for Electrochemical Sensing and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ucf.flintbox.com [ucf.flintbox.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Atomic layer deposition of hafnium oxide from tert-butoxytris(ethylmethylamido)hafnium and ozone: rapid growth, high density and thermal stability - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for ALD of HfO₂ Thin Films using Hafnium tert-butoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium dioxide (HfO₂) is a high-k dielectric material extensively utilized in the semiconductor industry as a replacement for silicon dioxide in gate stacks, capacitors, and memory applications. Atomic Layer Deposition (ALD) is a favored technique for depositing HfO₂ thin films due to its precise thickness control at the atomic level, excellent conformality, and uniformity over large areas. This document provides detailed application notes and a generalized protocol for the ALD of HfO₂ thin films using Hafnium tert-butoxide (Hf(OtBu)₄) as the hafnium precursor and water (H₂O) as the oxygen source.
Disclaimer: The use of this compound with water for the ALD of HfO₂ is not a widely documented or standard process. Literature suggests that this compound can be highly reactive with water, potentially leading to non-ideal, non-self-limiting growth behavior due to catalytic hydrolytic decomposition and β-hydride elimination. The following protocol is a synthesized guideline based on the known properties of the precursor and general ALD principles. Researchers should consider these limitations and perform thorough process optimization.
Precursor and Reactant Properties
Proper handling and delivery of the precursor are critical for a successful ALD process. The table below summarizes the key physical properties of this compound.
| Property | Value |
| Chemical Formula | Hf(OC(CH₃)₃)₄ |
| Molecular Weight | 470.94 g/mol |
| Appearance | Liquid at room temperature |
| Density | 1.166 g/mL at 25 °C |
| Boiling Point | 90 °C at 5 mmHg |
| Vapor Pressure | Not well-documented, requires careful heating for adequate vapor delivery |
Proposed ALD Process Parameters
The following table outlines a starting point for the ALD process parameters for HfO₂ deposition using this compound and water. These parameters will require significant optimization for a specific ALD reactor.
| Parameter | Proposed Range/Value | Notes |
| Substrate Temperature | 300 - 400 °C | The ALD window for hafnium alkoxides is generally in this range. Lower temperatures may lead to precursor condensation, while higher temperatures can cause thermal decomposition of the precursor. |
| Precursor Temperature | 70 - 90 °C | This should be optimized to achieve a stable vapor pressure without causing precursor decomposition in the bubbler. |
| Hf(OtBu)₄ Pulse Time | 0.5 - 2.0 seconds | Should be long enough to saturate the substrate surface. Saturation studies are essential. |
| First Purge Time | 10 - 30 seconds | Must be sufficient to remove all unreacted precursor and byproducts from the chamber. |
| H₂O Pulse Time | 0.1 - 0.5 seconds | Typically shorter than the metal precursor pulse, but long enough for complete surface reaction. |
| Second Purge Time | 15 - 40 seconds | Critical for removing unreacted water and reaction byproducts. |
| Carrier Gas Flow Rate | 20 - 50 sccm (e.g., N₂, Ar) | Dependent on the reactor geometry and should be optimized for efficient precursor delivery and purging. |
| Expected Growth Rate | Highly variable, likely < 1.0 Å/cycle | Due to the potential for non-ideal reactions, the growth per cycle may be difficult to control and may not be linear. Experimental verification is crucial. |
Experimental Protocol
This protocol describes a general procedure for the ALD of HfO₂ on a silicon substrate.
1. Substrate Preparation: a. Clean silicon wafers by sonication in acetone, followed by isopropanol, and finally deionized (DI) water (5 minutes each). b. Perform a standard RCA clean (SC-1 and SC-2) to remove organic and metallic contaminants. c. A final dip in dilute hydrofluoric acid (HF) solution (e.g., 2% HF for 30 seconds) can be used to create a hydrogen-terminated surface, if desired. d. Dry the substrates thoroughly with nitrogen gas and immediately load them into the ALD reactor load-lock.
2. ALD System Preparation: a. Heat the ALD reactor to the desired substrate temperature (e.g., 350 °C) and allow it to stabilize. b. Heat the this compound bubbler to the desired temperature (e.g., 80 °C) and ensure all precursor delivery lines are heated to a temperature at least 10-20 °C higher than the bubbler to prevent condensation. c. Keep the water source at room temperature. d. Set the carrier gas flow rates.
3. HfO₂ Deposition: a. Transfer the substrates from the load-lock to the reaction chamber. b. Perform a stabilization period by flowing the carrier gas for several minutes. c. Begin the ALD cycle sequence as defined by the process parameters. A typical cycle consists of four steps: i. Hf(OtBu)₄ Pulse: Introduce this compound vapor into the chamber. ii. First Purge: Purge the chamber with inert gas to remove excess precursor and byproducts. iii. H₂O Pulse: Introduce water vapor into the chamber. iv. Second Purge: Purge the chamber with inert gas to remove excess water and byproducts. d. Repeat the ALD cycle until the desired film thickness is achieved. The number of cycles can be estimated based on a pre-determined growth rate.
4. Post-Deposition: a. After the final cycle, stop the precursor and reactant flows and allow the substrates to cool down under an inert gas flow. b. Once at a safe temperature, remove the substrates from the reactor. c. Characterize the deposited HfO₂ films using techniques such as ellipsometry (for thickness and refractive index), X-ray diffraction (for crystallinity), and atomic force microscopy (for surface morphology).
Visualizations
Caption: ALD cycle workflow for HfO₂ deposition.
Caption: Interdependencies of ALD process parameters.
Application Notes and Protocols: The Influence of Substrate Temperature on Hafnium Dioxide (HfO₂) Growth Utilizing Hafnium tert-butoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of substrate temperature on the growth and properties of hafnium dioxide (HfO₂) thin films when using hafnium tetra(tert-butoxide) — Hf(OtBu)₄ — as the precursor. This document includes quantitative data on how temperature influences film growth rate, refractive index, and crystallinity. Detailed experimental protocols for Chemical Vapor Deposition (CVD) are also provided, along with graphical representations of the deposition workflow and the relationship between temperature and film characteristics.
Introduction
Hafnium dioxide is a material of significant interest in various advanced technology sectors, including as a high-k dielectric in semiconductors and for optical coatings, owing to its high dielectric constant, wide bandgap, and good thermal stability. The properties of HfO₂ thin films are critically dependent on the deposition parameters, with substrate temperature being one of the most influential factors. This document focuses on the use of the metal-organic precursor hafnium tetra(tert-butoxide), a liquid precursor with good volatility, making it suitable for both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). Understanding the role of substrate temperature is paramount for controlling film properties to meet the requirements of specific applications.
Quantitative Data Summary
The following tables summarize the impact of substrate temperature on key HfO₂ film properties based on data from CVD and pulsed CVD experiments.
Table 1: Effect of Substrate Temperature on HfO₂ Growth Rate
| Deposition Method | Substrate Temperature (°C) | Growth Rate (Å/min) | Growth Rate (Å/pulse) |
| CVD[1] | 250 | ~1.8 | - |
| CVD[1] | 300 | ~3.5 | - |
| CVD[1] | 350 | ~6.0 | - |
| CVD[1][2] | 400 | ~10.0 | - |
| CVD[1] | 450 | ~15.0 | - |
| Pulsed CVD[3] | 200 | - | 0.5 ± 0.1 |
| Pulsed CVD[3] | 250 | - | 1.5 ± 0.3 |
Table 2: Influence of Substrate Temperature on HfO₂ Refractive Index and Crystallinity
| Deposition Method | Substrate Temperature (°C) | Refractive Index | Crystallinity |
| Photo-induced CVD[4] | 400 | 1.60 - 1.85 | - |
| CVD[1][2][5] | As-deposited (e.g., 400°C) | - | Amorphous with some local crystallinity |
| CVD with post-annealing[1][2][5] | >500°C (annealing) | - | Polycrystalline (monoclinic) |
Experimental Protocols
Chemical Vapor Deposition (CVD) of HfO₂
This protocol is based on a typical thermal CVD process for depositing HfO₂ thin films from hafnium tetra(tert-butoxide).
3.1.1. Materials and Equipment
-
Precursor: Hafnium tetra(tert-butoxide) [Hf(OC(CH₃)₃)₄]
-
Substrate: Silicon (100) wafers
-
Carrier Gas: High-purity nitrogen (N₂) or argon (Ar)
-
Deposition System: A cold-wall CVD reactor equipped with:
-
A heated substrate holder capable of reaching at least 500°C.
-
A precursor delivery system with a heated bubbler and mass flow controllers.
-
A vacuum system capable of maintaining a base pressure in the mTorr range.
-
In-situ monitoring tools such as an ellipsometer (optional).
-
3.1.2. Pre-Deposition Procedure
-
Substrate Cleaning:
-
Clean Si(100) wafers using a standard RCA cleaning procedure or a simplified piranha etch followed by a dilute HF dip to remove the native oxide and create a hydrogen-terminated surface.
-
Rinse thoroughly with deionized water and dry with high-purity nitrogen.
-
-
System Preparation:
-
Load the cleaned substrate into the CVD reactor.
-
Heat the hafnium tetra(tert-butoxide) bubbler to a stable temperature (e.g., 65°C) to ensure a consistent vapor pressure (approximately 1 Torr).[1]
-
Heat the precursor delivery lines to a temperature slightly above the bubbler temperature to prevent condensation.
-
Pump the reactor down to the desired base pressure (e.g., 1-2 mTorr).[1]
-
3.1.3. Deposition Process
-
Substrate Heating: Heat the substrate to the desired deposition temperature (e.g., in the range of 250-450°C).[1]
-
Precursor Introduction:
-
Deposition:
-
Maintain a stable pressure within the reactor during deposition.
-
The deposition time will depend on the desired film thickness and the growth rate at the chosen temperature.
-
-
Post-Deposition:
-
Stop the precursor flow and purge the reactor with the carrier gas.
-
Cool down the substrate under vacuum or in an inert gas atmosphere.
-
Remove the substrate for characterization.
-
3.1.4. Post-Deposition Annealing (Optional)
To induce crystallization, the as-deposited amorphous or partially crystalline films can be annealed.
-
Place the HfO₂-coated substrate in a rapid thermal annealing (RTA) system or a tube furnace.
-
Anneal in a controlled atmosphere (e.g., N₂ or O₂) at a temperature above 500°C. The final crystallinity will depend on the annealing temperature and duration.
Visualizations
Experimental Workflow
Caption: CVD Workflow for HfO₂ Deposition.
Substrate Temperature Effects on HfO₂ Properties
Caption: Impact of Temperature on HfO₂ Film Properties.
References
Hafnium Tert-Butoxide: Application Notes and Protocols for MOCVD Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe and effective delivery and handling of Hafnium tert-butoxide (HTB) for Metal-Organic Chemical Vapor Deposition (MOCVD) systems. The following sections outline the chemical and physical properties of HTB, precursor delivery methodologies, a typical MOCVD protocol for Hafnium Oxide (HfO₂) thin film deposition, and essential safety and handling procedures.
Chemical and Physical Properties of this compound
This compound (Hf[OC(CH₃)₃]₄) is an organometallic precursor widely used in the deposition of high-quality hafnium oxide thin films. Its volatility and thermal stability make it a suitable candidate for MOCVD applications. A summary of its key properties is presented in the table below.
| Property | Value |
| Linear Formula | Hf[OC(CH₃)₃]₄ |
| CAS Number | 2172-02-3[1] |
| Molecular Weight | 470.94 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[1] |
| Melting Point | 8 °C (46 °F)[1] |
| Boiling Point | 90 °C at 5 mmHg[1] |
| Density | 1.166 g/mL at 25 °C |
| Vapor Pressure | ~0.07 Torr at 25 °C, ~1 Torr at 65 °C[2][3] |
| Refractive Index | n20/D 1.424 |
| Sensitivity | Air and moisture sensitive[1][4] |
Precursor Delivery System for MOCVD
The effective delivery of HTB vapor into the MOCVD reactor is critical for achieving uniform and high-quality thin films. Due to its sensitivity to air and moisture, HTB must be handled under an inert atmosphere (e.g., Nitrogen or Argon). A bubbler-based delivery system is commonly employed.
Protocol for Setting Up the HTB Delivery System:
-
Preparation: Ensure the bubbler is clean, dry, and has been leak-checked. The HTB precursor should be handled inside a glovebox filled with an inert gas to prevent exposure to air and moisture.
-
Filling the Bubbler: Carefully transfer the required amount of liquid this compound into the bubbler under an inert atmosphere.
-
System Assembly: Connect the bubbler to the MOCVD gas lines. The inlet of the bubbler is connected to the inert carrier gas line, which is regulated by a mass flow controller (MFC). The outlet of the bubbler is connected to the MOCVD reactor's gas inlet.
-
Heating: Place the bubbler in a temperature-controlled heating bath or mantle. The temperature of the bubbler is critical for controlling the vapor pressure of the HTB. The delivery lines to the reactor should also be heated to a temperature higher than the bubbler to prevent precursor condensation.
-
Carrier Gas Flow: Set the desired flow rate for the inert carrier gas (e.g., Argon) through the MFC. The carrier gas will "bubble" through the liquid HTB, carrying the precursor vapor into the MOCVD reactor.
-
Leak Check: Perform a final leak check of the entire delivery system before initiating the deposition process.
MOCVD Protocol for Hafnium Oxide (HfO₂) Deposition
This protocol outlines a general procedure for the deposition of HfO₂ thin films on a silicon substrate using HTB. The specific process parameters may need to be optimized for your MOCVD system and desired film properties.
Experimental Parameters:
The following table provides a range of typical MOCVD process parameters for HfO₂ deposition using HTB.
| Parameter | Typical Range |
| Substrate Temperature | 300 - 600 °C[5][6] |
| Reactor Pressure | 1 - 10 Torr |
| HTB Bubbler Temperature | 60 - 80 °C |
| Carrier Gas (Ar) Flow Rate | 50 - 200 sccm |
| Oxygen Source (O₂, H₂O, etc.) | Optional, depending on process |
| Deposition Time | 5 - 60 minutes |
Deposition Protocol:
-
Substrate Preparation: Clean the silicon substrate using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants.
-
Loading: Load the cleaned substrate into the MOCVD reactor.
-
Pump Down: Evacuate the reactor to a base pressure of approximately 1 x 10⁻⁶ Torr or lower.
-
Heating: Ramp up the substrate heater to the desired deposition temperature (e.g., 400 °C).[2][3]
-
Gas Flow Stabilization: Introduce the inert carrier gas at the desired flow rate and allow the pressure within the reactor to stabilize.
-
Precursor Introduction: Open the valve to the HTB bubbler to introduce the precursor vapor into the reactor. The decomposition of the HTB precursor at the heated substrate surface leads to the formation of a HfO₂ film.[2]
-
Deposition: Continue the deposition for the desired amount of time to achieve the target film thickness.
-
Purging: After the deposition is complete, stop the HTB flow and purge the reactor with an inert gas to remove any unreacted precursor and byproducts.
-
Cooling: Turn off the substrate heater and allow the substrate to cool down to room temperature under an inert atmosphere.
-
Unloading: Once cooled, vent the reactor and unload the coated substrate.
Safety and Handling
This compound is a flammable and moisture-sensitive material that can cause skin and eye irritation.[7][8][9] Proper safety precautions must be followed at all times.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory. A face shield is recommended when handling larger quantities.[10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[7][10] Gloves should be inspected before use and disposed of properly after handling the chemical.[10]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
Handling Procedures:
-
Handle this compound in a well-ventilated area, preferably within a fume hood or glovebox.[9][10][11]
-
Avoid inhalation of vapor or mist.[10]
-
Keep the container tightly closed when not in use.[8][10][11]
-
Store in a cool, dry, and well-ventilated place away from sources of ignition.[8][9][11]
-
Take precautionary measures against static discharge.[8][11]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][8][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[7][8][9]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][8][9]
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[7][8]
Spill and Disposal:
-
In case of a spill, contain the spillage and collect it with a non-combustible absorbent material (e.g., sand, earth).[10] Place the collected material in a suitable container for disposal.
-
Dispose of waste material in accordance with local, state, and federal regulations.[8] Do not allow the product to enter drains.[10]
References
- 1. Hafnium (IV) tert-butoxide | HfTB | Hf[OC(CH3)3]4 – Ereztech [ereztech.com]
- 2. rutchem.rutgers.edu [rutchem.rutgers.edu]
- 3. pubs.aip.org [pubs.aip.org]
- 4. HAFNIUM ALKOXIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gelest.com [gelest.com]
- 8. fishersci.com [fishersci.com]
- 9. ereztech.com [ereztech.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. gelest.com [gelest.com]
Application Notes and Protocols for the Growth of Hafnium-Doped Thin Films with Hafnium Tert-Butoxide and Related Precursors
Introduction
Hafnium oxide (HfO₂) and its doped variations are critical materials in the semiconductor industry, primarily utilized as high-κ dielectrics in transistors and memory devices. The deposition of high-quality, uniform, and conformal thin films is paramount for the performance of these devices. Chemical vapor deposition (CVD) and atomic layer deposition (ALD) are the leading techniques for this purpose, employing volatile organometallic precursors. Hafnium tetra-tert-butoxide [Hf(OᵗBu)₄] and its derivatives are notable precursors due to their suitable vapor pressure and thermal stability. This document provides detailed application notes and experimental protocols for the growth of hafnium-based thin films using these precursors, intended for researchers, scientists, and professionals in materials science and semiconductor device fabrication.
Data Presentation: Deposition Parameters and Film Properties
The following tables summarize quantitative data from various studies on the growth of hafnium-based thin films using hafnium tert-butoxide and a related heteroleptic precursor.
Table 1: Atomic Layer Deposition (ALD) of HfO₂ Thin Films
| Precursor | Co-reactant | Deposition Temperature (°C) | Growth Rate (nm/cycle) | Film Density (g/cm³) | Resulting Film Phase | Reference |
| tert-butoxytris(ethylmethylamido)hafnium (BTEMAH) | Ozone (O₃) | 300 | 0.16 | 7.6 | Amorphous (as-grown) | [1][2] |
Table 2: Chemical Vapor Deposition (CVD) of Hafnium-Based Thin Films
| Deposition Method | Precursor(s) | Co-reactant/Solvent | Deposition Temperature (°C) | Growth Rate | Film Composition | Key Findings | Reference |
| MOCVD | Hafnium tetra-tert-butoxide [Hf(OᵗBu)₄] | Oxygen (O₂) | 250 - 550 | Decreased with temp. | HfO₂ | Good gate dielectric properties. | [3] |
| Thermal CVD | Hafnium tetra-tert-butoxide [Hf(OᵗBu)₄] | None (self-decomposing) | 400 | Not specified | Stoichiometric HfO₂ | Produces high-quality ultrathin films.[4][5] | |
| Pulsed CVD | This compound [Hf(OᵗBu)₄] and Trimethylaluminum (TMA) | N₂ (purge gas) | 300 | Not specified | HfO₂/Al₂O₃ nanolaminates | TMA enhances nucleation selectivity. | [6] |
| Photo-induced CVD | Hafnium (IV) tetra-t-butoxide | Ar (carrier gas) | 400 | 15 nm/min | HfO₂ | As-deposited films are amorphous. | [7] |
| MOCVD | Hafnium tetra-tert-butoxide [HTB, Hf(OC(CH₃)₃)₄] and Tetrakis-diethylamino silane (B1218182) [TDEAS, Si(N(C₂H₅)₂)₄] | Not specified | Not specified | Not specified | Hafnium silicate (B1173343) (HfSiₓOᵧ) | Stable amorphous structure up to 800°C. | [5] |
Experimental Protocols
Protocol 1: Atomic Layer Deposition of HfO₂ using BTEMAH and Ozone
This protocol is based on the work describing the use of tert-butoxytris(ethylmethylamido)hafnium [HfOᵗBu(NEtMe)₃; BTEMAH] for ALD.[1][2]
1. Substrate Preparation:
-
Start with a clean silicon wafer.
-
Perform a standard RCA clean or a similar procedure to remove organic and metallic contaminants.
-
A final dip in dilute hydrofluoric acid (HF) can be used to create a hydrogen-terminated surface, if desired.
2. ALD Reactor Setup:
-
Load the prepared substrate into the ALD reactor.
-
Heat the BTEMAH precursor to a temperature that provides adequate vapor pressure.
-
Maintain the reactor walls at a temperature higher than the precursor to prevent condensation.
-
Set the substrate temperature to the desired deposition temperature (e.g., 300 °C).
3. Deposition Cycle:
-
The ALD process consists of repeated cycles, each with four steps: a. BTEMAH Pulse: Introduce BTEMAH vapor into the reactor chamber for a specified time to allow for self-limiting chemisorption onto the substrate surface. b. Purge 1: Purge the chamber with an inert gas (e.g., N₂) to remove any unreacted precursor and gaseous byproducts. c. Ozone Pulse: Introduce ozone (O₃) as the co-reactant to oxidize the precursor layer on the surface. d. Purge 2: Purge the chamber again with inert gas to remove unreacted ozone and byproducts.
4. Film Growth and Characterization:
-
Repeat the deposition cycle until the desired film thickness is achieved. The growth is linear with the number of cycles.
-
After deposition, the film can be characterized using techniques such as ellipsometry (for thickness and refractive index), X-ray diffraction (XRD) for crystallinity, and X-ray photoelectron spectroscopy (XPS) for composition.
Protocol 2: Metal-Organic Chemical Vapor Deposition (MOCVD) of HfO₂ using Hafnium Tetra-tert-butoxide
This protocol is a general guideline based on studies using hafnium tetra-tert-butoxide [Hf(OᵗBu)₄] for MOCVD.[3][4]
1. Substrate Preparation:
-
Clean the silicon substrate using a standard cleaning procedure (e.g., RCA clean).
2. MOCVD System Preparation:
-
Place the hafnium tetra-tert-butoxide precursor in a bubbler and heat it to a temperature sufficient to generate a stable vapor pressure (e.g., a vapor pressure of 1 Torr is achieved at 65 °C).[4]
-
Heat the precursor delivery lines to a temperature above the bubbler temperature to prevent condensation.
-
Load the substrate into the MOCVD reactor and heat it to the desired deposition temperature (e.g., 250-550 °C).[3]
3. Deposition Process:
-
Flow a carrier gas (e.g., N₂) through the precursor bubbler to transport the hafnium tetra-tert-butoxide vapor into the reactor.[3]
-
Simultaneously, introduce an oxygen source (e.g., O₂ gas) into the reactor.[3]
-
The precursor and oxygen react at the heated substrate surface to form a hafnium oxide film.
-
The deposition rate and film properties can be controlled by adjusting the substrate temperature, precursor and oxygen flow rates, and reactor pressure.
4. Post-Deposition Analysis:
-
After the desired deposition time, stop the precursor and oxygen flows and cool down the reactor.
-
Characterize the deposited film for thickness, composition, and electrical properties (e.g., using C-V and I-V measurements).
Visualizations
References
- 1. Atomic layer deposition of hafnium oxide from tert-butoxytris(ethylmethylamido)hafnium and ozone: rapid growth, high density and thermal stability - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. The Deposition of Hafnium Oxide Thin Film using MOCVD -Proceedings of the International Microelectronics And Packaging Society Conference | Korea Science [koreascience.kr]
- 4. rutchem.rutgers.edu [rutchem.rutgers.edu]
- 5. researchgate.net [researchgate.net]
- 6. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deposition of High-k Dielectric Hafnium Oxide Films Using Hafnium tert-butoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deposition of high-quality Hafnium Oxide (HfO₂) thin films, a high-k dielectric material, utilizing Hafnium tetra-tert-butoxide (Hf(OtBu)₄) as the precursor. The protocols cover two primary deposition techniques: Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).
Precursor Handling and Safety
Hafnium tetra-tert-butoxide is a moisture-sensitive and flammable liquid.[1] Proper handling and storage are crucial to ensure safety and precursor integrity.
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]
-
The precursor is moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox).[1][2]
Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of vapor or mist.[1]
-
Keep away from sources of ignition.[1]
-
Use appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
Chemical Vapor Deposition (CVD) Protocol
This protocol outlines the deposition of HfO₂ thin films using a thermal CVD process with Hafnium tetra-tert-butoxide as a single-source precursor. The decomposition of the precursor at elevated temperatures provides both hafnium and oxygen for the film growth.[3]
Experimental Setup
A hot-wall CVD reactor is typically used for this process. The system should include:
-
A precursor delivery system capable of heating the Hafnium tetra-tert-butoxide to achieve the desired vapor pressure.
-
A heated gas line to prevent precursor condensation.
-
A reaction chamber with a heated substrate holder.
-
A vacuum system capable of maintaining a base pressure in the mTorr range.
Deposition Parameters
| Parameter | Value | Notes |
| Precursor | Hafnium tetra-tert-butoxide (Hf(OtBu)₄) | High purity is recommended for optimal film quality. |
| Substrate | Si(100) | Other substrates can be used, but surface preparation is critical. |
| Substrate Temperature | 250 - 450 °C | A temperature of ~400 °C is often used for stoichiometric HfO₂ deposition.[3] |
| Precursor Temperature | 65 °C | To achieve a vapor pressure of approximately 1 Torr. |
| Reactor Pressure | 1 - 2 mTorr | [3] |
| Carrier Gas | Not required (single-source precursor) |
Deposition Protocol
-
Substrate Preparation:
-
Clean the Si(100) substrate using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
-
A final dip in dilute hydrofluoric acid (HF) can be performed to create a hydrogen-terminated surface, which may influence the initial growth.
-
-
System Preparation:
-
Load the prepared substrate into the reaction chamber.
-
Pump down the chamber to the desired base pressure.
-
Heat the substrate to the target deposition temperature (e.g., 400 °C) and allow it to stabilize.
-
-
Deposition:
-
Heat the Hafnium tetra-tert-butoxide precursor to 65 °C.
-
Introduce the precursor vapor into the reaction chamber.
-
The deposition rate is dependent on the substrate temperature, with an activation energy of approximately 30 kJ/mole.[3]
-
The deposition time will determine the final film thickness.
-
-
Post-Deposition:
-
Stop the precursor flow and cool down the substrate under vacuum or in an inert atmosphere.
-
Post-deposition annealing (PDA) can be performed to improve film properties. For example, annealing at 800 °C in a vacuum or inert atmosphere can lead to crystallization of the HfO₂ film.[3]
-
Expected Film Properties
The properties of the deposited HfO₂ films are highly dependent on the deposition and post-deposition annealing conditions.
| Property | As-Deposited | Annealed (800 °C) |
| Dielectric Constant (k) | ~26 | Varies with annealing |
| Equivalent Oxide Thickness (EOT) | As low as 1.2 nm has been achieved.[3] | Can increase after annealing.[3] |
| Leakage Current Density | Low | Can increase after annealing due to crystallization.[3] |
| Film Structure | Amorphous to nanocrystalline | Polycrystalline (monoclinic phase) |
| Flatband Voltage Shift (VFB) | Can indicate the presence of negative charge.[3] | Can shift, indicating a change in fixed charge.[3] |
Atomic Layer Deposition (ALD) Protocol
ALD of HfO₂ using Hafnium tetra-tert-butoxide can be challenging due to the precursor's high reactivity.[4] However, a pulsed CVD or ALD-like process can be employed. This protocol is based on a pulsed deposition approach.
Experimental Setup
An ALD reactor equipped with the following is required:
-
A precursor delivery system with fast-acting valves for precise pulsing.
-
A separate delivery system for the co-reactant (e.g., water vapor or ozone).
-
An inert gas supply for purging the chamber between precursor pulses.
-
A reaction chamber with a heated substrate holder.
-
A vacuum system.
Deposition Parameters
| Parameter | Value | Notes |
| Hafnium Precursor | Hafnium tetra-tert-butoxide (Hf(OtBu)₄) | |
| Co-reactant | Water (H₂O) or Ozone (O₃) | Water is a common co-reactant for alkoxide precursors. |
| Substrate Temperature | 250 - 350 °C | The ALD window needs to be determined experimentally. |
| Precursor Pulse Time | 0.05 - 1 s | To be optimized for self-saturating growth. A 50 ms (B15284909) pulse has been used in a pulsed CVD study.[5] |
| Co-reactant Pulse Time | 0.05 - 1 s | To be optimized for complete surface reaction. |
| Purge Time | 5 - 60 s | Sufficiently long to remove unreacted precursors and byproducts.[5] |
| Carrier Gas | Nitrogen (N₂) or Argon (Ar) |
Deposition Protocol
-
Substrate and System Preparation: Follow the same procedures as in the CVD protocol.
-
ALD Cycle: The deposition proceeds through a sequence of self-limiting surface reactions. One ALD cycle consists of four steps:
-
Hafnium Precursor Pulse: Introduce a pulse of Hafnium tetra-tert-butoxide vapor into the chamber. The precursor chemisorbs onto the substrate surface.
-
Purge: Purge the chamber with an inert gas to remove any unreacted precursor and gaseous byproducts.
-
Co-reactant Pulse: Introduce a pulse of the co-reactant (e.g., water vapor) into the chamber. This reacts with the chemisorbed hafnium precursor to form a layer of HfO₂ and regenerate surface hydroxyl groups.
-
Purge: Purge the chamber again with an inert gas to remove unreacted co-reactant and byproducts.
-
-
Film Growth: Repeat the ALD cycle until the desired film thickness is achieved. The film thickness is linearly proportional to the number of ALD cycles.
-
Post-Deposition: Follow the same procedures as in the CVD protocol.
Expected Film Properties
ALD allows for precise thickness control at the atomic level and can produce highly conformal films.
| Property | Expected Value/Characteristic |
| Growth per Cycle (GPC) | Typically in the range of 0.1 - 0.2 nm/cycle for related precursors.[6] |
| Dielectric Constant (k) | Can be in the range of 15-25, depending on deposition conditions and post-processing. |
| Film Uniformity and Conformality | Excellent, even on high-aspect-ratio structures. |
| Carbon Impurities | Can be a concern with alkoxide precursors; optimization of pulse and purge times is crucial. |
Visualization of Deposition Processes
CVD Logical Workflow
Caption: Logical workflow for the CVD of HfO₂.
ALD Cycle Diagram
Caption: The four steps of a thermal ALD cycle.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rutchem.rutgers.edu [rutchem.rutgers.edu]
- 4. KR100621914B1 - Method for producing hafnium oxide thin film by atomic layer deposition - Google Patents [patents.google.com]
- 5. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 6. Atomic layer deposition of hafnium oxide from tert-butoxytris(ethylmethylamido)hafnium and ozone: rapid growth, high density and thermal stability - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of Hafnium tert-butoxide in Semiconductor Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium (IV) tert-butoxide (Hf(OtBu)4) is a volatile, mononuclear organometallic precursor that is highly promising for the deposition of hafnium oxide (HfO₂) and other hafnium-doped thin films.[1][2] In the semiconductor industry, HfO₂ is a critical high-k dielectric material, replacing silicon dioxide (SiO₂) in advanced logic and memory devices to enable further miniaturization and improved performance.[1][3] This document provides detailed application notes and experimental protocols for the use of Hafnium tert-butoxide in the deposition of HfO₂ thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).
This compound offers several advantages as a precursor, including a relatively high vapor pressure (0.07 Torr at 25°C and 1 Torr at 65°C) and a decomposition temperature below 225°C.[1][4] These properties minimize the need for heating precursor delivery lines and reduce the likelihood of gas-phase reactions.[1][4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | Hf[OC(CH₃)₃]₄ | [2] |
| Molecular Weight | 470.94 g/mol | [2] |
| Appearance | Liquid | [2] |
| Density | 1.166 g/mL at 25 °C | [2] |
| Boiling Point | 90 °C at 5 mmHg | [2] |
| Refractive Index | n20/D 1.424 | [2] |
Experimental Protocols
Protocol 1: Chemical Vapor Deposition (CVD) of HfO₂ Films
This protocol describes the thermal CVD of HfO₂ films on a silicon substrate using this compound as a single-source precursor.
1. Substrate Preparation:
-
Start with a p-type Si(100) substrate.
-
Perform a standard RCA clean to remove organic and metallic contaminants.
-
An optional step is to grow a thin (1-2 nm) chemical oxide or oxynitride layer to serve as a controlled interface.
2. Precursor Handling and Delivery:
-
This compound is air and moisture sensitive; handle under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Maintain the precursor in a bubbler at a controlled temperature (e.g., 36-80°C) to ensure a stable vapor pressure.[2][5]
-
Use a carrier gas (e.g., N₂) to transport the precursor vapor to the reaction chamber.
3. Deposition Parameters:
-
Substrate Temperature: 250°C to 450°C.[1]
-
Reactor Pressure: 1 to 2 mTorr.[1]
-
Precursor Flow Rate: Controlled by the bubbler temperature and carrier gas flow rate.
-
Deposition Time: Varies depending on the desired film thickness. A deposition rate of approximately 27 Å/min has been observed at 400°C.[6][7]
4. Post-Deposition Annealing (PDA):
-
Annealing can be performed to improve film quality and crystallize the HfO₂.
-
Annealing Ambient: N₂ or vacuum.
-
Annealing Temperature: 400°C to 1000°C.[8]
-
Note: Annealing can sometimes lead to an increase in leakage current, potentially due to the formation of grain boundaries upon crystallization.[1]
5. Characterization:
-
Thickness and Refractive Index: Ellipsometry.
-
Crystallinity and Phase: X-ray Diffraction (XRD).
-
Surface Morphology and Roughness: Atomic Force Microscopy (AFM).
-
Composition and Interfacial Layer: Medium Energy Ion Scattering (MEIS), High-Resolution Transmission Electron Microscopy (HRTEM).
-
Electrical Properties: Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements on fabricated capacitor structures.
Protocol 2: Atomic Layer Deposition (ALD) of HfO₂ Films
ALD allows for precise, conformal growth of thin films with atomic-level control. This protocol outlines a typical thermal ALD process for HfO₂ using this compound and water (H₂O) as the co-reactant.
1. Substrate Preparation:
-
Follow the same substrate preparation steps as in the CVD protocol. A pristine, hydroxyl-terminated surface is ideal for initiating ALD growth.
2. Precursor Handling and Delivery:
-
Handle this compound under an inert atmosphere.
-
Heat the precursor to a temperature that provides sufficient vapor pressure for uniform delivery into the ALD reactor (e.g., 75-90°C).
-
The co-reactant, deionized water, is typically kept at room temperature.
3. ALD Cycle Parameters (Example):
-
Substrate Temperature: 250°C to 350°C.
-
One ALD Cycle consists of four steps:
-
This compound Pulse: Introduce Hf(OtBu)₄ vapor into the chamber (e.g., 0.5 - 3 seconds).
-
Inert Gas Purge: Purge the chamber with an inert gas (e.g., N₂) to remove unreacted precursor and byproducts (e.g., 5 - 10 seconds).
-
Water Vapor Pulse: Introduce H₂O vapor into the chamber (e.g., 0.1 - 1 second).
-
Inert Gas Purge: Purge the chamber with N₂ to remove unreacted water and byproducts (e.g., 5 - 10 seconds).
-
-
Number of Cycles: Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle (GPC) is typically in the range of 0.9 - 1.6 Å/cycle.[6][9][10]
4. Post-Deposition Annealing (PDA):
-
Similar to the CVD process, PDA can be performed to modify the film properties. Refer to the PDA section in the CVD protocol for typical conditions.
5. Characterization:
-
The same characterization techniques as for CVD are applicable to ALD-grown films.
Data Presentation
The following tables summarize quantitative data on the properties of HfO₂ films deposited using this compound and other hafnium precursors.
Table 1: CVD of HfO₂ using this compound
| Deposition Temperature (°C) | Pressure (mTorr) | Film Thickness (Å) | EOT (Å) | Leakage Current Density (A/cm²) | Dielectric Constant (k) | Reference |
| 400 | 1-2 | 65 | 18.6 | 7.4 x 10⁻⁸ | ~22 | [1] |
| 400 (annealed at 800°C) | 1-2 | 67 | 21.9 | 2.6 x 10⁻⁵ | - | [1] |
| 400 | - | - | <10 | - | - | [4] |
Table 2: ALD of HfO₂ using various Hafnium precursors
| Precursor | Co-reactant | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | Dielectric Constant (k) | Reference |
| TDMAH | H₂O | 85-350 | 1.2 - 1.6 | 19.8 - 30.5 | [9][10][11] |
| TEMAH | O₃ | 250 | ~0.7 | ~18 | [12] |
| BTEMAH | O₃ | 300 | 1.6 | - | [13] |
| TDEAH | H₂O | 200 | 1.1 | - | [14] |
Visualizations
Chemical Structure of this compound
Caption: Molecular structure of this compound.
Experimental Workflow for CVD
Caption: Workflow for HfO₂ deposition by CVD.
Experimental Workflow for ALD
Caption: Workflow for HfO₂ deposition by ALD.
Logical Relationship: Precursor Properties and Film Quality
Caption: Influence of precursor properties on film quality.
References
- 1. rutchem.rutgers.edu [rutchem.rutgers.edu]
- 2. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Atomic Layer Deposition of HfO2 Films Using TDMAH and Water or Ammonia Water | MDPI [mdpi.com]
- 10. Atomic Layer Deposition of HfO2 Films Using TDMAH and Water or Ammonia Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atomic Layer Deposition of HfO2 Films Using TDMAH and Water or Ammonia Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hwpi.harvard.edu [hwpi.harvard.edu]
- 13. Atomic layer deposition of hafnium oxide from tert-butoxytris(ethylmethylamido)hafnium and ozone: rapid growth, high density and thermal stability - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Hafnium Tert-Butoxide for Gate Oxide Fabrication
Introduction
As the scaling of complementary metal-oxide-semiconductor (CMOS) devices continues, traditional silicon dioxide (SiO₂) gate dielectrics face fundamental limitations due to excessive leakage currents at thicknesses below 2 nm.[1] To overcome this challenge, materials with a higher dielectric constant (high-κ) are required to maintain gate capacitance while allowing for a physically thicker film, thereby reducing leakage. Hafnium dioxide (HfO₂) has emerged as a leading candidate due to its high dielectric constant (κ ≈ 25), wide bandgap, and thermal stability in contact with silicon.[2][3][4]
Hafnium tert-butoxide, Hf(OC(CH₃)₃)₄ (HTB), is an organometallic precursor widely used for depositing HfO₂ films. Its primary advantages include a relatively high vapor pressure and lower decomposition temperature compared to other precursors, which simplifies the delivery to the deposition chamber and reduces thermal budget constraints.[1][2] This document provides detailed application notes and protocols for the fabrication of HfO₂ gate oxides using HTB via Chemical Vapor Deposition (CVD).
Precursor Characteristics: this compound (HTB)
HTB is favored for its volatility, which facilitates consistent vapor-phase delivery in CVD and Atomic Layer Deposition (ALD) systems. Its properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | Hf(OC(CH₃)₃)₄ | [5] |
| Vapor Pressure | ~0.07 Torr at 25 °C | [1][2] |
| ~1 Torr at 65 °C | [1][2] | |
| Decomposition Temp. | Does not decompose below 225 °C | [1] |
| Key Advantage | High vapor pressure relaxes heating requirements for precursor and delivery lines. | [1][2] |
Experimental Protocols
This section details a generalized protocol for depositing HfO₂ thin films on silicon substrates using this compound in a CVD reactor.
1. Substrate Preparation
Objective: To create a pristine, hydrogen-terminated silicon surface, free of organic and metallic contaminants, which is crucial for forming a high-quality HfO₂/Si interface.
-
Initial Wafer Cleaning: Use standard RCA cleaning procedures for silicon wafers.[2]
-
SC-1 Clean: Prepare a solution of NH₄OH:H₂O₂:H₂O (typically 1:1:5 ratio) and heat to 75-80 °C. Immerse wafers for 10 minutes to remove organic contaminants. Rinse thoroughly with deionized (DI) water.
-
HF Dip: Immerse wafers in a dilute hydrofluoric acid solution (e.g., 2% HF) for 1-2 minutes to remove the native oxide layer. This step results in a hydrogen-passivated surface.
-
Final Rinse and Dry: Rinse wafers extensively with DI water and dry immediately using high-purity nitrogen gas.
-
-
Immediate Transfer: Transfer the cleaned wafers into the CVD load-lock chamber without delay to minimize re-oxidation and contamination from the ambient environment.
2. Chemical Vapor Deposition (CVD) of HfO₂
Objective: To grow a stoichiometric and uniform HfO₂ film with precise thickness control.
-
System: A high-vacuum or ultra-high-vacuum (UHV) CVD system equipped with a heated substrate holder and gas delivery lines for the HTB precursor.[6]
-
Precursor Delivery:
-
Heat the HTB precursor vessel to a controlled temperature (e.g., 65 °C) to achieve a stable vapor pressure of ~1 Torr.[1]
-
Maintain the temperature of the gas delivery lines at a slightly higher temperature than the precursor vessel to prevent condensation.
-
-
Deposition Parameters:
-
Base Pressure: Evacuate the deposition chamber to a base pressure of < 1x10⁻⁶ Torr.
-
Substrate Temperature: Heat the silicon substrate to the desired deposition temperature, typically in the range of 250–450 °C.[1]
-
Deposition Pressure: Introduce the HTB precursor vapor into the chamber, maintaining a stable process pressure between 1 and 2 mTorr.[1] The decomposition of the HTB precursor at the heated substrate surface provides sufficient oxygen to form stoichiometric HfO₂.[1]
-
Deposition Time: The film thickness is controlled by the deposition time. The growth rate is dependent on the substrate temperature. An Arrhenius plot can be used to determine the activation energy of the surface reaction, which is reported to be around 30 kJ/mole.[1]
-
Optional Co-reactant: In some processes, nitric oxide (NO) is introduced along with HTB. This has been shown to reduce carbon contamination, decrease the effective oxide thickness (EOT), and lower the gate leakage current.[2][6]
-
3. Post-Deposition Annealing (PDA)
Objective: To densify the film, remove impurities, and improve the electrical properties of the gate stack.
-
Procedure: After deposition, the wafer is transferred to a rapid thermal annealing (RTA) chamber.
-
Annealing Conditions:
-
Effect: Annealing typically causes the as-deposited, predominantly amorphous HfO₂ film to become polycrystalline with a monoclinic structure.[1][2][5] This can influence leakage current and reliability.
Quantitative Data and Film Properties
The deposition parameters significantly influence the resulting film's physical and electrical characteristics.
Table 1: HfO₂ Film Properties from CVD with HTB Precursor
| Parameter | As-Deposited Film | Post-Annealing (800-1000 °C) | Reference |
| Physical Properties | |||
| Stoichiometry (Hf:O) | 1:2.0 ± 0.1 | Stable (1:2.0 ± 0.1) | [2] |
| Structure | Predominantly amorphous with nano-crystallites | Polycrystalline (monoclinic) | [1][5] |
| Density | ~9.68 g/cm³ | ~9.68 g/cm³ | [2] |
| Electrical Properties | |||
| Dielectric Constant (κ) | ~26 | Varies with conditions | [1] |
| Effective Oxide Thickness (EOT) | < 1.0 nm achievable (with NO) | Can be affected by interfacial layer growth | [2][6] |
| Leakage Current Density (Jg) | Dependent on thickness and interfacial layer | Increases with annealing in O₂ or water vapor | [2][6] |
Table 2: Comparison of HfO₂ Films Grown with and without Nitric Oxide (NO)
| Process | Key Benefit | Result | Reference |
| HTB + NO | Reduced Interfacial Layer Growth | Smaller Effective Oxide Thickness (EOT) | [2][6] |
| Reduced Carbon Contamination | Lower gate leakage current | [2][6] | |
| Pure HTB | Thicker Interfacial Layer | Higher gate leakage for the same EOT | [2][6] |
Visualized Workflows and Processes
References
- 1. rutchem.rutgers.edu [rutchem.rutgers.edu]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. cityu.edu.hk [cityu.edu.hk]
- 5. Hafnium oxide gate dielectrics grown from an alkoxide precursor: Structure and defects for Materials Science and Engineering: B - IBM Research [research.ibm.com]
- 6. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for the Synthesis of Hafnium Oxide Nanoparticles from Hafnium tert-Butoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium oxide (HfO₂) nanoparticles are emerging as a highly promising class of nanomaterials for biomedical applications, particularly in the field of oncology.[1][2] Their high atomic number (Z=72) and electron density make them excellent candidates for use as radiosensitizers in cancer therapy.[1][2] When localized within a tumor and irradiated with X-rays, HfO₂ nanoparticles can enhance the radiation dose delivered to cancer cells, leading to increased DNA damage and cell death while minimizing damage to surrounding healthy tissue.[3][4] This targeted approach holds significant potential for improving the efficacy of radiotherapy. One of the leading examples of this application is the NBTXR3 nanoparticle formulation, which is currently in clinical trials.[3]
The synthesis of HfO₂ nanoparticles with controlled size, morphology, and crystallinity is crucial for their biomedical applications. One effective and reproducible method is the sol-gel synthesis using hafnium tert-butoxide as a precursor. This method allows for the production of monodispersed nanoparticles at room temperature, offering a scalable and cost-effective approach.[5][6]
These application notes provide a detailed protocol for the synthesis of hafnium oxide nanoparticles from this compound via a room-temperature sol-gel method. It also includes protocols for the characterization of the synthesized nanoparticles using Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), and Brunauer-Emmett-Teller (BET) surface area analysis.
Data Presentation
Table 1: Synthesis Parameters for Hafnium Oxide Nanoparticles
| Parameter | Value | Reference |
| Precursor | Hafnium (IV) tert-butoxide (99.99%) | [5] |
| Solvent | Cyclohexane (B81311) (ACS, 99+ %) | [5] |
| Surfactant | Igepal CO-520 | [5] |
| Catalyst | Ammonium (B1175870) hydroxide (B78521) (28-30%) | [5] |
| Reaction Temperature | Room Temperature | [5] |
| Reaction Atmosphere | Inert (Nitrogen) | [5] |
Table 2: Reagent Quantities for a Typical Synthesis
| Reagent | Volume | Reference |
| Cyclohexane | 80 mL | [5] |
| Igepal CO-520 | 0.5 mL | [5] |
| Ammonium hydroxide | 0.2 mL | [5] |
| Hafnium (IV) tert-butoxide | 0.4 mL | [5] |
Table 3: Characterization of Synthesized Hafnium Oxide Nanoparticles
| Property | As-Synthesized | Annealed at 500 °C | Reference |
| Average Diameter (TEM) | 3-4 nm | ~5 nm | [5][6] |
| Crystal Structure (XRD) | Amorphous | Monoclinic | [5][6] |
| Specific Surface Area (BET) | ~239 m²/g | ~221 m²/g | [6] |
Experimental Protocols
Protocol 1: Room-Temperature Sol-Gel Synthesis of Hafnium Oxide Nanoparticles
This protocol describes the synthesis of monodispersed HfO₂ nanoparticles via the ammonia-catalyzed hydrolysis and condensation of hafnium (IV) tert-butoxide at room temperature.[5]
Materials:
-
Hafnium (IV) tert-butoxide (99.99%)
-
Cyclohexane (ACS, 99+ %)
-
Igepal CO-520 (surfactant)
-
Ammonium hydroxide (28-30%)
-
Ethanol (B145695) (for precipitation)
-
Nitrogen gas (for inert atmosphere)
-
125 mL flask with a magnetic stir bar
-
Syringes for reagent injection
-
Centrifuge and centrifuge tubes
-
Oven
Procedure:
-
Place 80 mL of cyclohexane into a 125 mL flask equipped with a magnetic stir bar.
-
Inject 0.5 mL of Igepal CO-520 into the flask and stir the mixture for 30 minutes under a continuous flow of nitrogen gas to ensure an inert atmosphere.
-
Inject 0.2 mL of ammonium hydroxide into the flask and continue stirring for another 5 minutes, or until the reaction mixture becomes transparent.
-
With vigorous stirring, inject 0.4 mL of hafnium (IV) tert-butoxide drop-wise into the reaction mixture.
-
Continue stirring the reaction mixture under a continuous flow of nitrogen. The formation of nanoparticles is indicated by a color transition from transparent to milky white. The reaction can be stirred for different intervals of time to potentially influence particle size.[7]
-
To collect the nanoparticles, add ethanol to the reaction mixture to precipitate the white product.
-
Centrifuge the mixture to separate the product. While the exact centrifugation speed and duration are not specified in the source, a common practice for nanoparticle separation is to centrifuge at several thousand RPM for 15-30 minutes. It is recommended to perform at least two to three washing cycles with ethanol to remove any unreacted precursors and surfactant.
-
After the final centrifugation and removal of the supernatant, dry the product first in the air and then in an oven at 70 °C for one day.
Protocol 2: Characterization of Hafnium Oxide Nanoparticles
2.1 Transmission Electron Microscopy (TEM)
Purpose: To determine the size, shape, and morphology of the synthesized HfO₂ nanoparticles.
Procedure:
-
Disperse a small amount of the dried nanoparticle powder in a suitable solvent like ethanol by ultrasonication to create a dilute suspension.
-
Place a drop of the suspension onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely.
-
Analyze the grid using a transmission electron microscope. For as-synthesized amorphous particles, observe the general morphology and size distribution.[6] For annealed samples, High-Resolution TEM (HRTEM) can be used to observe lattice fringes and confirm crystallinity.[5]
2.2 X-ray Diffraction (XRD)
Purpose: To determine the crystal structure of the HfO₂ nanoparticles.
Procedure:
-
Place a sufficient amount of the dried nanoparticle powder onto a sample holder.
-
Run the XRD analysis over a 2θ range, for example, from 20° to 80°.
-
Analyze the resulting diffraction pattern. As-synthesized nanoparticles are expected to be amorphous, showing broad, undefined peaks.[5][6]
-
To induce crystallinity, anneal the nanoparticle powder at a specific temperature (e.g., 500 °C) for 1 hour under an argon atmosphere.[5]
-
Repeat the XRD analysis on the annealed sample. The diffraction peaks can then be compared to standard diffraction patterns (e.g., JCPDS cards) to identify the crystal phase, which is expected to be monoclinic for HfO₂.[5]
2.3 Brunauer-Emmett-Teller (BET) Surface Area Analysis
Purpose: To measure the specific surface area of the HfO₂ nanoparticles. A high specific surface area is indicative of small particle size.[8]
Procedure:
-
Degas a known mass of the nanoparticle powder under vacuum at an elevated temperature to remove any adsorbed contaminants from the surface. The degassing temperature should be chosen carefully to avoid altering the nanoparticle structure.
-
Perform the BET analysis using nitrogen gas as the adsorbate at liquid nitrogen temperature (77 K).[8]
-
The instrument will measure the amount of nitrogen gas adsorbed at various relative pressures.
-
The BET equation is then used to calculate the specific surface area of the material in m²/g.[9]
Mandatory Visualization
Caption: Workflow for the room-temperature sol-gel synthesis of HfO₂ nanoparticles.
References
- 1. Frontiers | Advances of hafnium based nanomaterials for cancer theranostics [frontiersin.org]
- 2. Advances of hafnium based nanomaterials for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmscrr.in [ijmscrr.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Thermal Stability of HfO2 Nanoparticles | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. solids-solutions.com [solids-solutions.com]
- 9. BET Surface Area Analysis of Nanoparticles.pptx [slideshare.net]
Troubleshooting & Optimization
Optimizing Hafnium tert-butoxide (HTB) for Atomic Layer Deposition: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Hafnium tert-butoxide (Hf(OC(CH₃)₃)₄ or HTB) as a precursor in Atomic Layer Deposition (ALD) processes. Below are troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the optimal precursor temperature for this compound (HTB) in an ALD process?
A1: The optimal precursor temperature for HTB depends on the specific ALD reactor configuration and process parameters. The goal is to heat the precursor to a temperature that provides sufficient vapor pressure for uniform delivery into the chamber without causing thermal decomposition. A Certificate of Analysis for HTB has reported a vapor pressure of 2 mmHg at 70°C. Additionally, a boiling point of 90°C at a reduced pressure of 5 mmHg has been noted.[1][2][3] It is crucial to maintain the precursor lines at a temperature slightly higher than the precursor vessel to prevent condensation.
Q2: How do I determine the ALD temperature window for my HTB process?
A2: The ALD temperature window is the range of substrate temperatures where self-limiting growth occurs. To determine this window, you should perform a series of depositions at varying substrate temperatures while keeping all other process parameters constant. The growth per cycle (GPC) should be plotted against the deposition temperature. The ideal ALD window is the plateau in this plot where the GPC is relatively constant.[4][5] Below this window, the GPC will be low due to insufficient reaction energy. Above this window, the GPC will increase sharply due to precursor decomposition and the onset of chemical vapor deposition (CVD) like growth.[5]
Q3: My HfO₂ growth rate is lower than expected. What are the possible causes and solutions?
A3: A low growth rate can be attributed to several factors:
-
Insufficient Precursor Temperature: The HTB precursor vessel may not be heated to a high enough temperature, resulting in low vapor pressure and inadequate precursor delivery to the substrate.
-
Solution: Gradually increase the precursor temperature in small increments, ensuring it remains below the decomposition temperature. Monitor the growth rate at each step to find the optimal point.
-
-
Incomplete Surface Reactions: The pulse times for the HTB precursor or the co-reactant (e.g., water, ozone) may be too short for the surface reactions to reach saturation.
-
Solution: Perform saturation curve experiments for both the HTB and the co-reactant. This involves systematically increasing the pulse time of one precursor while keeping the other constant and measuring the resulting film thickness. The point at which the thickness no longer increases with pulse time indicates saturation.[6][7]
-
-
Low Reactant Concentration: The concentration of the co-reactant (e.g., ozone) or the partial pressure of the co-reactant (e.g., water vapor) might be too low.
-
Solution: Increase the concentration or partial pressure of the co-reactant and observe the effect on the growth rate.
-
Q4: I am observing non-uniform film thickness across my substrate. What could be the issue?
A4: Film non-uniformity can be caused by:
-
Inadequate Precursor Exposure: The HTB pulse may not be long enough to saturate the entire substrate surface, leading to a thinner film at the trailing edge of the gas flow.
-
Solution: Increase the HTB pulse time to ensure saturation, as determined by saturation curve experiments.[6]
-
-
Precursor Condensation: If the temperature of the delivery lines is lower than the precursor vessel, HTB can condense, leading to inconsistent delivery.
-
Solution: Ensure all precursor delivery lines are heated to a temperature at least 10-20°C higher than the HTB vessel.
-
-
Reactor Flow Dynamics: The gas flow pattern within the ALD reactor can lead to non-uniform precursor distribution.
-
Solution: Optimize the carrier gas flow rate and purge times to ensure uniform precursor delivery and efficient removal of byproducts.
-
Q5: What are the signs of this compound precursor decomposition, and how can I avoid it?
A5: Precursor decomposition can lead to uncontrolled film growth (CVD component), incorporation of impurities, and poor film quality.
-
Signs of Decomposition:
-
A sharp increase in the growth per cycle (GPC) as the substrate or precursor temperature is increased.[5]
-
The presence of carbon impurities in the deposited HfO₂ film, which can be detected by techniques like X-ray Photoelectron Spectroscopy (XPS) or Secondary Ion Mass Spectrometry (SIMS).
-
Poor film morphology and increased surface roughness.
-
-
How to Avoid Decomposition:
-
Operate within the established ALD temperature window for both the precursor and the substrate.
-
Avoid excessively high precursor temperatures. While a higher temperature increases vapor pressure, it also increases the risk of decomposition. One study noted that for hafnium n-butoxide and tert-butoxide, evaporation and decomposition can occur simultaneously.[8][9]
-
Ensure that the precursor is of high purity, as impurities can sometimes catalyze decomposition.
-
Quantitative Data Summary
The available data on the vapor pressure of this compound is limited. The following table summarizes the reported values. It is important to note that one study suggested that HTB can undergo simultaneous evaporation and decomposition, which can make consistent vapor pressure measurements challenging.[8][9]
| Temperature (°C) | Vapor Pressure (mmHg) |
| 70 | 2 |
| 90 | 5 |
Experimental Protocols
Determining the ALD Temperature Window
-
Substrate Preparation: Start with a clean, hydroxyl-terminated substrate surface for consistent nucleation.
-
Temperature Variation: Set the HTB precursor temperature to a conservative starting point (e.g., 60-70°C). Perform a series of ALD depositions across a wide range of substrate temperatures (e.g., 150°C to 350°C in 25°C increments).
-
Constant Parameters: Keep the number of ALD cycles, precursor pulse times, and purge times constant for all depositions.
-
Thickness Measurement: Measure the thickness of the deposited HfO₂ film for each deposition temperature using a technique like ellipsometry.
-
GPC Calculation: Calculate the growth per cycle (GPC) by dividing the film thickness by the number of ALD cycles.
-
Plot and Analyze: Plot the GPC as a function of the substrate temperature. The region where the GPC is relatively constant is the ALD temperature window.
Precursor Saturation Curve Experiment
-
Set Substrate Temperature: Choose a substrate temperature within the determined ALD window.
-
Fix Co-reactant Pulse: Set the pulse and purge times for the co-reactant (e.g., water or ozone) to values that are known to be in saturation.
-
Vary HTB Pulse Time: Perform a series of depositions with a fixed number of cycles, varying the HTB pulse time for each run (e.g., from 0.1 to 2.0 seconds).
-
Measure Thickness: Measure the film thickness for each HTB pulse time.
-
Plot and Identify Saturation: Plot the film thickness (or GPC) as a function of the HTB pulse time. The pulse time at which the thickness no longer increases is the saturation pulse time. A pulse time slightly longer than this value should be used for subsequent depositions to ensure robust processing.
-
Repeat for Co-reactant: Repeat steps 2-5 for the co-reactant, keeping the HTB pulse time fixed at its determined saturation value.
Visualizations
Caption: Logical workflow for optimizing this compound ALD.
References
- 1. chembk.com [chembk.com]
- 2. Hafnium (IV) tert-butoxide | HfTB | Hf[OC(CH3)3]4 – Ereztech [ereztech.com]
- 3. 叔丁醇铪 99.99% trace metals basis (purity excludes ~2000 ppm zirconium.) | Sigma-Aldrich [sigmaaldrich.com]
- 4. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
Preventing premature decomposition of Hafnium tert-butoxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature decomposition of Hafnium tert-butoxide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability crucial?
This compound (Hf(OtBu)4) is a metal-organic precursor widely used in the synthesis of hafnium-based materials, including thin films for microelectronics and catalysts. Its stability is paramount because premature decomposition can lead to impurities in the final product, affecting its properties and performance. For instance, in drug development, the purity of hafnium-containing nanoparticles is critical for their efficacy and safety.
Q2: What are the primary causes of this compound decomposition?
The primary cause of this compound decomposition is hydrolysis, which occurs upon exposure to moisture.[1] It is also sensitive to air. The tert-butoxy (B1229062) groups are susceptible to reaction with water, leading to the formation of hafnium oxides or hydroxides and tert-butanol. This process can be accelerated by elevated temperatures and exposure to light.[2][3]
Q3: How can I visually identify if my this compound has started to decompose?
Fresh, high-purity this compound is typically a colorless and transparent liquid.[4][5][6] Signs of decomposition include a change in color to yellowish or brownish, or the liquid becoming turbid or forming a precipitate.[5][6] If you observe any of these changes, it is a strong indication that the precursor has been compromised.
Q4: What are the recommended storage conditions to ensure the long-term stability of this compound?
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[7][8][9] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and air.[7][8] Many suppliers provide the product in specialized containers designed for air-sensitive reagents.
Troubleshooting Guides
Issue 1: The this compound solution appears cloudy or contains a precipitate.
Possible Cause: This is a classic sign of hydrolysis due to moisture contamination. The cloudiness or precipitate is likely due to the formation of insoluble hafnium oxide or hydroxide (B78521) species.
Solution Workflow:
Caption: Troubleshooting workflow for a cloudy this compound solution.
Preventative Measures:
-
Always use anhydrous solvents and reagents.
-
Handle the precursor and prepare solutions under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Ensure all glassware is thoroughly dried before use.
Issue 2: Inconsistent or unexpected experimental results.
Possible Cause: If your experimental outcomes are not reproducible, it could be due to variations in the purity of your this compound. Even if visually clear, minor decomposition can introduce impurities that affect reaction kinetics and product formation.
Solution:
-
Verify Purity: If you have access to analytical instrumentation, you can check the purity of your precursor using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[4][10] In ¹H NMR, a sharp singlet around 1.33 ppm (in C₆D₆) is characteristic of the tert-butoxy protons.[6] The presence of other peaks could indicate impurities or decomposition products like tert-butanol.
-
Purification: If minor impurities are suspected, consider purifying the this compound by vacuum distillation before use.[4][5][6]
-
Source a New Batch: If significant decomposition is suspected or if you lack purification capabilities, it is best to obtain a fresh batch of high-purity this compound from a reputable supplier.
Data Presentation
Table 1: Factors Influencing the Stability of this compound
| Factor | Condition | Effect on Stability | Recommendation |
| Moisture | Exposure to humid air or wet solvents | Rapid decomposition via hydrolysis | Handle under a dry, inert atmosphere. Use anhydrous solvents. |
| Air (Oxygen) | Prolonged exposure | Slow decomposition | Store and handle under an inert atmosphere (e.g., N₂, Ar). |
| Temperature | Elevated temperatures | Can accelerate decomposition | Store in a cool place. Avoid unnecessary heating. |
| Light | Exposure to UV light | May promote degradation | Store in an opaque container or in the dark. |
| Purity | Presence of impurities | Can catalyze decomposition | Use high-purity grade precursor. Purify if necessary. |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound using a Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon) with low oxygen and moisture levels. Place all necessary glassware (e.g., vials, syringes, spatulas) and solvents inside the glovebox and allow them to equilibrate.
-
Dispensing: Carefully open the this compound container inside the glovebox. Using a clean, dry syringe or pipette, transfer the desired amount of the liquid to a pre-weighed vial.
-
Sealing: Tightly seal both the stock container and the vial containing the dispensed liquid before removing them from the glovebox antechamber.
-
Cleaning: Clean any spills inside the glovebox immediately with a compatible solvent and absorbent material.
Protocol 2: Preparation of a this compound Solution using Schlenk Line Techniques
-
Glassware Preparation: Assemble the Schlenk flask and other necessary glassware. Heat the glassware under vacuum and then cool under a stream of dry, inert gas to remove any adsorbed moisture.
-
Solvent Transfer: Transfer the required volume of anhydrous solvent to the Schlenk flask via cannula transfer from a sealed solvent bottle.
-
Precursor Addition: Under a positive pressure of inert gas, carefully add the this compound to the solvent in the Schlenk flask using a syringe.
-
Mixing: Gently swirl the flask to ensure the precursor is fully dissolved.
-
Storage: If the solution is to be stored, ensure the flask is sealed under a positive pressure of inert gas.
Mandatory Visualizations
Caption: Simplified hydrolysis pathway of this compound.
Caption: Recommended experimental workflow for handling this compound.
References
- 1. gelest.com [gelest.com]
- 2. chembk.com [chembk.com]
- 3. strem.com [strem.com]
- 4. Synthesis of zirconium( iv ) and hafnium( iv ) isopropoxide, sec -butoxide and tert -butoxide - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01280A [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. gelest.com [gelest.com]
- 9. fishersci.com [fishersci.com]
- 10. chemrxiv.org [chemrxiv.org]
Reducing carbon contamination in HfO2 films from Hafnium tert-butoxide
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals working on the deposition of Hafnium Oxide (HfO₂) films using Hafnium tert-butoxide [Hf(OᵗBu)₄] as a precursor. The focus is on mitigating and reducing carbon contamination in the deposited films.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is carbon a common contaminant when using this compound?
A1: this compound is an organometallic precursor, meaning its molecular structure contains hafnium atoms bonded to organic groups (tert-butoxide ligands: -O-C(CH₃)₃). The deposition process aims to break the Hafnium-Oxygen bond and react it with an oxygen source to form HfO₂, while the organic fragments are intended to be removed as volatile byproducts. However, incomplete reactions or precursor decomposition can lead to the incorporation of these carbon-containing fragments into the growing film.[1][2][3]
Q2: How does the deposition temperature influence carbon contamination?
A2: Deposition temperature is a critical parameter that directly affects reaction kinetics and precursor stability. There is typically an optimal temperature window for deposition methods like Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD).
-
Too Low Temperature: The chemical reactions between the precursor and the oxidant may be incomplete, leaving unreacted organic ligands on the surface which get incorporated into the film.
-
Too High Temperature: The precursor can undergo thermal decomposition in the gas phase before reaching the substrate.[4] This uncontrolled decomposition can lead to higher carbon incorporation and poor film quality.[5] For one CVD process, a substrate temperature of 400°C was found to yield minimum carbon incorporation.[6][7]
Q3: Which oxygen source is most effective for minimizing carbon content?
A3: The choice of oxidant plays a significant role in the efficiency of carbon removal. Stronger oxidizing agents are generally more effective at combusting and removing the organic ligands from the precursor.
-
Ozone (O₃): Ozone is a very strong oxidizer and is highly effective at reducing carbon and hydrogen impurities, often resulting in films with carbon content below 0.1 at.%.[8][9]
-
Oxygen Plasma: Similar to ozone, oxygen plasma provides highly reactive oxygen radicals that efficiently remove organic fragments, allowing for high-purity films even at lower temperatures.
-
Nitric Oxide (NO): The introduction of NO during the deposition process has been shown to be beneficial in reducing carbon contamination.[1][10]
-
Water (H₂O): While commonly used, water is a less aggressive oxidant compared to ozone or plasma. In some cases, reactions with water can be less complete, potentially leaving behind hydroxyl groups or carbon residues.[11]
Q4: Can Post-Deposition Annealing (PDA) remove residual carbon? What are the recommended conditions?
A4: Yes, Post-Deposition Annealing is a widely used and effective method to improve film quality by densifying the film and removing trapped contaminants like carbon.[12]
-
Annealing Ambient: An oxygen-containing atmosphere (e.g., O₂, dry air) is crucial for oxidizing and removing residual carbon.[12] Annealing in an inert gas (N₂, Ar) can help with crystallization but is less effective for carbon removal.
-
Annealing Temperature: Temperatures typically range from 400°C to 800°C.[12] One study demonstrated successful annealing at 800°C in an O₂ ambient.[6][7] The temperature must be chosen carefully to avoid unwanted crystallization or reactions at the HfO₂/silicon interface.
-
UV-Assisted Annealing: As an alternative to high-temperature thermal annealing, UV irradiation in an oxygen atmosphere can also promote the removal of contaminants at lower temperatures (e.g., 400°C).[13]
Q5: My carbon content is still high. What other process parameters should I check?
A5: If you are using a pulsed deposition technique like ALD, the timing of your precursor and oxidant pulses, as well as the purge steps, are critical.
-
Insufficient Purge Time: If the purge step after the precursor pulse is too short, precursor molecules may still be present in the chamber when the oxidant is introduced. This can lead to gas-phase reactions (CVD-like growth) and increased carbon contamination.
-
Insufficient Oxidant Pulse/Exposure: The oxidant pulse must be long enough to ensure complete reaction with the precursor molecules adsorbed on the surface. An insufficient dose can leave unreacted ligands. One study found that precursor and oxygen pulse times of 15 seconds and 20 seconds, respectively, helped minimize carbon incorporation.[6][7]
Data Presentation: Process Parameters vs. Carbon Content
The following tables summarize quantitative and qualitative data from various studies to guide process optimization.
Table 1: Effect of Deposition Temperature on HfO₂ Film Properties
| Deposition Temp. (°C) | Deposition Method | Key Finding on Carbon Content | Reference |
| > 250 | ALD | Carbon contamination in the film becomes apparent and increases with temperature. | [5] |
| 350 - 400 | ALD | Optimal ALD window using O₃, yielding films with < 0.1 at.% C. | [9] |
| 400 | CVD | Yielded minimum carbon incorporation in the specific process studied. | [6][7] |
| 250 - 450 | CVD | Investigated deposition range for Hf(OᵗBu)₄ precursor. | [3] |
Table 2: Comparison of Oxidants for Carbon Reduction
| Oxidant | Efficacy in Carbon Removal | Notes | References |
| Ozone (O₃) | Very High | Strong oxidizer, highly effective for removing organic ligands. | [8][9] |
| Oxygen Plasma | Very High | Reactive species efficiently remove carbon, even at lower temperatures. | [12] |
| Nitric Oxide (NO) | High | Shown to reduce carbon contamination and improve electrical properties. | [1][10] |
| **Hydrogen Peroxide (H₂O₂) ** | Moderate-High | Stronger than H₂O; can produce fully oxidized films with good electrical properties. | [4] |
| Water (H₂O) | Moderate | Standard ALD oxidant; may be less effective than stronger oxidizers. | [11] |
Experimental Protocols
Protocol 1: Generic Thermal Atomic Layer Deposition (ALD) Cycle
This protocol describes a typical ALD cycle for HfO₂ deposition using this compound and water as the oxidant.
-
System Preparation:
-
Ensure the ALD reactor is clean and has reached the target deposition temperature (e.g., 300°C).
-
Heat the this compound precursor bottle to the required temperature (e.g., 75°C) to achieve adequate vapor pressure.
-
Set the inert carrier gas (e.g., N₂) flow to the desired rate.
-
-
Step 1: this compound Pulse
-
Introduce this compound vapor into the reactor for a set duration (e.g., 2.0 seconds). The precursor will adsorb and react with the substrate surface.
-
-
Step 2: Inert Gas Purge 1
-
Stop the precursor flow and purge the chamber with inert gas (e.g., N₂) for a sufficient duration (e.g., 10.0 seconds) to remove all unreacted precursor and gaseous byproducts.
-
-
Step 3: Oxidant (H₂O) Pulse
-
Introduce the oxidant (water vapor) into the reactor for a set duration (e.g., 2.0 seconds). The water molecules will react with the adsorbed precursor layer to form HfO₂ and release the tert-butoxy (B1229062) ligands as volatile byproducts.
-
-
Step 4: Inert Gas Purge 2
-
Stop the oxidant flow and purge the chamber with inert gas (e.g., N₂) for a sufficient duration (e.g., 10.0 seconds) to remove unreacted water and reaction byproducts.
-
-
Repeat:
-
Repeat steps 2-5 for the desired number of cycles to achieve the target film thickness.
-
Protocol 2: Post-Deposition Annealing (PDA) in Oxygen
This protocol describes a typical procedure for removing carbon impurities after deposition.
-
Sample Loading:
-
Load the wafer with the as-deposited HfO₂ film into a rapid thermal annealing (RTA) or tube furnace.
-
-
Chamber Purge:
-
Purge the annealing chamber with a high-purity inert gas (e.g., N₂) to remove ambient air and moisture.
-
-
Ambient Introduction:
-
Introduce the annealing gas, high-purity oxygen (O₂), into the chamber at a controlled flow rate.
-
-
Thermal Ramp-Up:
-
Ramp the temperature up to the target annealing temperature (e.g., 600°C - 800°C) at a controlled rate.
-
-
Annealing Dwell:
-
Cool-Down:
-
Turn off the heating and allow the sample to cool down to room temperature under an inert gas (N₂) flow to prevent uncontrolled oxidation of the substrate.
-
Visualizations: Workflows and Logic Diagrams
Caption: Workflow diagram of a single Atomic Layer Deposition (ALD) cycle.
Caption: Troubleshooting flowchart for diagnosing high carbon contamination.
Caption: Relationship between key process parameters and carbon content.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. HAFNIUM ALKOXIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 3. rutchem.rutgers.edu [rutchem.rutgers.edu]
- 4. researchgate.net [researchgate.net]
- 5. kirj.ee [kirj.ee]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Atomic layer deposition of HfO2, Al2O3, and HfAlOx using O3 and metal(diethylamino) precursors | Journal of Materials Research | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: HfO2 Thin Film Deposition Using Hafnium Tert-butoxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deposition of hafnium dioxide (HfO₂) thin films using hafnium tert-butoxide (Hf(OᵗBu)₄) as a precursor.
Troubleshooting Guide
This guide addresses common issues encountered during the deposition process that can lead to poor film uniformity.
Q1: My HfO₂ film appears hazy or non-uniform across the wafer. What are the likely causes and how can I fix it?
A1: Film haziness or non-uniformity is a common issue that can stem from several factors related to precursor delivery and reaction conditions.
-
Cause 1: Precursor Condensation. this compound, if not kept at a stable and appropriate temperature, can condense in the delivery lines, leading to inconsistent precursor flow and non-uniform deposition.
-
Solution: Ensure all precursor delivery lines are heated to a stable temperature, typically between 65°C and 80°C, to maintain a consistent vapor pressure of approximately 1 Torr.[1] The precursor bubbler itself should also be maintained at a stable temperature.
-
-
Cause 2: Precursor Decomposition. this compound can start to decompose at temperatures above 225°C.[1] If the precursor decomposes before reaching the substrate, it can lead to gas-phase nucleation and particle formation, resulting in a hazy or rough film.
-
Solution: Maintain the substrate temperature within the optimal process window. For Chemical Vapor Deposition (CVD), a temperature range of 250°C to 450°C is often used.[1] However, be mindful that higher temperatures can increase the risk of decomposition. For Atomic Layer Deposition (ALD), the temperature window is typically lower and should be carefully optimized.
-
-
Cause 3: Inadequate Purge Times (for ALD). In an ALD process, insufficient purge times can lead to the mixing of the precursor and the co-reactant (e.g., water, ozone) in the gas phase, causing CVD-like growth and non-uniformity.
-
Solution: Increase the purge time after both the this compound pulse and the co-reactant pulse to ensure all non-reacted species are removed from the chamber.
-
-
Cause 4: Non-uniform Substrate Temperature. Temperature gradients across the substrate will lead to variations in the deposition rate and, consequently, film thickness.
-
Solution: Verify the temperature uniformity across your substrate heater. Use a calibrated thermocouple at multiple points if possible.
-
Q2: I am observing a higher deposition rate at the center of the substrate and a lower rate at the edges. What could be the reason?
A2: This "bull's-eye" or "dome" shaped deposition profile is often related to the fluid dynamics within the reaction chamber.
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Cause 1: Precursor Flow Rate. A high precursor flow rate can lead to a higher concentration of the precursor at the center of the substrate where the gas inlet is typically located.
-
Solution: Optimize the carrier gas flow rate to achieve a more uniform distribution of the precursor across the substrate. Introducing a showerhead gas injector can also significantly improve uniformity.
-
-
Cause 2: Chamber Pressure. The chamber pressure affects the mean free path of the precursor molecules. At higher pressures, the precursor is more likely to react before reaching the edges of the substrate.
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Solution: Experiment with lowering the chamber pressure to improve the conformality of the precursor delivery to the entire substrate surface. Deposition is often carried out at pressures of 1 to 2 mTorr.[1]
-
Q3: The surface of my HfO₂ film is rough, as confirmed by Atomic Force Microscopy (AFM). How can I improve the surface smoothness?
A3: A rough surface can be detrimental to device performance. The primary causes are often related to the deposition mechanism and post-deposition changes.
-
Cause 1: Crystalline Growth. As-deposited films can sometimes be crystalline, especially at higher deposition temperatures, which can lead to increased surface roughness.[2]
-
Solution: Lowering the deposition temperature can promote the growth of a more amorphous and smoother film. For instance, films deposited at 100°C have shown significantly lower RMS roughness compared to those at 250°C.[2] A post-deposition anneal can then be used to crystallize the film in a more controlled manner if a crystalline phase is desired.
-
-
Cause 2: Gas-Phase Nucleation. As mentioned in Q1, precursor decomposition in the gas phase leads to particle formation that can incorporate into the film, increasing its roughness.
-
Solution: Ensure the precursor is not decomposing before reaching the substrate by optimizing the temperature of the delivery lines and the substrate.
-
-
Cause 3: Surface Contamination. Contaminants on the substrate surface can act as nucleation sites, leading to non-uniform growth and increased roughness.
-
Solution: Ensure a thorough and appropriate pre-deposition cleaning of your substrate to remove any organic or particulate contamination.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal precursor temperature for this compound?
A1: To achieve a stable vapor pressure of around 1 Torr, the this compound bubbler and delivery lines should be heated to approximately 65°C.[1] It is crucial to maintain this temperature consistently throughout the deposition process.
Q2: Can I use this compound as a single-source precursor for HfO₂ deposition?
A2: Yes, this compound can be used as a single-source precursor in a CVD process. The decomposition of the precursor at temperatures around 400°C provides a sufficient source of oxygen to form stoichiometric HfO₂.[1]
Q3: What is a typical deposition rate for HfO₂ using this compound in a CVD process?
A3: The deposition rate is temperature-dependent. In a CVD process, the growth rate can vary, for example, showing an activation energy of approximately 30 kJ/mole in a temperature range of 250-450°C.[1]
Q4: How does the substrate temperature affect the properties of the HfO₂ film?
A4: The substrate temperature significantly influences the film's crystallinity, density, and surface roughness. Lower temperatures (e.g., 100°C) tend to produce smoother, more amorphous films, while higher temperatures (e.g., 250°C and above) can lead to the growth of crystalline grains and increased surface roughness.[2]
Q5: What are the expected electrical properties of HfO₂ films deposited using this compound?
A5: High-quality HfO₂ films deposited by CVD using this compound can exhibit a dielectric constant of approximately 26.[1] The electrical properties, such as leakage current, can be influenced by the film's crystallinity, with increased crystallinity sometimes leading to higher leakage.[1]
Experimental Data Summary
| Parameter | Value/Range | Effect on Uniformity/Film Quality | Source |
| Precursor Temperature | 65°C | Provides a stable vapor pressure of ~1 Torr, crucial for consistent delivery. | [1] |
| Substrate Temperature (CVD) | 250 - 450°C | Affects deposition rate and crystallinity. Higher temperatures can lead to precursor decomposition and non-uniformity if not controlled. | [1] |
| Substrate Temperature (PEALD) | 100 - 250°C | Lower temperatures (100°C) result in smoother films (RMS ~0.5 nm) compared to higher temperatures (250°C, RMS ~7.3 nm). | [2] |
| Chamber Pressure (CVD) | 1 - 2 mTorr | Lower pressure can improve the uniformity of precursor distribution across the substrate. | [1] |
| Annealing Temperature | 800°C | Can increase the crystallinity of the film, which may lead to an increase in leakage current. | [1] |
Experimental Protocols
Protocol 1: Chemical Vapor Deposition (CVD) of HfO₂ using this compound
-
Substrate Preparation:
-
Clean the Si(100) substrate using a standard RCA cleaning procedure or a similar method to remove organic and metallic contaminants.
-
A thin (1-2 nm) chemical oxide or oxynitride layer can be grown on the silicon surface to serve as a good starting interface.
-
-
Precursor Handling:
-
Heat the this compound bubbler to 65°C to achieve a vapor pressure of approximately 1 Torr.
-
Heat all gas delivery lines from the bubbler to the reaction chamber to 70-80°C to prevent precursor condensation.
-
-
Deposition Process:
-
Load the prepared substrate into the CVD reactor.
-
Heat the substrate to the desired deposition temperature (e.g., 400°C).
-
Evacuate the chamber to a base pressure below 1 x 10⁻⁶ Torr.
-
Introduce the this compound vapor into the chamber, maintaining a process pressure of 1-2 mTorr.
-
The deposition rate is dependent on the substrate temperature. Monitor the film thickness in-situ using an ellipsometer or ex-situ after a calibrated deposition time.
-
After the desired thickness is achieved, stop the precursor flow and cool down the substrate under vacuum or in an inert atmosphere (e.g., N₂).
-
-
Characterization:
-
Measure film thickness and refractive index using spectroscopic ellipsometry.
-
Assess surface morphology and roughness using Atomic Force Microscopy (AFM).
-
Determine film composition and stoichiometry using X-ray Photoelectron Spectroscopy (XPS) or Rutherford Backscattering Spectrometry (RBS).
-
Analyze the crystal structure using X-ray Diffraction (XRD).
-
Visualizations
Caption: Troubleshooting workflow for non-uniform HfO₂ films.
Caption: A typical ALD cycle for HfO₂ deposition.
References
Technical Support Center: Hafnium Tert-Butoxide (HTB) Precursor Delivery
This technical support center provides troubleshooting guidance for common issues encountered during the delivery of Hafnium tert-butoxide (HTB), a key precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for high-κ dielectric thin films.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low deposition rate when using this compound?
A1: A low deposition rate is a common issue that can stem from several factors:
-
Inadequate Precursor Temperature: The vapor pressure of HTB is highly dependent on temperature. If the bubbler or delivery vessel temperature is too low, the precursor will not vaporize sufficiently, leading to a reduced concentration in the gas stream delivered to the reactor.
-
Low Carrier Gas Flow Rate: The carrier gas (e.g., Argon, Nitrogen) is responsible for transporting the vaporized precursor to the deposition chamber. An insufficient flow rate will result in inefficient pick-up and delivery of the HTB vapor.
-
Precursor Degradation: this compound is sensitive to moisture and can undergo thermal decomposition.[1] If the precursor has been improperly handled or stored, or if the delivery temperature is too high, it may have degraded, reducing the concentration of active precursor molecules.
-
Clogged Delivery Lines: Condensation of the precursor in cooler sections of the delivery lines can lead to blockages, restricting the flow of the HTB vapor to the process chamber.
Q2: My deposited film is showing high levels of carbon contamination. What is the likely cause and how can I mitigate it?
A2: Carbon contamination in films deposited using HTB is often a result of precursor decomposition.[2][3]
-
Incomplete Reactions: The ligands of the HTB precursor must be fully reacted and removed during the deposition process. Incomplete reactions, often due to non-optimal process parameters (e.g., temperature, reactant exposure), can leave carbon-containing fragments in the film.
-
Thermal Decomposition: If the precursor delivery temperature or the substrate temperature is too high, the HTB molecule can break down in the gas phase or on the substrate surface, leading to the incorporation of carbon into the growing film.[1] Mitigation strategies include optimizing the deposition temperature and ensuring complete reaction cycles. The introduction of nitric oxide during deposition has also been shown to reduce carbon contamination.[4]
Q3: I am observing inconsistent film thickness across my substrate and between different deposition runs. What should I investigate?
A3: Inconsistent film thickness is typically a sign of unstable precursor delivery. Key areas to investigate include:
-
Temperature Fluctuations: Inconsistent heating of the HTB bubbler and delivery lines will cause the precursor's vapor pressure to fluctuate, leading to variable delivery rates.[5] Ensure the temperature control system is stable and providing uniform heating.
-
Carrier Gas Flow Instability: Verify that the mass flow controllers (MFCs) for the carrier gas are functioning correctly and providing a stable flow rate.[5] Leaks in the gas lines can also cause fluctuations.
-
Precursor Depletion: As the precursor in the bubbler is consumed, the surface area for vaporization can change, potentially leading to a decrease in the pick-up rate. This can be more pronounced with solid precursors but can also affect liquid precursors if the dip tube becomes exposed.
-
Batch-to-Batch Precursor Variability: Commercially available HTB can have variations in purity and appearance (e.g., colorless and transparent to yellowish and turbid).[6][7] Impurities or partial hydrolysis can affect the precursor's volatility and reactivity, leading to inconsistent results. It is advisable to purify commercial precursors by vacuum distillation before use.[7]
This compound Properties
The following table summarizes key physical and chemical properties of this compound relevant to its delivery and use in deposition processes.
| Property | Value |
| Chemical Formula | Hf[OC(CH3)3]4 |
| Molecular Weight | 470.94 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Melting Point | 8 °C |
| Boiling Point | 90 °C at 5 mmHg |
| Vapor Pressure | ~0.07 Torr at 25 °C, ~1 Torr at 65 °C[4] |
| Density | 1.166 g/mL at 25 °C |
| Flash Point | 28 °C (closed cup) |
| Sensitivity | Air and moisture sensitive |
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common this compound delivery issues.
Caption: A step-by-step workflow for diagnosing and resolving HTB delivery problems.
HTB Delivery Parameter Relationships
The state of the this compound precursor during delivery is critically dependent on the interplay of temperature, pressure, and carrier gas flow. This diagram illustrates these relationships.
Caption: The relationship between control parameters and the resulting precursor state.
Experimental Protocols
Protocol 1: Verification of Precursor Delivery Rate
-
Objective: To establish a baseline delivery rate and check for inconsistencies.
-
Methodology:
-
Ensure the deposition system is under vacuum and all temperature and pressure controllers are stable.
-
Set the HTB bubbler to a known, stable temperature (e.g., 75°C).
-
Set the delivery lines to a temperature slightly above the bubbler temperature (e.g., 80°C) to prevent condensation.[5]
-
Flow a known and stable rate of carrier gas (e.g., 50 sccm of Argon) through the bubbler, bypassing the deposition chamber and directing the flow to a downstream pressure gauge or residual gas analyzer (RGA).
-
Monitor the pressure or the characteristic mass fragments of HTB on the RGA over a period of time (e.g., 10-15 minutes).
-
A stable reading indicates a consistent delivery rate. Fluctuations or a steady decline may indicate temperature instability, flow issues, or precursor degradation.
-
Protocol 2: Leak Check of the Precursor Delivery Line
-
Objective: To ensure the integrity of the gas lines from the precursor vessel to the deposition chamber.
-
Methodology:
-
Isolate the precursor delivery section by closing the relevant valves.
-
Pressurize the isolated section with an inert gas (e.g., Argon) to a pressure slightly above the normal operating pressure.
-
Monitor the pressure over an extended period (e.g., 30 minutes). A drop in pressure indicates a leak.
-
Alternatively, a helium leak detector can be used to pinpoint the location of any leaks by spraying helium around the fittings and connections while monitoring the detector's output.
-
References
- 1. balazs.com [balazs.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Hafnium Tert-Butoxide for High-Quality Thin Film Deposition
Welcome to the technical support center for the use of Hafnium tert-butoxide (Hf(OtBu)4) in thin film deposition. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise during the deposition of hafnium oxide (HfO₂) thin films using this compound as a precursor.
Issue 1: Low Dielectric Constant in Deposited HfO₂ Films
Symptoms:
-
Capacitance measurements indicate a lower-than-expected dielectric constant (k-value) for the HfO₂ film. Values are significantly below the expected range of 16-25.
-
Increased equivalent oxide thickness (EOT) of the gate stack.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Carbon Impurities | Carbon residues from the precursor can lower the dielectric constant. Optimize the deposition temperature. For ALD processes, increasing the temperature from 200°C to 320°C can significantly reduce carbon and hydrogen impurity levels.[1] Using an ozone (O₃) oxidant instead of water (H₂O) at lower temperatures may initially result in higher carbon content, but this difference diminishes at higher temperatures (around 320°C).[1] |
| Incomplete Precursor Reaction | Inadequate precursor pulsing or purging times during ALD can lead to incomplete reactions and impurities. Ensure complete surface saturation by optimizing the precursor pulse time. Also, ensure sufficient purge times to remove unreacted precursor and byproducts.[2] |
| Film Crystallinity | Amorphous HfO₂ films may exhibit a lower dielectric constant compared to crystalline phases. Post-deposition annealing can induce crystallization and potentially increase the dielectric constant. However, be aware that annealing can also lead to the formation of an interfacial silicon oxide layer, which can decrease the overall capacitance. |
| Zirconium Impurity | While not a direct cause of a low dielectric constant (some studies show doping can even slightly increase it), high levels of zirconium impurity can affect the film's overall electrical performance and crystalline structure.[3][4] It is recommended to use high-purity this compound with low zirconium content. |
Issue 2: High Leakage Current in HfO₂ Films
Symptoms:
-
Current-voltage (I-V) measurements show a high leakage current density through the dielectric film.
-
Premature dielectric breakdown at lower-than-expected electric fields.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Carbon Impurities | A high concentration of carbon impurities in the film can create defects that act as leakage pathways.[5][6] Increasing the deposition temperature within the ALD window can reduce carbon content.[1] |
| Chlorine Impurities | Residual chlorine from precursors can introduce fixed negative charges in the film, affecting leakage current.[7] While this compound is a chlorine-free precursor, contamination can occur from the synthesis process or the deposition system. Ensure the use of high-purity precursors and a clean deposition chamber. |
| Film Crystallinity and Grain Boundaries | Polycrystalline films can have grain boundaries that act as leakage current paths.[8] Amorphous films generally exhibit lower leakage currents.[8] Deposition at lower temperatures can favor the formation of amorphous films.[9] |
| Oxygen Vacancies | Oxygen vacancies in the HfO₂ lattice can create trap states and contribute to leakage current. The choice of oxidant and deposition conditions can influence the concentration of oxygen vacancies. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound and how do they affect my experiment?
A1: The most common impurities are:
-
Zirconium (Zr): Chemically similar to hafnium, it is often found in hafnium precursors. While low levels of zirconium may not significantly degrade film properties, and in some cases can be used as an intentional dopant to improve characteristics like breakdown voltage, high concentrations can alter the crystalline structure and electrical performance of the HfO₂ film.[3][4]
-
Carbon (C) and Hydrogen (H): These are inherent to the organic ligands of the precursor. Incomplete reaction or precursor decomposition can lead to their incorporation into the film, which generally increases leakage current and lowers the dielectric constant.[1][5][6]
-
Chlorine (Cl): Although this compound is a chlorine-free precursor, contamination can arise from the synthesis process. Chlorine is known to introduce negative fixed charges into the gate stack, which can significantly alter the device's electrical characteristics.[7]
Q2: What is the optimal deposition temperature for ALD of HfO₂ using this compound?
A2: The optimal deposition temperature is a trade-off. A stable ALD window for hafnium precursors is typically observed between 200°C and 350°C.
-
Lower temperatures (e.g., 200°C): May lead to higher levels of carbon and hydrogen impurities due to incomplete reactions, resulting in a lower dielectric constant.[1]
-
Higher temperatures (e.g., 320°C): Can significantly reduce impurity levels and improve film density, leading to a higher dielectric constant.[1]
-
Temperatures above the ALD window (e.g., >370°C for some precursors): Can lead to thermal decomposition of the precursor, causing a shift towards a chemical vapor deposition (CVD)-like growth, which can result in poor film quality and non-uniformity.[1]
Q3: How should I handle and store this compound?
A3: this compound is sensitive to moisture and air.[10] It should be handled in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis. Store the precursor in a tightly sealed container in a cool, dry place. Opened containers should be carefully resealed to prevent degradation.
Q4: My film growth rate is inconsistent. What could be the cause?
A4: Inconsistent growth rates can be due to several factors:
-
Precursor Temperature Fluctuation: The vapor pressure of this compound is dependent on its temperature. Inconsistent heating of the precursor container will lead to variable precursor delivery and thus, an inconsistent growth rate.
-
Precursor Decomposition: If the delivery lines are heated to a temperature that is too high, the precursor may decompose before reaching the chamber.
-
Changes in Surface Chemistry: The initial growth of HfO₂ can be dependent on the substrate surface (e.g., H-terminated Si vs. native oxide). Any variation in the starting surface can affect the initial growth rate.
Experimental Protocols
Atomic Layer Deposition (ALD) of HfO₂ using this compound and Water
This protocol describes a typical thermal ALD process for depositing HfO₂ thin films.
1. Substrate Preparation:
- Start with a clean silicon wafer.
- Perform a standard RCA clean or a similar procedure to remove organic and metallic contaminants.
- A final dip in dilute hydrofluoric acid (HF) can be used to create a hydrogen-terminated surface, if desired.
2. ALD Process Parameters:
- Hafnium Precursor: this compound (Hf(OtBu)4)
- Oxidant: Deionized water (H₂O)
- Substrate Temperature: 250°C - 325°C
- Precursor Temperature: 75°C - 95°C (to achieve adequate vapor pressure)
- Carrier Gas: High-purity nitrogen (N₂) or argon (Ar)
3. ALD Cycle: A single ALD cycle consists of four steps:
- Hf(OtBu)4 Pulse: Introduce Hf(OtBu)4 vapor into the reactor for a set duration (e.g., 0.5 - 2.0 seconds) to allow for self-limiting chemisorption onto the substrate surface.
- Purge 1: Flow the carrier gas for a sufficient time (e.g., 5 - 10 seconds) to remove any unreacted precursor and gaseous byproducts from the chamber.
- H₂O Pulse: Introduce H₂O vapor into the reactor (e.g., 0.1 - 1.0 seconds) to react with the adsorbed precursor layer, forming HfO₂ and releasing tert-butanol (B103910) as a byproduct.
- Purge 2: Flow the carrier gas again (e.g., 5 - 10 seconds) to remove the reaction byproducts and any excess H₂O.
4. Film Thickness:
- Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle (GPC) is typically in the range of 0.8 - 1.5 Å/cycle, depending on the specific process conditions.
5. Post-Deposition Annealing (Optional):
- To improve film properties, a post-deposition anneal can be performed in a nitrogen or forming gas ambient at temperatures ranging from 400°C to 800°C.
Data Presentation
Table 1: Effect of Deposition Temperature on HfO₂ Film Properties (ALD with TEMAH Precursor and O₃ Oxidant)
| Deposition Temperature (°C) | Relative Carbon Content (SIMS counts) | Relative Hydrogen Content (SIMS counts) | Dielectric Constant (k) |
| 200 | ~1 x 104 | ~5 x 103 | 16 |
| 250 | ~5 x 103 | ~2 x 103 | 18 |
| 320 | ~1 x 103 | ~5 x 102 | 20 |
Data synthesized from trends reported in the literature.[1] TEMAH (tetrakis(ethylmethylamino)hafnium) is an analogous metal-organic precursor to this compound, and similar trends are expected.
Table 2: Impact of Zirconium Doping on HfO₂ Film Electrical Properties
| Dopant | Leakage Current Density (A/m²) | Breakdown Voltage (V/m) | Dielectric Constant (k) @ 1 kHz |
| Undoped HfO₂ | (1.0–3.0) × 10⁻³ | (2.1–2.4) × 10⁸ | 12.5–16.0 |
| 40 at.% Zr-doped HfO₂ | (3–5) × 10⁻⁵ | (2.5–3.0) × 10⁸ | 14–16 |
Data from a study on zirconium doping, which can be indicative of the effects of zirconium as an impurity.[3]
Visualizations
References
- 1. hwpi.harvard.edu [hwpi.harvard.edu]
- 2. Atomic Layer Deposition of HfO2 Films Using TDMAH and Water or Ammonia Water | MDPI [mdpi.com]
- 3. libeldoc.bsuir.by [libeldoc.bsuir.by]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Minimizing Interfacial Layer Growth in HfO₂ ALD
This technical support center provides researchers, scientists, and process engineers with troubleshooting guidance and frequently asked questions (FAQs) for minimizing the formation of an unwanted interfacial layer (typically SiO₂) during the Atomic Layer Deposition (ALD) of hafnium dioxide (HfO₂) using hafnium tert-butoxide (Hf(OᵗBu)₄) as the precursor.
Troubleshooting Guide
This guide addresses common problems encountered during the ALD process that can lead to excessive interfacial layer growth.
| Problem / Observation | Potential Causes | Recommended Solutions |
| Thicker than expected interfacial layer (IL) on silicon substrates. | 1. Aggressive Oxidizer: The co-reactant (e.g., H₂O, O₃) is too reactive, oxidizing the silicon surface before HfO₂ nucleation.[1][2]2. High Deposition Temperature: Higher temperatures can promote the diffusion of oxidants through the thin HfO₂ film to the silicon interface.[3]3. Improper Surface Preparation: A pre-existing chemical oxide or residual contaminants can contribute to the final IL thickness.[4][5][6] | 1. Use a less reactive oxidant: Consider alternatives to ozone, such as water. If using plasma-enhanced ALD (PEALD), reduce plasma power or exposure time.[7]2. Optimize Temperature: Lower the deposition temperature. The ALD window for many hafnium precursors, including alkoxides, often lies between 250-350°C.[3][8][9]3. Refine Surface Prep: Implement an HF-last treatment to create a hydrogen-passivated surface, which is more resistant to initial oxidation.[4][5][6][10] Alternatively, grow a controlled, high-quality ultrathin chemical oxide that acts as a template.[2] |
| Poor HfO₂ nucleation (island growth) on H-passivated silicon. | 1. Lack of Reactive Sites: H-passivated silicon (Si-H) surfaces lack the hydroxyl (-OH) groups that are the primary reaction sites for the initial precursor pulse.[4][5][6]2. Low Deposition Temperature: Insufficient thermal energy to initiate the precursor reaction on the less reactive Si-H surface. | 1. Surface Functionalization: Introduce a brief, controlled pre-treatment to generate -OH sites without forming a thick oxide. Options include a remote H₂ plasma treatment or a short water pulse before the first Hf(OᵗBu)₄ pulse.[4][6]2. Increase Temperature (within limits): A modest increase in deposition temperature can sometimes improve nucleation, but must be balanced against the risk of IL growth. |
| Inconsistent results and poor run-to-run repeatability. | 1. Precursor Degradation: this compound can be sensitive to prolonged heating or exposure to moisture.2. Variable Surface Preparation: Inconsistent timing or execution of the pre-deposition cleaning and surface treatment.[4]3. Chamber Memory Effects: Residue from previous runs (especially different chemistries) can affect the initial surface reactions. | 1. Precursor Handling: Ensure the precursor bubbler is maintained at the correct temperature and not heated for excessively long periods when idle. Use fresh precursor if degradation is suspected.2. Standardize Protocols: Document and strictly adhere to the surface preparation protocol, including chemical bath times, rinse durations, and time between treatment and loading into the ALD reactor.3. Chamber Cleaning: Run regular chamber cleaning and conditioning cycles, especially when changing precursors or processes. |
| High carbon or hydrogen impurity levels in the film. | 1. Incomplete Reactions: Pulse or purge times may be too short, leaving unreacted precursor ligands or reaction byproducts in the film.[11]2. Low Deposition Temperature: The temperature may be too low for the ligands of the this compound to be completely removed during the reaction.[3] | 1. Extend Pulse/Purge Times: Systematically increase the precursor and co-reactant pulse times to ensure surface saturation, and extend purge times to guarantee complete removal of non-reacted species and byproducts.2. Increase Deposition Temperature: Operating at a slightly higher temperature within the ALD window can enhance the reaction kinetics and lead to cleaner films.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of interfacial layer growth during HfO₂ ALD on silicon?
The primary cause is the oxidation of the silicon substrate. This can happen if the oxygen source (co-reactant) in the ALD process reacts with the silicon surface before or during the deposition of the HfO₂ film. This forms a thin layer of silicon dioxide (SiO₂) or silicate (B1173343) (HfSiₓOᵧ) between the silicon and the HfO₂.[2][5]
Q2: How does the choice of precursor affect the interfacial layer?
While this compound is a common choice, its reactivity and byproducts can influence the interface. Alkoxide precursors like Hf(OᵗBu)₄ are generally less aggressive than halide precursors (e.g., HfCl₄), but the choice of the oxygen co-reactant (H₂O vs. O₃ plasma) often has a more direct impact on interfacial oxidation.[1][9][12]
Q3: What is the "ALD temperature window" and how does it relate to the interfacial layer?
The ALD temperature window is the range of temperatures where the deposition process is self-limiting, resulting in a constant growth rate per cycle. Operating below this window can lead to precursor condensation and high impurity levels. Operating above it can cause precursor decomposition and uncontrolled CVD-like growth. For minimizing the interfacial layer, it is crucial to operate at the lower end of the ALD window (typically 250-300°C for many processes) to reduce the rate of oxidant diffusion and reaction with the silicon substrate.[3][13]
Q4: Is a completely zero-thickness interfacial layer possible on silicon?
Achieving a truly zero-thickness, abrupt interface between crystalline silicon and HfO₂ is extremely challenging. Most processes result in at least a sub-nanometer layer of silicate or oxide.[5] The goal is to make this layer as thin, stable, and electronically high-quality as possible. Techniques like remote plasma oxidation can form a deliberate, ultrathin SiO₂ layer that acts as a reaction barrier, effectively controlling the final IL thickness.[2]
Q5: Can Plasma-Enhanced ALD (PEALD) help reduce the interfacial layer?
PEALD can be a double-edged sword. The high-energy plasma can create more reactive species, potentially leading to a thicker interfacial layer. However, PEALD also allows for deposition at lower temperatures, which can slow down diffusion-based oxidation.[13] By carefully controlling the plasma parameters (power, duration, ion energy), it is possible to achieve dense, high-quality films at low temperatures with minimal IL growth.[7] Applying a substrate bias during PEALD is an advanced technique used to precisely control ion energy and improve film properties.[7]
Quantitative Data Summary
The following tables summarize the impact of key process parameters on interfacial layer (IL) thickness and film properties.
Table 1: Effect of Surface Preparation on HfO₂ Growth and Interfacial Layer
| Surface Preparation | HfO₂ Nucleation Behavior | Resulting Interfacial Layer | Key Benefit | Reference |
| HF-Last (H-passivated) | Slow, island-like growth | Potentially thinnest, but can be non-uniform | Minimizes initial oxide | [4][6] |
| Chemical Oxide (e.g., SC1) | Fast, uniform nucleation | Thicker, incorporates the initial chemical oxide | Promotes layer-by-layer growth | [1][4] |
| Remote H₂ Plasma | Fast nucleation | Thin, controlled oxynitride layer | Generates -OH sites with minimal oxidation | [4][6] |
| Chlorine-based Treatment | Fast nucleation | Very thin (~0.3 nm) SiOx/silicate layer | Creates Si-OH sites directly on Si | [5][10] |
Table 2: Influence of Deposition Temperature on Film Properties (HfCl₄/H₂O Process)
| Deposition Temperature (°C) | Growth Rate (Å/cycle) | Film Structure | Film Density (g/cm³) | Comments | Reference |
| 150 | ~1.1 | Amorphous | 7.6 | High growth rate, potential for higher impurity content. | [3] |
| 250 | ~0.8 | Amorphous | 8.9 | Good balance for amorphous films. | [3] |
| 350 | ~0.7 | Polycrystalline (monoclinic) | 9.3 | Higher density, but crystallization can increase leakage. | [3] |
Experimental Protocols
Protocol 1: ALD of HfO₂ on Silicon with HF-Last Surface Preparation
This protocol is designed to minimize the native oxide before deposition.
-
Substrate Cleaning:
-
Perform a standard RCA clean (SC1 and SC2 baths) on the Si(100) substrate to remove organic and metallic contaminants.
-
Rinse thoroughly with deionized (DI) water.
-
-
Surface Preparation (HF-Last):
-
Immerse the cleaned substrate in a dilute HF solution (e.g., 2% HF in DI water) for 60 seconds to strip the native/chemical oxide and create a hydrogen-passivated surface.
-
Rinse with DI water for 30 seconds.
-
Dry the substrate immediately using a nitrogen (N₂) gun.
-
Crucial: Load the substrate into the ALD reactor's load lock chamber as quickly as possible (ideally < 10 minutes) to minimize re-oxidation from the ambient air.
-
-
ALD Process:
-
Reactor Conditions:
-
Substrate Temperature: 250°C
-
Reactor Pressure: ~1 Torr
-
N₂ Carrier Gas Flow: 200 sccm
-
-
Precursor Setup:
-
This compound (Hf(OᵗBu)₄) bubbler temperature: 36°C
-
Co-reactant: DI water
-
-
Optional Surface Priming: To improve nucleation, perform 1-2 initial cycles of H₂O pulse/purge before introducing the hafnium precursor.
-
H₂O pulse: 0.1 s
-
N₂ purge: 10 s
-
-
ALD Cycles (Repeat N times for desired thickness):
-
Hf(OᵗBu)₄ pulse: 2.0 s
-
N₂ purge: 10 s
-
H₂O pulse: 0.1 s
-
N₂ purge: 10 s
-
-
-
Post-Deposition:
-
Cool the substrate under a high-purity N₂ environment before removing it from the reactor.
-
Characterize the film thickness and interfacial layer using ellipsometry and Transmission Electron Microscopy (TEM).
-
Visualizations
Logical Workflow Diagram
Caption: Troubleshooting logic for diagnosing thick interfacial layer growth.
Experimental Workflow Diagram
Caption: Experimental workflow for ALD of HfO₂ with HF-last preparation.
References
- 1. Surface Preparation Techniques for the Atomic Layer Deposition of Hafnium Oxide | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 2. jkps.or.kr [jkps.or.kr]
- 3. kirj.ee [kirj.ee]
- 4. ALD HfO2 surface preparation study | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. research.tue.nl [research.tue.nl]
- 8. rutchem.rutgers.edu [rutchem.rutgers.edu]
- 9. mdpi.com [mdpi.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. hwpi.harvard.edu [hwpi.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
Hafnium Tert-Butoxide Precursor: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and shelf life of hafnium tert-butoxide. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of this compound?
A1: The shelf life of this compound is not explicitly defined by a fixed duration but is highly dependent on storage and handling conditions. When stored under optimal conditions—in a cool, dry environment, under an inert atmosphere, and in a tightly sealed container—it is stable.[1][2] However, its high sensitivity to moisture and air means that improper handling can lead to rapid degradation.[3][4]
Q2: How should I properly store my this compound precursor?
A2: To ensure maximum stability and longevity, this compound should be stored in a cool, dry, and well-ventilated place.[1][5] The container must be kept tightly sealed to prevent exposure to moisture and air.[1][2] For long-term storage, keeping it in a freezer at temperatures around -29°C in a glovebox is also recommended.[6][7] It is crucial to handle the precursor under an inert gas, such as nitrogen, with minimal moisture and oxygen content.[8]
Q3: What are the signs of this compound degradation?
A3: Visual inspection can often reveal signs of degradation. Pure this compound should be a colorless and transparent liquid.[4][6][7] The appearance of a yellowish or brownish color, or turbidity, can indicate impurities or degradation.[4][6][7] Upon exposure to air and moisture, it decomposes, which can result in the formation of hafnium oxide fumes and organic acid vapors.[2]
Q4: My this compound appears discolored. Can I still use it?
A4: The use of discolored or turbid this compound is not recommended as it indicates potential degradation or impurities.[4][6][7] Such impurities can significantly impact the reproducibility and outcome of your experiments, particularly in applications like atomic layer deposition (ALD) or nanoparticle synthesis.[6][7] For high-purity applications, purification by vacuum distillation may be necessary if you suspect contamination.[4][6]
Q5: What are the primary decomposition products of this compound?
A5: this compound is sensitive to moisture and will hydrolyze upon contact with water.[3] This decomposition process yields organic acid vapors and hafnium oxide.[2] Under fire conditions, hazardous decomposition products include carbon oxides and hafnium oxide.[1]
Troubleshooting Guide
This guide will help you troubleshoot common issues related to the stability of your this compound precursor.
Problem: Inconsistent experimental results.
If you are experiencing variability in your deposition rates, film properties, or reaction yields, your this compound precursor may have degraded.
-
Step 1: Visual Inspection. Check the appearance of the precursor. As-purchased, high-purity this compound should be a colorless, transparent liquid.[4][6][7] If it appears yellow, brown, or cloudy, this is a strong indicator of degradation or contamination.[4][6]
-
Step 2: Review Handling Procedures. Ensure that the precursor is always handled under a dry, inert atmosphere (e.g., a glovebox) to prevent exposure to air and moisture.[7][8]
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Step 3: Verify Storage Conditions. Confirm that the precursor is stored in a tightly sealed container in a cool, dry place.[1][5] For sensitive applications, freezer storage is advisable.[6][7]
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Step 4: Consider Purification. If you suspect the precursor is impure but still potentially usable, consider purification via vacuum distillation.[4][6] This should only be attempted by personnel experienced with this technique.
Data Presentation
Table 1: Physical and Chemical Properties Related to Stability
| Property | Value | Citation |
| Appearance | Colorless to pale yellow liquid | [9] |
| Boiling Point | 90°C at 5 mmHg | [10][11] |
| Melting Point | 8°C | [9] |
| Density | 1.166 g/mL at 25°C | [10][11] |
| Flash Point | 28°C (closed cup) | [9] |
| Sensitivity | Air and moisture sensitive | [1][3][8][9][10] |
| Incompatible Materials | Strong oxidizing agents, water, air | [1][12] |
Experimental Protocols
Protocol 1: Recommended Handling and Storage Procedure for Maintaining Precursor Stability
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Receiving the Precursor: Upon receipt, visually inspect the container for any signs of damage or leakage. The precursor should be a clear, colorless liquid.
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Inert Atmosphere Handling: All transfers and handling of this compound must be performed under a dry, inert atmosphere, such as in a nitrogen-filled glovebox.
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Storage: Store the precursor in its original, tightly sealed container. For optimal shelf life, place the container in a cool, dark, and dry location. A freezer at -29°C is recommended for long-term storage.[6][7]
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Dispensing: When dispensing the liquid, use clean, dry syringes or cannulas that have been purged with an inert gas.
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Sealing: After use, ensure the container is tightly resealed. It is good practice to wrap the cap with paraffin (B1166041) film as an extra precaution against moisture ingress.
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Avoid Contamination: Never return any unused precursor to the original container. Avoid introducing any potential contaminants.
Protocol 2: Quality Assessment by Visual Inspection
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Reference: High-purity this compound should be a completely colorless and transparent liquid.[4][6][7]
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Inspection: Before each use, hold the container up to a light source and observe the color and clarity of the liquid.
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Pass Criteria: The liquid should be free of any yellow or brown tint and should not contain any suspended particles or exhibit any cloudiness (turbidity).
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Fail Criteria: If the liquid is discolored or turbid, it is an indication of potential degradation or contamination, and the precursor should not be used for applications requiring high purity.[4][6][7]
Visualizations
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. gelest.com [gelest.com]
- 3. HAFNIUM ALKOXIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 4. chemrxiv.org [chemrxiv.org]
- 5. fishersci.com [fishersci.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of zirconium( iv ) and hafnium( iv ) isopropoxide, sec -butoxide and tert -butoxide - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01280A [pubs.rsc.org]
- 8. ereztech.com [ereztech.com]
- 9. Hafnium (IV) tert-butoxide | HfTB | Hf[OC(CH3)3]4 – Ereztech [ereztech.com]
- 10. chembk.com [chembk.com]
- 11. Hafnium(IV) tert-butoxide 99.99 trace metals purity excludes 2000 ppm zirconium. 2172-02-3 [sigmaaldrich.com]
- 12. gelest.com [gelest.com]
Strategies to improve the growth rate of HfO2 with Hafnium tert-butoxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deposition of Hafnium Oxide (HfO₂) thin films using Hafnium tert-butoxide as a precursor.
Troubleshooting Guide
This guide addresses common issues encountered during HfO₂ deposition that can impact the growth rate and film quality.
Issue: Low or Inconsistent HfO₂ Growth Rate
A diminished or fluctuating growth rate is a frequent challenge. The following sections break down potential causes and their solutions.
Sub-optimal Deposition Temperature
The deposition temperature is a critical parameter that directly influences the reaction kinetics and precursor stability.
-
Problem: The temperature may be outside the optimal window for this compound. If the temperature is too low, the precursor's reactivity will be reduced, leading to a lower growth rate. Conversely, if the temperature is too high, the precursor may begin to decompose before reaching the substrate, which can also hinder controlled layer-by-layer growth in Atomic Layer Deposition (ALD). This compound is reported to not decompose at temperatures below 225°C.[1]
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Solution: Verify and adjust the substrate temperature to be within the optimal range for the specific deposition process (ALD or Chemical Vapor Deposition - CVD). For CVD processes using this compound, a temperature range of 250–450°C has been utilized.[1] It is crucial to perform a temperature series experiment to identify the ideal window for your specific reactor and substrate.
Inadequate Precursor Delivery
Consistent and sufficient delivery of the this compound vapor to the reaction chamber is essential for achieving the desired growth rate.
-
Problem: this compound has a relatively high vapor pressure (0.07 Torr at 25°C and 1 Torr at 65°C), which is advantageous for vapor delivery.[1] However, issues can still arise from an improperly heated precursor vessel or delivery lines, or from incorrect carrier gas flow rates.
-
Solution:
-
Ensure the this compound container is heated to a stable and appropriate temperature to generate sufficient vapor pressure.
-
Check that all precursor delivery lines are heated to a temperature that prevents condensation but avoids decomposition.
-
Optimize the carrier gas flow rate to ensure efficient transport of the precursor vapor to the substrate.
-
Co-reactant and Purge Cycle Issues (ALD Specific)
In ALD, the choice of co-reactant and the duration of pulse and purge cycles are critical for achieving self-limiting growth.
-
Problem: Insufficient co-reactant (e.g., water, ozone) exposure will lead to incomplete surface reactions, resulting in a lower growth per cycle (GPC). Inversely, inadequate purging can lead to unwanted CVD-like reactions and potential contamination.
-
Solution:
-
Optimize the pulse time for both the this compound and the co-reactant to ensure complete surface saturation.
-
Ensure that the purge times are long enough to remove all unreacted precursor and reaction byproducts from the chamber before the next pulse.
-
A general troubleshooting workflow for low growth rate is depicted below:
Caption: Troubleshooting workflow for low HfO₂ growth rate.
Frequently Asked Questions (FAQs)
Q1: What is the expected growth rate for HfO₂ using this compound?
The growth rate of HfO₂ is highly dependent on the deposition technique (ALD vs. CVD) and the specific process parameters. For CVD, the growth rate is often reported in thickness per unit time (e.g., nm/min), while for ALD, it is given as growth per cycle (GPC) in Å/cycle. While specific GPC data for this compound is less common in the literature compared to other precursors, related alkoxide precursors can provide an estimate. For comparison, other hafnium precursors show a range of growth rates under different conditions.
Q2: How does the choice of co-reactant affect the HfO₂ growth rate?
The co-reactant plays a significant role in the surface chemistry of the deposition process.
-
Water (H₂O): A common co-reactant in ALD that provides hydroxyl (-OH) groups on the surface for the precursor to react with. The density of these -OH groups can be temperature-dependent, which in turn affects the growth rate.[2]
-
Ozone (O₃): A more reactive oxidant than water, which can sometimes lead to higher growth rates and different film properties.[3]
-
Oxygen Plasma: Can also be used as an oxygen source and may influence the growth rate and film quality.
The optimal co-reactant will depend on the desired film properties and the specific deposition setup.
Q3: Can this compound be used for both ALD and CVD?
Yes, this compound is a versatile precursor that can be used for both ALD and CVD of HfO₂.[1] Its high vapor pressure and thermal stability make it suitable for both techniques. The choice between ALD and CVD will depend on the specific application requirements, such as the need for precise thickness control and conformality (favored by ALD) versus higher deposition rates (often achievable with CVD).
Q4: What are the signs of precursor decomposition and how can it be avoided?
Signs of precursor decomposition include a rapid, uncontrolled increase in deposition rate, poor film uniformity, and potential carbon contamination in the film. This compound is known to be stable up to 225°C.[1] To avoid decomposition, ensure that the temperature of the precursor vessel and delivery lines does not exceed this limit. Also, operate within the established ALD temperature window, as temperatures above this window can lead to thermal decomposition on the substrate.
Quantitative Data Summary
The following table summarizes HfO₂ growth rates achieved with various hafnium precursors and co-reactants at different deposition temperatures. This data is provided for comparative purposes to aid in process development.
| Precursor | Co-reactant | Deposition Temperature (°C) | Growth Rate | Deposition Method | Reference |
| tert-butoxytris(ethylmethylamido)hafnium (BTEMAH) | Ozone | 300 | 0.16 nm/cycle | ALD | [3] |
| Hafnium tetrachloride (HfCl₄) | Water | 150 - 350 | Growth rate decreases with increasing temperature | ALD | [2] |
| Tetrakis(dimethylamino)hafnium (TDMAH) | Water | 85 - 240 | ~1.2 - 1.4 Å/cycle | ALD | [4] |
| Tetrakis(dimethylamino)hafnium (TDMAH) | Water | 350 | GPC increases due to decomposition | ALD | [5] |
| Tetrakis(ethylmethylamino)hafnium (TEMAH) | Ozone | 160 - 320 | Slight decrease in deposition rate with increasing temperature | ALD | [6] |
| Hafnium-tetra-tert-butoxide (HTB) | Self-decomposition | 250 - 450 | Activation energy of 30 kJ/mole | CVD | [1] |
Experimental Protocols
Below is a representative experimental protocol for the Atomic Layer Deposition of HfO₂ using a hafnium precursor and water. This should be adapted and optimized for your specific equipment and substrate.
Objective: Deposit a ~10 nm HfO₂ thin film on a Si (100) substrate.
Precursor: this compound Co-reactant: Deionized Water (H₂O)
Deposition Parameters:
-
Substrate Preparation:
-
Clean the Si (100) substrate using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
-
A thin native or chemically grown oxide layer is often present and can serve as a suitable starting surface.
-
-
Precursor and Co-reactant Handling:
-
Heat the this compound vessel to 60-75°C to achieve adequate vapor pressure.
-
Maintain the precursor delivery lines at a temperature slightly above the vessel temperature (e.g., 80-90°C) to prevent condensation.
-
Keep the deionized water at room temperature.
-
-
Deposition Cycle:
-
Substrate Temperature: 250°C
-
Carrier Gas: N₂ at a flow rate of 200 sccm
-
ALD Cycle Sequence:
-
This compound Pulse: 0.5 seconds
-
N₂ Purge: 10 seconds
-
H₂O Pulse: 0.1 seconds
-
N₂ Purge: 15 seconds
-
-
-
Number of Cycles: To achieve a target thickness of ~10 nm, the number of cycles will depend on the determined GPC for your system. For an estimated GPC of 1.0 Å/cycle, 100 cycles would be required.
-
Post-Deposition:
-
Cool down the reactor under a continuous N₂ flow.
-
Characterize the film thickness and properties using appropriate techniques (e.g., ellipsometry, X-ray reflectivity).
-
A diagram of a typical ALD cycle is shown below:
Caption: A typical four-step ALD cycle for HfO₂ deposition.
References
- 1. rutchem.rutgers.edu [rutchem.rutgers.edu]
- 2. kirj.ee [kirj.ee]
- 3. Atomic layer deposition of hafnium oxide from tert-butoxytris(ethylmethylamido)hafnium and ozone: rapid growth, high density and thermal stability - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Atomic Layer Deposition of HfO2 Films Using TDMAH and Water or Ammonia Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hwpi.harvard.edu [hwpi.harvard.edu]
Technical Support Center: Mitigating Hydrolysis of Hafnium tert-butoxide
This guide provides researchers, scientists, and drug development professionals with essential information for handling Hafnium tert-butoxide, focusing on the prevention and mitigation of hydrolysis. This compound is a valuable precursor, particularly in the synthesis of hafnium oxide (HfO₂) nanoparticles and thin films, but its high sensitivity to moisture requires specific handling techniques to ensure experimental success and reagent purity.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a problem?
A1: this compound is highly reactive with water (moisture).[4][5] This reaction, known as hydrolysis, breaks down the molecule to form hafnium oxide (HfO₂) and tert-butanol. This is problematic because it consumes the active reagent, can lead to the formation of insoluble precipitates that interfere with reactions, and ultimately results in low or no yield of the desired product.[6][7] Maintaining anhydrous (water-free) conditions is therefore critical.
Q2: What are the visible signs of hydrolysis?
A2: Pure this compound should be a colorless and transparent liquid.[6][7][8] The primary signs of hydrolysis are the solution turning cloudy, turbid, or yellowish, and the formation of a white solid precipitate (hafnium oxide).[6][7] If you observe these changes, your material has likely been exposed to moisture.
Q3: How should I properly store this compound?
A3: To prevent hydrolysis and degradation, this compound must be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[4][5][9] For long-term stability, storage in a freezer at approximately -29 °C inside a glovebox is recommended.[6][8]
Q4: Can I use commercial this compound as received?
A4: It is often recommended to purify commercial this compound before use.[6][10] There can be significant batch-to-batch and supplier-to-supplier variability in purity, with some products arriving slightly yellow or turbid, indicating partial hydrolysis.[6][7][10] Purification by vacuum distillation is the advised method to ensure a colorless, transparent liquid suitable for sensitive applications.[6][7]
Q5: What is the best way to handle this compound to prevent hydrolysis?
A5: The most effective way to prevent hydrolysis is to handle the compound exclusively under a dry, inert atmosphere.[11][12][13] The two primary methods for this are using a glovebox or a Schlenk line.[11] These techniques are designed to prevent the compound from coming into contact with ambient air, which contains both oxygen and moisture.[11][12]
Q6: Which inert gas, Argon or Nitrogen, is better for handling this compound?
A6: Both nitrogen and argon are suitable for creating an inert atmosphere. Nitrogen is the most common and cost-effective choice.[13] Argon is heavier than air and more chemically inert under extreme conditions, making it the preferred choice for highly sensitive reactions, though it is more expensive.[13] For most standard procedures involving this compound, a dry nitrogen atmosphere is sufficient.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The this compound container or reaction flask has a cloudy appearance or contains a white solid. | Hydrolysis due to moisture exposure. This could be from improper storage, a leak in the inert atmosphere setup, or the use of wet solvents or glassware. | 1. Discard the contaminated material if severely compromised. 2. For minor contamination, purify the this compound via vacuum distillation (see Protocol 3).[6][7] 3. Review your handling procedures; ensure all glassware is rigorously dried (flame-dried under vacuum is best) and solvents are anhydrous.[14] |
| A reaction using this compound results in a very low yield or fails completely. | 1. Degraded Precursor: The this compound may have hydrolyzed prior to the reaction. 2. Contamination during reaction: Moisture or air was introduced during the experimental setup or reagent addition. | 1. Check the purity of your starting material. If it appears cloudy, purify it by vacuum distillation.[10] 2. Ensure your reaction setup is completely free of air and moisture. Use proper Schlenk line or glovebox techniques, including purging all glassware with inert gas.[15] 3. Use only anhydrous solvents, dried over molecular sieves or by other appropriate methods.[10] |
| I am not sure if my inert atmosphere is adequate. | Leaks or improper purging. Small leaks in a Schlenk line or glovebox can introduce enough moisture to cause hydrolysis. Insufficient purging of glassware will leave residual air and moisture. | 1. Schlenk Line: Ensure the bubbler shows a steady, positive flow of 2-3 bubbles per second.[15] When attaching new glassware, perform at least three evacuate-refill cycles to remove all air.[11][14] 2. Glovebox: Check the oxygen and moisture analyzer readings to ensure they are within the acceptable low ppm range. Ensure the antechamber is properly evacuated and refilled before bringing items into the box.[15] |
Quantitative Data and Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₃₆HfO₄ | [4][9] |
| Molecular Weight | 470.94 g/mol | [9] |
| CAS Number | 2172-02-3 | [9] |
| Appearance | Colorless, transparent liquid | [6][7][8] |
| Purity Concerns | Commercial products can be yellowish or turbid. | [6][7][10] |
| Purification Method | Vacuum Distillation | [6][7] |
| Distillation Conditions | ~30 °C at 50 mTorr | [6][8] |
Experimental Protocols
Protocol 1: General Handling and Dispensing in a Glovebox
A glovebox provides the most secure environment for handling highly air- and moisture-sensitive compounds.[12][16]
-
Preparation: Ensure the glovebox atmosphere has low levels of oxygen and water (typically <1 ppm). Transfer all necessary items (this compound container, spatulas, weighing boats, flasks, septa, anhydrous solvent) into the glovebox via the antechamber, performing at least three evacuate-refill cycles.[15]
-
Equilibration: Allow the items to sit inside the glovebox for at least 30 minutes to ensure any adsorbed surface moisture is removed into the glovebox atmosphere.
-
Dispensing: Carefully open the this compound container inside the glovebox. Using a clean, dry syringe or pipette, draw the required volume of the liquid.
-
Transfer: Dispense the liquid directly into the reaction flask, which has also been brought into the glovebox.
-
Sealing: Tightly seal the this compound primary container. Seal the reaction flask (e.g., with a septum or glass stopper) before removing it from the glovebox for the next steps of your experiment.
Protocol 2: Handling Using a Schlenk Line
A Schlenk line is a versatile tool for manipulating air-sensitive reagents when a glovebox is not available or necessary.[15][17]
-
Glassware Preparation: Assemble your reaction flask (e.g., a Schlenk flask) and any other necessary glassware. Heat the glassware with a heat gun or flame-dry it under vacuum to remove all adsorbed water.[11][14] Allow it to cool to room temperature under vacuum.
-
Purging: Subject the cooled flask to at least three "evacuate-refill" cycles.[11] This involves evacuating the flask using the Schlenk line vacuum and then backfilling it with a positive pressure of dry, inert gas (e.g., nitrogen or argon).[14]
-
Reagent Transfer (Syringe): The this compound should be in a Sure/Seal™ bottle or a similar air-tight, septum-sealed container.
-
With the reaction flask under a positive pressure of inert gas (indicated by gas flow through the bubbler), pierce the flask's septum with a bleed needle to allow gas to exit.[15]
-
Purge a dry syringe and needle with inert gas.
-
Pierce the septum of the this compound container and draw the required volume.
-
Transfer the liquid to the reaction flask by piercing its septum and dispensing the contents.
-
Remove the syringe and then the bleed needle from the reaction flask.
-
-
Reagent Transfer (Cannula): For larger volumes, a cannula transfer is preferred.
-
Following steps 1 and 2, place septa on both the source flask (containing this compound) and the receiving flask.
-
Under a positive flow of inert gas, insert one end of a double-tipped needle (cannula) through the septum of the source flask, keeping the needle tip above the liquid level. Insert the other end into the receiving flask.
-
Insert a bleed needle into the receiving flask.
-
Lower the cannula tip into the liquid in the source flask. The positive pressure in the source flask will push the liquid through the cannula into the receiving flask.
-
Once the transfer is complete, remove the cannula from the receiving flask, then the source flask, and finally remove the bleed needle.
-
Protocol 3: Purification by Vacuum Distillation
If your this compound is cloudy or discolored, distillation is necessary.[6][7] This must be done using air-free techniques.
-
Setup: Assemble a distillation apparatus using oven-dried Schlenk-type glassware. Connect the apparatus to a Schlenk line.
-
Purging: Perform at least three evacuate-refill cycles on the entire distillation setup to ensure it is under an inert atmosphere.
-
Transfer: Transfer the impure this compound to the distillation flask using either a glovebox or cannula transfer.
-
Distillation:
-
Cool the receiving flask with an ice-water bath to ensure efficient condensation.[6][8]
-
Slowly apply a high vacuum (e.g., ~50 mTorr).
-
Gently heat the distillation flask. This compound will distill at approximately 30-45 °C under high vacuum.[6][8][10]
-
Collect the purified, colorless liquid in the receiving flask.
-
-
Completion: Once distillation is complete, backfill the system with inert gas. The purified product can be transferred to a suitable storage flask under inert atmosphere.
Visual Guides
Caption: The reaction of this compound with water.
Caption: General workflow for handling this compound.
Caption: Decision guide for choosing between a glovebox and Schlenk line.
References
- 1. Chemisorption and Surface Reaction of Hafnium Precursors on the Hydroxylated Si(100) Surface | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structural characterization of a family of modified this compound for use as precursors to hafnia nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ereztech.com [ereztech.com]
- 5. gelest.com [gelest.com]
- 6. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of zirconium( iv ) and hafnium( iv ) isopropoxide, sec -butoxide and tert -butoxide - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01280A [pubs.rsc.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Air-free technique - Wikipedia [en.wikipedia.org]
- 12. ossila.com [ossila.com]
- 13. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Validation & Comparative
A Comparative Guide to the Characterization of HfO2 Thin Films Grown from Hafnium Tert-Butoxide
Hafnium dioxide (HfO2) has emerged as a critical high-k dielectric material, integral to the advancement of next-generation semiconductor devices. Its high dielectric constant, wide bandgap, and thermal stability make it a superior alternative to traditional silicon dioxide (SiO2) gate dielectrics.[1][2][3][4][5][6] The choice of precursor and deposition method significantly influences the resulting thin film's properties. This guide provides a detailed comparison of HfO2 thin films grown using hafnium tert-butoxide [Hf(OtBu)4] with those produced from other common precursors and deposition techniques.
Performance Comparison of HfO2 Thin Films
The properties of HfO2 thin films are highly dependent on the deposition method and the precursor used. This compound is a popular organometallic precursor due to its high vapor pressure and ability to deposit stoichiometric HfO2 without an additional oxygen source under certain conditions.[1][7] However, like other organometallic precursors, it can be susceptible to carbon contamination.[1]
Below is a comparative summary of the key physical and electrical properties of HfO2 thin films grown from this compound and other alternative precursors via various deposition methods.
Table 1: Physical and Electrical Properties of HfO2 Thin Films Grown from Various Precursors and Methods
| Precursor | Deposition Method | Deposition Temperature (°C) | Dielectric Constant (k) | Leakage Current Density (A/cm²) | Refractive Index (n) | Band Gap (eV) |
| This compound (HTB) | CVD | 400 | ~26 | 2.6 x 10⁻⁵ (annealed) | - | - |
| Tetrakis(ethylmethylamido)hafnium (TEMAH) | ALD | 100 | - | Significantly increased after annealing | - | - |
| Tetrakis(dimethylamino)hafnium (TDMAH) & O₃ | ALD | 200-275 | - | - | - | - |
| HfCl₄ & H₂O/O₃ | ALD | 300 | - | Superior with O₃ | - | - |
| Hf(NO₃)₄ | ALD | 180 | - | - | - | 5.7 |
| Tetrakis(tetrahydroborato)hafnium & H₂O | ALD | 100-175 | - | - | - | - |
| Metal Target | Pulsed DC Magnetron Sputtering | Room Temp | - | - | ~2.1 | - |
| Hf[N(C₂H₅)₂]₄ | AVD | 400-500 | ~25 | - | 1.95-2.05 | 5.8 |
| Metal Target | RF Sputtering | Room Temp | 23 (annealed) | 2.7 x 10⁻⁵ (at 3V, annealed) | - | - |
Experimental Methodologies
The characterization of HfO2 thin films involves a suite of analytical techniques to determine their structural, optical, and electrical properties.
Deposition Techniques:
-
Chemical Vapor Deposition (CVD): In a typical CVD process using this compound, the precursor is introduced into a reactor at temperatures between 250-450°C and pressures of 1 to 2 mTorr.[7] The precursor decomposes on the substrate surface to form the HfO2 film.
-
Atomic Layer Deposition (ALD): ALD is a self-limiting process that allows for precise thickness control at the atomic level.[2][8] It involves sequential pulses of the precursor (e.g., TEMAH, HfCl₄) and a reactant (e.g., H₂O, O₃) into the deposition chamber, separated by inert gas purges.[8][9][10]
-
Plasma-Enhanced Atomic Layer Deposition (PEALD): PEALD is a variation of ALD that uses plasma to enhance the reaction process, often allowing for lower deposition temperatures.[11]
-
Sputtering: This physical vapor deposition (PVD) method involves bombarding a hafnium or HfO2 target with high-energy ions in a plasma, causing atoms or molecules to be ejected and deposited onto the substrate.[12][13]
Characterization Techniques:
-
Structural and Morphological Analysis:
-
X-ray Diffraction (XRD): Used to determine the crystalline structure and phase of the HfO2 films.[3][4][14]
-
Transmission Electron Microscopy (TEM): Provides high-resolution cross-sectional images to visualize the film thickness, interfacial layers, and crystallinity.[4][7][14]
-
Atomic Force Microscopy (AFM): Measures the surface topography and roughness of the deposited films.[7]
-
-
Optical Analysis:
-
Chemical Composition Analysis:
-
X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition and chemical states of the elements within the film and at the interface.[3][9][14]
-
Rutherford Backscattering Spectrometry (RBS): Determines the elemental composition and film thickness.[3][4][9]
-
Medium Energy Ion Scattering (MEIS): Provides high-resolution depth profiling of the elemental composition near the surface and interface.[7][9]
-
-
Electrical Characterization:
-
Capacitance-Voltage (C-V) Measurements: Used to determine the dielectric constant, equivalent oxide thickness (EOT), and fixed charge density of metal-oxide-semiconductor (MOS) capacitor structures.[7][13][15][16]
-
Current-Voltage (I-V) Measurements: Characterizes the leakage current density and breakdown voltage of the dielectric film.[7][9][13][15]
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the deposition and characterization of HfO2 thin films.
Caption: A typical experimental workflow for HfO2 thin film characterization.
This guide provides a foundational comparison of HfO2 thin films grown from this compound against other common methods. The selection of the optimal precursor and deposition technique is contingent upon the specific application requirements, balancing factors such as desired electrical performance, thermal budget, and process integration compatibility.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. mdpi.com [mdpi.com]
- 4. jkps.or.kr [jkps.or.kr]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. rutchem.rutgers.edu [rutchem.rutgers.edu]
- 8. web.engr.oregonstate.edu [web.engr.oregonstate.edu]
- 9. physics.uwo.ca [physics.uwo.ca]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Structural, Optical and Electrical Properties of HfO2 Thin Films Deposited at Low-Temperature Using Plasma-Enhanced Atomic Layer Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Structural, Optical, Corrosion, and Mechanical Properties of HfO2 Thin Films Deposited Using Pulsed DC Magnetron Sputtering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijsr.net [ijsr.net]
- 14. mdpi.com [mdpi.com]
- 15. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 16. research.tue.nl [research.tue.nl]
A Comparative Guide to Hafnium Precursors: Hafnium tert-butoxide vs. TEMAH
For researchers, scientists, and professionals in drug development, the selection of an appropriate precursor is a critical decision in the atomic layer deposition (ALD) and chemical vapor deposition (CVD) of high-quality hafnium-based thin films. This guide provides an objective comparison of two common hafnium precursors: Hafnium tert-butoxide and Tetrakis(ethylmethylamino)hafnium (TEMAH), supported by experimental data to inform precursor selection for specific applications.
The quality of hafnium oxide (HfO₂) thin films, which are crucial as high-k dielectrics in semiconductor devices, is intrinsically linked to the choice of the hafnium precursor. An ideal precursor should exhibit high volatility, good thermal stability at delivery and deposition temperatures, high reactivity with the co-reactant, and produce high-purity films with desirable electrical properties. This comparison focuses on the performance of this compound and TEMAH in these key areas.
Performance Comparison
This compound (Hf[OC(CH₃)₃]₄) and TEMAH (Hf[N(CH₃)(C₂H₅)]₄) are both volatile precursors used for the deposition of hafnium oxide. However, they belong to different chemical families—alkoxide and amide, respectively—which influences their deposition characteristics and the properties of the resulting films.
Amide-based precursors like TEMAH are known for their high reactivity, which can allow for lower deposition temperatures. In contrast, alkoxide precursors such as this compound may require different process conditions. The choice between these precursors often involves a trade-off between deposition temperature, growth rate, film purity, and thermal stability of the precursor itself.
Quantitative Data Summary
The following table summarizes the key physical and deposition properties of this compound and TEMAH.
| Property | This compound | TEMAH |
| Chemical Formula | Hf[OC(CH₃)₃]₄ | Hf[N(CH₃)(C₂H₅)]₄ |
| Molecular Weight | 470.94 g/mol | 410.90 g/mol |
| Physical State | Liquid | Liquid |
| Melting Point | 8 °C | < -50 °C |
| Boiling Point | 90 °C @ 5 mmHg | 78 °C @ 0.01 mmHg |
| Density | 1.166 g/mL at 25 °C | 1.324 g/mL at 25 °C |
| ALD Window | 250-300 °C (for hafnium isopropoxide, a related alkoxide) | 200-300 °C |
| Growth Per Cycle (GPC) | Not explicitly found for Hf(OtBu)4 | ~0.1 nm/cycle (with O₃) |
| Thermal Stability | Stable in the gas phase up to at least 150°C. | Can partially decompose at 120°C and more significantly at 150°C. Rapid decomposition observed between 275°C and 300°C. |
Experimental Protocols
The deposition of high-quality hafnium oxide thin films is highly dependent on the specific experimental conditions. Below are generalized methodologies for Atomic Layer Deposition (ALD) using this compound and TEMAH.
Generalized Atomic Layer Deposition (ALD) Workflow for Hafnium Oxide
A typical ALD process for depositing HfO₂ consists of sequential, self-limiting surface reactions. The general workflow is as follows:
1. Substrate Preparation: The silicon substrate is cleaned to remove organic contaminants and the native oxide layer. A common procedure involves a standard RCA clean followed by a dip in dilute hydrofluoric acid (HF).
2. Precursor and Oxidant Delivery:
-
Hafnium Precursor: The hafnium precursor (this compound or TEMAH) is heated in a bubbler to achieve the desired vapor pressure. For instance, TEMAH is often heated to between 75°C and 95°C. An inert carrier gas, such as argon or nitrogen, transports the precursor vapor into the reaction chamber.
-
Oxidant: The oxidant, typically water (H₂O) or ozone (O₃), is introduced into the chamber in a separate step.
3. ALD Cycle: A single ALD cycle consists of four sequential steps:
-
Pulse A (Hafnium Precursor): The hafnium precursor vapor is pulsed into the chamber and chemisorbs onto the substrate surface in a self-limiting reaction.
-
Purge A (Inert Gas): The chamber is purged with an inert gas to remove any unreacted precursor and gaseous byproducts.
-
Pulse B (Oxidant): The oxidant is pulsed into the chamber and reacts with the precursor layer on the surface to form a layer of hafnium oxide.
-
Purge B (Inert Gas):
Hafnium Precursor Face-Off: Hafnium Tert-Butoxide vs. Hafnium Tetrachloride for Atomic Layer Deposition
In the realm of advanced semiconductor manufacturing, the precise deposition of high-quality hafnium oxide (HfO₂) thin films is paramount for the fabrication of next-generation electronic devices. Atomic Layer Deposition (ALD) stands out as a key enabling technology for this, and the choice of the hafnium precursor is a critical determinant of the final film properties. This guide provides a comprehensive performance evaluation of two commonly employed precursors: the metal-organic Hafnium tert-butoxide (HtB) and the inorganic Hafnium tetrachloride (HfCl₄).
Performance Metrics: A Side-by-Side Comparison
The selection of an optimal ALD precursor hinges on a variety of performance indicators, including the deposition temperature window, growth per cycle (GPC), film purity, and the electrical characteristics of the resulting HfO₂ film. The following table summarizes key quantitative data for HtB and HfCl₄ based on reported experimental findings.
| Performance Metric | This compound (HtB) | Hafnium tetrachloride (HfCl₄) |
| Deposition Temperature | 250 - 350°C[1][2] | 180 - 600°C[3] |
| Growth Per Cycle (GPC) | ~0.9 Å/cycle[2] | ~0.55 - 1.8 Å/cycle[4] |
| Film Purity | Carbon incorporation can be a concern[2] | Chlorine contamination is a primary concern[4] |
| Byproducts | Tert-butanol (B103910) | Hydrochloric acid (HCl) |
| Precursor Volatility | High | Moderate, requires heating to ~190°C to achieve 1 Torr[5] |
| Thermal Stability | Decomposes above 370°C | High thermal stability, sublimes at 320°C[5] |
| Dielectric Constant (k) | ~16 | ~12 - 17 |
| Leakage Current | Generally low, but can be affected by impurities | Can be higher due to Cl residues and defects |
Experimental Insights and Methodologies
The performance data presented above is derived from numerous experimental studies. Understanding the methodologies employed is crucial for interpreting the results.
ALD Process for HfO₂ using this compound (HtB)
A typical thermal ALD process using HtB and water (H₂O) as the co-reactant involves the following steps:
-
HtB Pulse: HtB vapor is introduced into the reaction chamber, where it chemisorbs onto the substrate surface. The bulky tert-butoxide ligands facilitate a self-limiting reaction.
-
Purge: An inert gas, such as nitrogen (N₂), is flowed through the chamber to remove any unreacted HtB and gaseous byproducts.
-
H₂O Pulse: Water vapor is pulsed into the chamber, reacting with the surface-bound HtB species to form Hf-O bonds and releasing tert-butanol as a byproduct.
-
Purge: Another purge step removes the water vapor and reaction byproducts, leaving a pristine HfO₂ layer.
This cycle is repeated to achieve the desired film thickness. The substrate temperature is a critical parameter, typically maintained between 250°C and 350°C to ensure self-limiting growth and prevent precursor decomposition.[1][2]
ALD Process for HfO₂ using Hafnium tetrachloride (HfCl₄)
The ALD of HfO₂ from HfCl₄ and H₂O follows a similar four-step cycle:
-
HfCl₄ Pulse: Solid HfCl₄ is heated to generate sufficient vapor pressure, and the vapor is pulsed into the reactor. It reacts with the hydroxylated substrate surface.
-
Purge: Inert gas removes excess HfCl₄ and any physisorbed molecules.
-
H₂O Pulse: Water vapor is introduced, reacting with the surface-adsorbed hafnium species to form HfO₂ and liberating hydrochloric acid (HCl) as a byproduct.
-
Purge: The final purge step removes the HCl and any remaining water vapor.
The ALD window for HfCl₄ is broader than that of HtB, ranging from approximately 180°C to 600°C.[3] However, higher deposition temperatures are often employed to minimize chlorine contamination in the film.[4]
Visualizing the ALD Process and Precursor Comparison
To better illustrate the ALD cycles and the logical relationship in precursor selection, the following diagrams are provided.
Caption: ALD cycles for HfO₂ deposition using HtB and HfCl₄ precursors.
Caption: Decision factors for selecting between HtB and HfCl₄ precursors.
Concluding Remarks
The choice between this compound and Hafnium tetrachloride for the ALD of HfO₂ is a nuanced decision that depends on the specific application requirements.
-
This compound offers the advantage of a lower deposition temperature window and avoids the corrosive HCl byproduct. However, it is more susceptible to thermal decomposition and can lead to carbon impurities in the film if the process is not carefully controlled.
-
Hafnium tetrachloride is a thermally stable and cost-effective precursor that can provide a higher growth rate. The primary drawback is the potential for chlorine contamination, which can degrade the electrical properties of the HfO₂ film, and the corrosive nature of the HCl byproduct, which poses equipment challenges.
Ultimately, researchers and engineers must weigh the trade-offs between deposition conditions, film purity, and electrical performance to select the most suitable precursor for their specific needs in the development of advanced semiconductor devices.
References
A Comparative Guide to Analytical Techniques for Hafnium Tert-Butoxide Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of Hafnium tert-butoxide, a critical precursor in various high-tech applications, including semiconductor manufacturing and advanced materials synthesis. Ensuring the purity of this organometallic compound is paramount for achieving desired material properties and device performance. This document outlines the principles, experimental protocols, and comparative performance of several analytical methods, supported by experimental data summaries and visual workflows.
Introduction to this compound and Its Purity Requirements
Hafnium (IV) tert-butoxide (Hf[OC(CH₃)₃]₄) is a volatile, liquid metal alkoxide precursor favored for the deposition of hafnium oxide (HfO₂) thin films via processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). The electronics industry, in particular, demands stringent purity levels for this compound, as even trace metallic and organic impurities can adversely affect the electrical properties of the resulting dielectric layers. Common impurities include zirconium, other transition metals, and residual chlorides from synthesis.
Key Analytical Techniques for Purity Assessment
A multi-faceted approach is often necessary for a comprehensive purity analysis of this compound. The following sections detail the most effective analytical techniques for this purpose.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR is a powerful technique for determining the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known concentration.[1][2] It provides information about the molecular structure and can identify and quantify organic impurities.
Data Presentation:
| Parameter | Description | Typical Value/Range |
| Purity Assay | Molar purity of this compound | > 99.5% |
| Limit of Detection (LOD) | For organic impurities | ~0.05 mol% |
| Key ¹H NMR Signal (Hf[OC(CH₃)₃]₄) | Singlet from the tert-butoxy (B1229062) protons | ~1.3 ppm (in C₆D₆) |
| Common Impurities Detected | tert-Butanol (B103910), residual synthesis solvents | Varies |
Experimental Protocol:
-
Sample Preparation (in a glovebox or under inert atmosphere):
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh a suitable, certified internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic anhydride) into the same NMR tube. The standard should have a known purity, be stable, and have resonances that do not overlap with the analyte.
-
Add a known volume of a deuterated solvent (e.g., benzene-d₆, C₆D₆) to dissolve both the sample and the standard.
-
Seal the NMR tube securely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for complete magnetization recovery, which is crucial for accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the characteristic signal of this compound and a well-resolved signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Principle: ICP-MS is an elemental analysis technique capable of detecting and quantifying trace and ultra-trace metal impurities with high sensitivity. The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected.
Data Presentation:
| Element | Typical Specification Limit (ppb) |
| Zirconium (Zr) | < 100 |
| Aluminum (Al) | < 10 |
| Iron (Fe) | < 10 |
| Copper (Cu) | < 5 |
| Sodium (Na) | < 20 |
| Potassium (K) | < 20 |
Experimental Protocol:
-
Sample Preparation (in a clean environment):
-
Due to the organic matrix of this compound, direct analysis is challenging. Sample digestion is required.
-
Accurately weigh a small amount of the this compound sample (e.g., 0.1 g) into a clean, inert digestion vessel (e.g., PFA).
-
Add a mixture of high-purity nitric acid (HNO₃) and hydrofluoric acid (HF) for complete digestion. Microwave-assisted digestion is often employed to ensure complete decomposition of the organometallic matrix.[3][4]
-
After digestion, dilute the sample to a known volume with deionized water.
-
-
ICP-MS Analysis:
-
Calibrate the ICP-MS instrument with certified multi-element standards.
-
Use an internal standard solution (containing elements like Sc, Y, In, Bi) to correct for matrix effects and instrumental drift.
-
Analyze the prepared sample solution. Collision/reaction cell technology may be used to minimize polyatomic interferences.
-
-
Data Analysis:
-
Quantify the concentration of each metallic impurity based on the calibration curves.
-
Report the results in parts-per-billion (ppb) or parts-per-million (ppm) relative to the original sample weight.
-
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For volatile precursors like this compound, TGA is used to assess thermal stability and volatility, which are indirect indicators of purity. A pure, single-component precursor will exhibit a smooth, single-step weight loss corresponding to its volatilization. Non-volatile impurities will remain as a residue.
Data Presentation:
| Parameter | Description | Typical Value |
| Onset of Volatilization | Temperature at which significant weight loss begins | ~150 °C |
| Volatilization Completion | Temperature at which the sample is fully volatilized | ~250 °C |
| Residue at 400 °C | Percentage of non-volatile impurities | < 0.1% |
Experimental Protocol:
-
Sample Preparation:
-
Load a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible (e.g., alumina (B75360) or platinum) in an inert atmosphere to prevent hydrolysis.
-
-
TGA Measurement:
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon).[5]
-
-
Data Analysis:
-
Plot the sample weight percentage as a function of temperature.
-
Determine the onset and completion temperatures of volatilization.
-
Quantify the percentage of non-volatile residue at a temperature where the precursor should be fully volatilized.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR can be used to confirm the chemical structure and detect the presence of hydroxyl (-OH) groups, which indicate hydrolysis or the presence of alcohol impurities.
Data Presentation:
| Wavenumber (cm⁻¹) | Assignment | Indication |
| ~3400 (broad) | O-H stretch | Presence of tert-butanol or water (hydrolysis) |
| 2800-3000 | C-H stretch | Aliphatic groups in the tert-butoxide ligand |
| ~1000 | C-O stretch | tert-butoxide ligand |
| ~600-800 | Hf-O stretch | Metal-oxygen bond |
Experimental Protocol:
-
Sample Preparation (in a dry environment):
-
For liquid this compound, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. This should be done quickly in a glovebox or under a stream of inert gas to minimize exposure to air.[6][7]
-
Alternatively, an Attenuated Total Reflectance (ATR)-FTIR accessory can be used, which is often more convenient for air-sensitive liquids. A small drop of the sample is placed directly on the ATR crystal.[8][9]
-
-
FT-IR Measurement:
-
Acquire the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample holder (or clean ATR crystal) to subtract from the sample spectrum.
-
-
Data Analysis:
-
Examine the spectrum for the characteristic absorption bands of this compound.
-
Pay close attention to the O-H stretching region (~3400 cm⁻¹) to detect any signs of hydrolysis or alcohol impurities.
-
Comparison of this compound with Alternative Precursors
| Precursor | Chemical Formula | Key Advantages | Key Disadvantages | Primary Purity Concerns |
| This compound | Hf[OC(CH₃)₃]₄ | High volatility, good thermal stability, liquid at room temperature | Sensitive to moisture | Zirconium, other metals, organic byproducts |
| Hafnium Tetrachloride | HfCl₄ | High purity achievable, carbon-free films | Solid with low vapor pressure, corrosive HCl byproduct, potential for chlorine contamination in the film[10] | Zirconium, iron, other metal chlorides |
| Tetrakis(dimethylamido)hafnium (TDMAH) | Hf[N(CH₃)₂]₄ | High reactivity, good for low-temperature deposition | Lower thermal stability, potential for carbon and nitrogen incorporation in the film | Zirconium, other metals, amine-related impurities |
Mandatory Visualizations
Caption: Workflow for this compound Purity Assessment.
Caption: Comparison of Analytical Techniques.
Conclusion
The comprehensive purity assessment of this compound requires a combination of analytical techniques. qNMR and ICP-MS are essential for quantitative determination of organic and metallic impurities, respectively. TGA provides crucial information on thermal stability and the presence of non-volatile contaminants, while FT-IR is a rapid method for confirming structural integrity and detecting hydrolysis. The choice of an alternative precursor, such as Hafnium tetrachloride or TDMAH, involves a trade-off between factors like volatility, reactivity, and potential for impurity incorporation, each requiring its own tailored analytical approach for quality control. This guide provides the foundational knowledge for researchers and professionals to select and implement the appropriate analytical strategies to ensure the high purity of hafnium precursors for their specific applications.
References
- 1. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. pharmtech.com [pharmtech.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. infinitalab.com [infinitalab.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. News - How is hafnium tetrachloride used in semiconductor manufacturing? [epomaterial.com]
A Comparative Guide to the Electrical Properties of HfO2 Films: The Role of Hafnium tert-butoxide and Alternative Precursors
For researchers, scientists, and professionals in drug development utilizing advanced semiconductor devices, the selection of high-k dielectric materials is a critical determinant of device performance and reliability. Hafnium dioxide (HfO2) has emerged as a leading candidate to replace traditional silicon dioxide (SiO2) in next-generation electronics, primarily due to its high dielectric constant and thermal stability. The choice of precursor for the deposition of HfO2 thin films significantly influences their resulting electrical characteristics. This guide provides an objective comparison of the electrical properties of HfO2 films deposited using hafnium tert-butoxide against other common hafnium precursors, supported by experimental data from peer-reviewed studies.
This comparative analysis focuses on key electrical parameters: the dielectric constant (k), leakage current density, breakdown voltage, and interface trap density. Understanding the trade-offs associated with each precursor is essential for optimizing HfO2 film properties for specific applications.
Performance Comparison of HfO2 Films from Various Precursors
The selection of a hafnium precursor for Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD) of HfO2 films has a profound impact on the material's electrical performance. The data summarized below, extracted from multiple research articles, highlights these differences. While deposition and annealing conditions can vary between studies, this compilation provides a valuable overview of the typical performance characteristics associated with each precursor.
| Precursor | Deposition Method | Dielectric Constant (k) | Leakage Current Density (A/cm²) | Breakdown Field (MV/cm) | Interface Trap Density (D_it) (cm⁻²eV⁻¹) |
| This compound (HTB) | CVD | ~16-20 | ~10⁻⁷ - 10⁻⁸ at 1V | ~4-6 | Mid 10¹¹ - 10¹² |
| Hafnium Chloride (HfCl₄) | ALD | ~16-25 | ~10⁻⁸ - 10⁻⁹ at 1V | ~3-5 | Low to Mid 10¹¹ |
| Tetrakis(ethylmethylamino)hafnium (TEMAH) | ALD | ~17-20 | ~10⁻⁷ - 10⁻⁸ at 1V | ~3-4 | Mid 10¹¹ - 10¹² |
| Tetrakis(dimethylamino)hafnium (TDMAH) | ALD | ~18-22 | ~10⁻⁶ - 10⁻⁷ at 1V | ~1-3 | High 10¹¹ - 10¹² |
Note: The values presented are indicative and can vary significantly based on deposition parameters (temperature, pressure), film thickness, substrate preparation, and post-deposition annealing conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the deposition of HfO2 films using this compound via CVD and the subsequent electrical characterization.
HfO2 Film Deposition using this compound (CVD)
-
Substrate Preparation: P-type silicon (100) wafers are commonly used as substrates. A standard RCA cleaning process is performed to remove organic and metallic contaminants. This is often followed by a dilute hydrofluoric acid (HF) dip to remove the native oxide and create a hydrogen-terminated surface.
-
Precursor Handling: this compound, a solid precursor, is typically heated in a bubbler to generate sufficient vapor pressure for deposition. The bubbler temperature is maintained precisely to ensure a stable precursor delivery rate.
-
CVD Process:
-
The cleaned Si wafer is loaded into the CVD reactor chamber.
-
The chamber is pumped down to a base pressure in the range of 10⁻⁶ to 10⁻⁷ Torr.
-
The substrate is heated to the desired deposition temperature, typically between 400°C and 500°C.
-
The this compound vapor is introduced into the chamber, often with an inert carrier gas like argon or nitrogen.
-
The deposition is carried out for a specific duration to achieve the target film thickness.
-
In some processes, an oxidant gas such as oxygen (O₂) or water vapor (H₂O) is co-flowed to facilitate the decomposition of the precursor and the formation of stoichiometric HfO2.
-
-
Post-Deposition Annealing (PDA): After deposition, the films are often subjected to a PDA step in a nitrogen (N₂) or forming gas (N₂/H₂) atmosphere at temperatures ranging from 600°C to 1000°C. This step is critical for densifying the film, reducing defects, and improving the electrical properties.
Electrical Characterization
-
Capacitor Fabrication: To measure the electrical properties, metal-insulator-semiconductor (MIS) capacitor structures are fabricated. This involves depositing metal electrodes (e.g., Aluminum, Platinum, or Titanium Nitride) on top of the HfO2 film through techniques like thermal evaporation or sputtering, using a shadow mask to define the electrode area. The silicon substrate acts as the bottom electrode.
-
Capacitance-Voltage (C-V) Measurements:
-
C-V measurements are performed using an LCR meter.
-
A varying DC bias voltage is applied across the MIS capacitor, and the resulting capacitance is measured at a specific AC frequency (typically 1 MHz).
-
The dielectric constant (k) is calculated from the accumulation capacitance, the electrode area, and the film thickness (measured by ellipsometry or transmission electron microscopy).
-
The interface trap density (D_it) can be estimated from the frequency dispersion of the C-V curves or by using the Terman method.
-
-
Current-Voltage (I-V) Measurements:
-
I-V characteristics are measured using a semiconductor parameter analyzer.
-
A sweeping DC voltage is applied to the top electrode, and the resulting leakage current flowing through the dielectric is measured.
-
The leakage current density is calculated by dividing the measured current by the electrode area.
-
The breakdown voltage is determined as the voltage at which a sudden and irreversible increase in leakage current occurs.
-
Experimental and Logical Flow Diagram
The following diagram illustrates the typical workflow for the deposition and electrical characterization of HfO2 thin films, providing a clear overview of the key stages involved in evaluating the performance of different precursors.
Caption: Experimental workflow for HfO2 film deposition and characterization.
A Comparative Spectroscopic Analysis of Hafnium tert-butoxide Decomposition Byproducts and Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal decomposition byproducts of Hafnium tert-butoxide (Hf(OtBu)4), a common precursor in the fabrication of hafnium-based materials, with those of its viable alternatives. Understanding the decomposition pathways and the nature of byproducts is critical for process optimization, impurity control, and ensuring the quality of the final material, which is of paramount importance in fields such as semiconductor manufacturing and advanced drug delivery systems. This document summarizes key experimental data, outlines relevant analytical methodologies, and presents logical frameworks for the decomposition processes.
Introduction to Hafnium Precursors and Their Decomposition
Hafnium oxide (HfO2) is a key high-k dielectric material used in modern electronics. Its deposition via techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) relies on the thermal decomposition of volatile hafnium-containing precursors. This compound has been a popular choice due to its volatility and ability to deposit HfO2. However, its thermal stability and the nature of its decomposition byproducts can influence film quality and process efficiency. Consequently, alternative precursors such as hafnium isopropoxide and various hafnium amides are actively being investigated. This guide focuses on the spectroscopic analysis of the gaseous byproducts generated during the thermal decomposition of these precursors.
Spectroscopic Analysis of Decomposition Byproducts
The primary decomposition pathway for this compound involves the β-hydride elimination mechanism, leading to the formation of isobutylene (B52900) and tert-butanol. Spectroscopic techniques are essential for identifying and quantifying these and other potential byproducts.
This compound (Hf(OtBu)4)
Decomposition Temperature: Thermogravimetric analysis (TGA) combined with Fourier Transform Infrared (FTIR) spectroscopy of the exhaust gas indicates that Hf(OtBu)4 is stable up to at least 150°C in the gas phase, with decomposition becoming more significant at higher temperatures.[1]
Primary Byproducts:
-
Isobutylene (C4H8): A colorless gas, readily identified by its characteristic mass spectrum and vibrational frequencies.
-
tert-Butanol (C4H10O): A volatile alcohol, also identifiable by its unique spectroscopic signatures.
The decomposition can be represented by the following simplified reaction: Hf(OC(CH3)3)4 → HfO2 + 4 C4H8 + 2 H2O
Note: The actual surface chemistry is more complex and can involve hydroxylated intermediates.
Alternative Precursors
A comparative analysis with alternative precursors is crucial for selecting the optimal compound for a specific application.
-
Hafnium Isopropoxide (Hf(OiPr)4): This alkoxide is another common precursor. Its decomposition is also expected to proceed via β-hydride elimination, yielding propene and isopropanol.
-
Hafnium Amides (e.g., TEMAH - Tetrakis(ethylmethylamido)hafnium): These precursors offer different reactivity and decomposition pathways. For instance, TEMAH has been observed to undergo partial decomposition between 120°C and 150°C.[1] The byproducts are typically the corresponding amines and other hydrocarbon fragments.
Data Presentation: Spectroscopic Signatures of Key Byproducts
The following tables summarize the expected and reported spectroscopic data for the primary decomposition byproducts of this compound. This data is essential for their identification in experimental analyses.
Table 1: Mass Spectrometry Data for Hf(OtBu)4 Decomposition Byproducts
| Compound | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) and Relative Intensities |
| Isobutylene | 56.11 | 56 (M+, ~40%) , 41 (100%), 39 (55%), 27 (25%) |
| tert-Butanol | 74.12 | 59 (100%) , 45 (30%), 43 (25%), 41 (20%) |
Data compiled from standard mass spectrometry libraries.
Table 2: Infrared (IR) Spectroscopy Data for Hf(OtBu)4 Decomposition Byproducts (Gas Phase)
| Compound | Key Vibrational Frequencies (cm-1) | Vibrational Mode |
| Isobutylene | ~3080, ~2980, ~1650, ~890 | =C-H stretch, C-H stretch, C=C stretch, =CH2 wag |
| tert-Butanol | ~3640, ~2970, ~1370, ~1230 | O-H stretch (free), C-H stretch, C-H bend, C-O stretch |
Data compiled from standard infrared spectroscopy databases.
Table 3: 1H NMR Spectroscopy Data for Hf(OtBu)4 Decomposition Byproducts (in CDCl3)
| Compound | Chemical Shift (ppm) | Multiplicity | Assignment |
| Isobutylene | ~4.7 | singlet | =CH2 |
| ~1.7 | singlet | -CH3 | |
| tert-Butanol | ~1.9 | singlet | -OH |
| ~1.3 | singlet | -CH3 |
Data compiled from standard NMR spectroscopy databases.
Experimental Protocols
A generalized experimental workflow for the spectroscopic analysis of hafnium precursor decomposition is outlined below. This protocol can be adapted for different precursors and analytical instruments.
Thermal Decomposition Setup
-
Precursor Delivery: The hafnium precursor is typically stored in a heated bubbler. A carrier gas (e.g., Argon or Nitrogen) is passed through the bubbler to transport the precursor vapor into a reaction chamber or analytical cell.
-
Reaction Chamber: The decomposition occurs in a heated reaction chamber, which could be a tube furnace for pyrolysis studies or the reaction chamber of a CVD/ALD system.
-
Temperature Control: Precise control of the decomposition temperature is crucial. The temperature should be ramped or set to specific values to study the temperature dependence of the decomposition process.
Spectroscopic Analysis
-
Mass Spectrometry (MS): The gas stream from the reaction chamber is introduced into the ion source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer). The resulting mass spectra provide information on the molecular weight and fragmentation patterns of the byproducts.
-
Fourier Transform Infrared (FTIR) Spectroscopy: The gas stream is passed through a gas cell placed in the beam path of an FTIR spectrometer. The resulting infrared spectra reveal the vibrational modes of the byproduct molecules, allowing for their functional group identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For NMR analysis, the volatile byproducts are typically trapped by cooling a section of the exhaust line with liquid nitrogen. The condensed products are then dissolved in a suitable deuterated solvent for analysis.
Mandatory Visualization
Decomposition Pathway of this compound
Caption: Simplified decomposition pathway of this compound.
Experimental Workflow for Byproduct Analysis
Caption: General experimental workflow for spectroscopic analysis.
Comparison with Alternatives and Conclusion
This compound offers a convenient route for HfO2 deposition, with relatively simple and volatile byproducts, isobutylene and tert-butanol. This simplicity can be advantageous for process control and minimizing carbon contamination in the resulting films, provided the deposition temperature is carefully controlled to avoid excessive decomposition in the gas phase.
Hafnium isopropoxide , as an alternative, produces propene and isopropanol. The choice between these two alkoxides may depend on the desired deposition temperature window and the specific reactivity with the substrate.
Hafnium amides , such as TEMAH, decompose at different temperature ranges and produce amine-based byproducts.[1] While they can offer lower deposition temperatures, the potential for nitrogen incorporation into the film and the more complex nature of their decomposition byproducts require careful consideration and process optimization.
References
A Comparative Guide to HfO2 Thin Films: An X-ray Diffraction Analysis of Films Derived from Hafnium Tert-butoxide and Alternative Precursors
For researchers, scientists, and professionals in drug development, the choice of precursor in the deposition of hafnium oxide (HfO₂) thin films is a critical determinant of the film's crystalline structure and, consequently, its performance in various applications. This guide provides a comparative analysis of HfO₂ films grown from hafnium tert-butoxide and other common hafnium precursors, with a focus on their characterization by X-ray diffraction (XRD).
The structural properties of HfO₂ thin films, such as crystallinity, phase, and grain size, are paramount to their function as high-κ dielectrics in semiconductors and other advanced technologies. The selection of the hafnium precursor plays a pivotal role in dictating these characteristics. This report summarizes key experimental data from studies on HfO₂ films deposited using various precursors, offering a side-by-side comparison to aid in precursor selection and process optimization.
Comparative X-ray Diffraction Data
The following table summarizes quantitative XRD data for HfO₂ thin films deposited from different hafnium precursors. The data, including the observed crystalline phase, prominent diffraction peak (2θ), full width at half maximum (FWHM) of the peak, and calculated crystallite size, have been compiled from various research articles. It is important to note that deposition conditions, such as temperature and method (MOCVD or ALD), significantly influence the resulting film properties.
| Precursor | Deposition Method | Deposition Temp. (°C) | Crystalline Phase | Prominent Peak (2θ) | FWHM (°) | Crystallite Size (nm) |
| This compound | MOCVD | 400-550 | Monoclinic | Not specified | Not specified | ~32.5 |
| Hafnium Diethylamide | AVD | 500 | Monoclinic, Tetragonal, Orthorhombic | 28.34 (m-111) | 0.811 | 10.3[1] |
| Hafnium Diethylamide | AVD | 500 | Monoclinic, Tetragonal, Orthorhombic | 28.40 (m-111) | 0.548 | 15.3[1] |
| Tetrakis(dimethylamido)hafnium (TDMAH) | ALD | 100-240 | Monoclinic | Not specified | Not specified | Up to 29 |
| Tetrakis(dimethylamido)hafnium (TDMAH) | ALD | 240 | Monoclinic | Not specified | Not specified | 38-40[2] |
| Hafnium Chloride (HfCl₄) | ALD | 250 | Monoclinic | Not specified | Not specified | Not specified |
| (Cyclopentadienyl)₂Hf(CH₃)₂ | ALD | 350 | Monoclinic | ~28.5 (-111) | Not specified | Not specified |
Note: Data for some precursors is limited in the publicly available literature, and variations in experimental conditions can lead to different results.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the deposition and XRD analysis of HfO₂ thin films.
Metal-Organic Chemical Vapor Deposition (MOCVD) of HfO₂ from this compound
-
Substrate Preparation: Silicon (100) wafers are commonly used as substrates. They are typically cleaned using a standard RCA cleaning process to remove organic and metallic contaminants, followed by a final dip in dilute hydrofluoric acid (HF) to remove the native oxide layer and create a hydrogen-terminated surface.
-
Precursor Delivery: this compound [Hf(O-t-Bu)₄] is a solid precursor with a suitable vapor pressure for MOCVD. It is typically heated in a bubbler to a temperature that provides a stable vapor pressure. An inert carrier gas, such as argon or nitrogen, is passed through the bubbler to transport the precursor vapor to the reaction chamber.
-
Deposition: The substrate is heated to the desired deposition temperature, typically in the range of 400-550 °C. The this compound vapor, along with an oxidizing agent like oxygen (O₂) or water vapor (H₂O), is introduced into the reaction chamber. The precursors react on the heated substrate surface, leading to the formation of a HfO₂ thin film.
-
Process Parameters: Key process parameters that are controlled include substrate temperature, precursor and oxidant flow rates, and reactor pressure. These parameters influence the film growth rate, uniformity, and crystalline quality.[3]
-
Post-Deposition Annealing (Optional): In some cases, a post-deposition annealing step is performed in a controlled atmosphere (e.g., nitrogen or oxygen) at a higher temperature to improve the crystallinity and electrical properties of the film.
Atomic Layer Deposition (ALD) of HfO₂ from Hafnium Amide Precursors
-
Substrate Preparation: Similar to MOCVD, silicon substrates are prepared using a thorough cleaning procedure to ensure a pristine surface for film growth.
-
ALD Cycles: ALD is a self-limiting, sequential process. A typical ALD cycle for HfO₂ deposition using a hafnium amide precursor (e.g., tetrakis(dimethylamido)hafnium - TDMAH) and water consists of four steps: a. TDMAH Pulse: A pulse of the TDMAH precursor is introduced into the reactor. The precursor molecules react with the hydroxyl (-OH) groups on the substrate surface until all available sites are saturated. b. Purge: The reactor is purged with an inert gas (e.g., nitrogen) to remove any unreacted precursor and gaseous byproducts. c. Water Pulse: A pulse of water vapor is introduced into the reactor. The water molecules react with the hafnium-containing surface species, forming Hf-O bonds and regenerating the hydroxylated surface. d. Purge: The reactor is purged again with an inert gas to remove unreacted water and byproducts.
-
Film Growth: This four-step cycle is repeated a specific number of times to achieve the desired film thickness. The growth per cycle is typically in the range of 1-2 Å.[4]
-
Process Parameters: The key parameters in ALD are the precursor and reactant pulse times, purge times, and the substrate temperature. The ALD temperature window is a critical parameter that defines the range where self-limiting growth occurs.[4]
X-ray Diffraction (XRD) Analysis of Thin Films
-
Instrumentation: A high-resolution X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used for the analysis of thin films.
-
Scan Mode: Grazing incidence X-ray diffraction (GIXRD) is often employed for thin films to enhance the signal from the film and minimize the contribution from the substrate. In a typical θ-2θ scan, the X-ray source and detector both move to maintain the Bragg-Brentano geometry.
-
Data Collection: The XRD pattern is recorded by scanning a range of 2θ angles, typically from 20° to 80°. The intensity of the diffracted X-rays is measured at each angle.
-
Data Analysis:
-
Phase Identification: The positions (2θ values) of the diffraction peaks are compared to standard diffraction patterns from databases (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS) to identify the crystalline phases present in the film (e.g., monoclinic, tetragonal, or orthorhombic HfO₂).[2]
-
Crystallite Size Calculation: The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Scherrer equation: D = (K * λ) / (β * cos(θ)) where K is the shape factor (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.[1]
-
Visualizing the Experimental Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the logical flow of the deposition and analysis procedures.
Caption: Experimental workflow for HfO₂ film deposition and XRD analysis.
Caption: Logical relationship for comparing HfO₂ films from different precursors.
References
Validating HfO₂ Film Stoichiometry: A Comparative Guide for Films Derived from Hafnium Tert-butoxide and Alternative Precursors
For researchers and scientists engaged in the development of advanced semiconductor devices, the precise control over the stoichiometry of hafnium oxide (HfO₂) thin films is paramount. As a leading high-k dielectric material, the performance of HfO₂ is critically dependent on achieving the correct hafnium-to-oxygen ratio, which directly influences its dielectric constant, leakage current, and overall reliability. This guide provides a comprehensive comparison of HfO₂ films grown from hafnium tert-butoxide (Hf(OtBu)₄) and other common precursors, supported by experimental data.
Performance Benchmarking of Hafnium Precursors
The choice of precursor is a decisive factor in the atomic layer deposition (ALD) or chemical vapor deposition (CVD) of HfO₂ thin films, significantly impacting the film's chemical and electrical properties. Below is a comparative analysis of HfO₂ films synthesized from this compound and prominent alternatives such as tetrakis(dimethylamido)hafnium (TDMAH), tetrakis(ethylmethylamido)hafnium (TEMAH), and hafnium tetrachloride (HfCl₄).
Deposition Characteristics and Film Purity
The precursor chemistry plays a crucial role in the deposition process and the incorporation of impurities within the HfO₂ film. Carbon and hydrogen are common impurities that can degrade the film's electrical performance.
| Precursor | Deposition Method | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Carbon Content (at. %) | O/Hf Ratio | Reference |
| This compound (Hf(OtBu)₄) | CVD | ~400 | - | Low (reduced with NO) | 2.0 ± 0.1 | [1][2] |
| This compound (Hf(OtBu)₄) | Pulsed CVD | 250 | - | - | - | [3] |
| TDMAH | ALD | 300 | 0.88 | < 1 | ~2.0 | [4][5] |
| TDMAH | PE-ALD | 270 | - | 11 | 2.07 | [6][7] |
| TEMAH | ALD | 320 | - | - | 2.04 | [8] |
| HfCl₄ | ALD | 190-320 | - | Carbon-free | - | [9] |
Note: Growth rates and impurity levels are highly dependent on specific process conditions.
Electrical Properties
The dielectric constant (k-value) is a critical parameter for high-k gate oxides. The values presented below are representative of films deposited under optimized conditions.
| Precursor | Dielectric Constant (k) | Interfacial Layer Thickness (nm) | Reference |
| This compound (Hf(OtBu)₄) | ~26 | ~1.6 | [2] |
| Hafnium diethyl-amide | Slightly higher than butoxide | - | [10] |
| TEMAH | 16 - 20 | - | [8] |
Experimental Protocols
Accurate validation of HfO₂ film stoichiometry relies on precise and well-documented experimental procedures. Below are typical protocols for film deposition and characterization.
HfO₂ Film Deposition via Pulsed Chemical Vapor Deposition (CVD) using this compound
-
Substrate Preparation: A p-type Si(100) substrate is cleaned to remove organic contaminants and the native oxide layer.
-
Precursor Delivery: this compound is heated to a suitable temperature (e.g., 80°C) to achieve adequate vapor pressure.
-
Deposition: The precursor is introduced into the reaction chamber in pulses, separated by an inert gas purge (e.g., N₂). The substrate is maintained at a deposition temperature between 150-250°C.
-
Process Parameters: The chamber pressure is maintained at approximately 130 mTorr. The number of precursor pulses determines the final film thickness.
Stoichiometry Validation using Rutherford Backscattering Spectrometry (RBS)
-
Sample Preparation: A thin film of HfO₂ is deposited on a low-atomic-mass substrate, such as glassy carbon, to avoid signal overlap.
-
Ion Beam: A high-energy beam of ions (typically 4He⁺) is directed onto the sample.
-
Energy Analysis: The energy of the backscattered ions is measured at a specific angle. The energy loss is characteristic of the atoms from which the ions scattered.
-
Composition Determination: By integrating the area under the peaks corresponding to hafnium and oxygen in the energy spectrum, the atomic area density of each element can be determined. The ratio of these densities provides the film's stoichiometry. For instance, an integration of the oxygen peak yielding 4.82 x 10¹⁷ atoms/cm² and the hafnium peak yielding 2.36 x 10¹⁷ atoms/cm² results in an atomic ratio of Hf:O of approximately 1:2.04.[8]
Impurity Analysis using X-ray Photoelectron Spectroscopy (XPS)
-
Sample Introduction: The HfO₂-coated substrate is placed in an ultra-high vacuum (UHV) chamber.
-
X-ray Irradiation: The sample surface is irradiated with a monochromatic X-ray beam, causing the emission of photoelectrons.
-
Energy Measurement: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
Elemental and Chemical State Analysis: The binding energy of the photoelectrons is calculated, which is specific to each element and its chemical state. This allows for the quantification of elemental composition and the identification of impurities like carbon. For example, after argon ion etching to remove surface contaminants, a HfO₂ film grown from TDMAH might show atomic concentrations of 29% Hf, 11% C, and 60% O.[6][7]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for validating HfO₂ film stoichiometry and the logical relationship between precursor choice and film properties.
Caption: Experimental workflow for HfO₂ film stoichiometry validation.
Caption: Logical relationship of precursor choice to film properties.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. rutchem.rutgers.edu [rutchem.rutgers.edu]
- 3. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 4. hzdr.de [hzdr.de]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Kurt J. Lesker Company | Comparison of Hafnium Dioxide & Zirconium Dioxide Grown by Plasma-Enhanced Atomic Layer Deposition for the Application of Electronic Materials | Enabling Technology for a Better World [lesker.com]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
- 9. balazs.com [balazs.com]
- 10. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safe Disposal of Hafnium tert-butoxide: A Comprehensive Guide
This guide provides essential safety and logistical information for the proper disposal of Hafnium tert-butoxide (Hf(OtBu)4), ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and vapor that causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical worker's goggles are required. Do not wear contact lenses.[3]
-
Hand Protection: Wear rubber, neoprene, or nitrile gloves.[3]
-
Respiratory Protection: If exposure limits are exceeded, use a NIOSH-approved dust and mist respirator.[3] A full-face respirator with appropriate cartridges is recommended where risk assessment shows it is necessary.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]
Engineering Controls:
-
Work in a well-ventilated area, preferably with local exhaust.[3]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2][4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][4]
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Chemical Formula | C16H36O4Hf |
| Molecular Weight | 470.95 g/mol |
| Appearance | Straw to amber viscous liquid[3] |
| Boiling Point | 90°C @ 5mm Hg[3] |
| Flash Point | >65°C (>150°F)[3] |
| Specific Gravity | 1.17[3] |
| Solubility in Water | Insoluble[3] |
Spill Response Protocol
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate and Ventilate: Immediately evacuate personnel from the spill area and ensure adequate ventilation.[1]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][4] Use only non-sparking tools.[2][4]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]
-
Absorb Spill: For liquid spills, use a non-combustible absorbent material like sand, earth, diatomaceous earth, or vermiculite.[1] For solid residue, sweep the material and transfer it to a suitable container for disposal.[3]
-
Collect Waste: Place the absorbed material into a suitable, closed container for disposal.[4]
-
Decontaminate: Wash the spill area thoroughly.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[4]
Disposal Procedures
Proper disposal of this compound is crucial to prevent environmental contamination and ensure safety.
Step-by-Step Disposal Guidance:
-
Labeling: Ensure the waste container is clearly and accurately labeled with the contents, including the chemical name and associated hazards.
-
Containerization: Keep the waste in its original container if possible, or a compatible, tightly sealed container to prevent leakage.[1][4] Do not mix with other waste.[1]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area away from heat and ignition sources.[1][5] The storage area should be locked up.[1]
-
Professional Disposal: Arrange for the disposal of the waste through a licensed disposal company.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Follow all local, state, and federal regulations for chemical waste disposal.[3]
Note: Uncleaned containers should be handled in the same manner as the product itself.[1]
Emergency First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1][3] Remove contact lenses if present and easy to do.[1] Seek medical attention.[3]
-
Skin Contact: Take off immediately all contaminated clothing.[1] Flush skin with water, then wash with soap and plenty of water.[1][3] If skin irritation occurs, get medical advice.[4]
-
Inhalation: Move the exposed individual to fresh air.[1][3] If they are not breathing, give artificial respiration.[1] Call a physician if you feel unwell.[3][4]
-
Ingestion: Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and then drink plenty of water.[1][4] Seek medical attention.[1][3]
Visual Workflow for this compound Handling and Disposal
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Essential Safety and Logistical Information for Handling Hafnium tert-butoxide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive and hazardous materials like Hafnium tert-butoxide. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a safe and efficient research environment.
Chemical Identifier:
-
Name: Hafnium(IV) tert-butoxide
-
Synonyms: Hafnium tetrakis(tert-butoxide), Tetra-tert-butoxyhafnium[1][2][3]
Hazard Identification and Classification
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[4][6] It may also cause respiratory irritation.[4][6]
GHS Hazard Statements: H226, H315, H319, H335[1][2][6]
| Hazard Class | Category |
| Flammable liquids | 3 |
| Skin irritation | 2 |
| Eye irritation | 2A |
| Specific target organ toxicity - single exposure (Respiratory system) | 3 |
Source: GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical for the safe handling of this compound. The following equipment is mandatory:
-
Eye and Face Protection: Chemical worker's goggles or a face shield and safety glasses are required.[4][7] Do not wear contact lenses.[7]
-
Skin Protection:
-
Gloves: Wear chemical-resistant, impervious gloves such as rubber, neoprene, or nitrile.[7][8] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[4]
-
Clothing: A lab coat, coveralls, or a hooded two-piece chemical splash suit should be worn.[9] Launder clothing before reuse.[7]
-
-
Respiratory Protection: If exposure limits are exceeded or if ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges (e.g., dust and mist respirator) should be used.[4][7]
-
Footwear: Chemical-resistant footwear is recommended to protect from spills.[9]
An eyewash station and emergency shower must be readily available in the work area.[7]
Operational Plan: Step-by-Step Handling Procedure
Due to its reactivity with air and moisture, this compound must be handled with care in a controlled environment.[8]
-
Preparation:
-
Work in a well-ventilated area, preferably within a fume hood with local exhaust.[7][8]
-
Handle the compound under an inert atmosphere, such as nitrogen or argon, to prevent reaction with air and moisture.[8]
-
Ensure all glassware and equipment are dry and free of contaminants.
-
Remove all sources of ignition, including sparks, open flames, and hot surfaces.[4][6] Use explosion-proof electrical and ventilating equipment.[6][8]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[6][8]
-
-
Handling:
-
Storage:
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Disposal Procedure:
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
-
Spill Response:
-
Evacuate personnel from the area.[4]
-
Remove all sources of ignition.[4]
-
Ensure adequate ventilation.[4]
-
Wearing appropriate PPE, contain the spillage with a non-combustible absorbent material (e.g., sand, earth, vermiculite).[4]
-
Collect the absorbed material and place it in a suitable container for disposal.[4]
-
Prevent the spill from entering drains.[4]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4][7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][7]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with soap and plenty of water.[4][7] Consult a physician if irritation occurs.[4][8]
-
Inhalation: Move the person to fresh air.[4][7] If not breathing, give artificial respiration.[4] Consult a physician.[4]
-
Ingestion: Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Rinse mouth with water and consult a physician.[4]
-
In all cases of exposure, show the Safety Data Sheet (SDS) to the attending medical professional.[4]
Emergency Response Logic
Caption: Decision-making flow for responding to an emergency involving this compound.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₆HfO₄ | [5] |
| Molecular Weight | 470.94 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 90 °C at 5 mmHg | [1][3] |
| Flash Point | 28 °C (82.4 °F) - closed cup | [1][3] |
| Density | 1.166 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.424 | [1] |
References
- 1. Hafnium(IV) tert-butoxide 99.99 trace metals purity excludes 2000 ppm zirconium. 2172-02-3 [sigmaaldrich.com]
- 2. Hafnium (IV) tert-butoxide | Hafnium tetrakis(tert -butoxide) | C16H36HfO4 - Ereztech [ereztech.com]
- 3. Hafnium (IV) tert-butoxide | HfTB | Hf[OC(CH3)3]4 – Ereztech [ereztech.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. strem.com [strem.com]
- 6. canbipharm.com [canbipharm.com]
- 7. gelest.com [gelest.com]
- 8. ereztech.com [ereztech.com]
- 9. sams-solutions.com [sams-solutions.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
